9-Methylacridine-4-carboxylic acid
Description
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Structure
2D Structure
3D Structure
Properties
CAS No. |
89459-36-9 |
|---|---|
Molecular Formula |
C15H11NO2 |
Molecular Weight |
237.25 g/mol |
IUPAC Name |
9-methylacridine-4-carboxylic acid |
InChI |
InChI=1S/C15H11NO2/c1-9-10-5-2-3-8-13(10)16-14-11(9)6-4-7-12(14)15(17)18/h2-8H,1H3,(H,17,18) |
InChI Key |
LNFJVRHGIVSGQE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=CC=C(C2=NC3=CC=CC=C13)C(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Chemical Properties of 9-Methylacridine-4-carboxylic Acid and its Congeners
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data for 9-Methylacridine-4-carboxylic acid is limited in publicly available scientific literature. This guide provides a comprehensive overview based on the well-characterized parent compound, 9-methylacridine, and the established chemical principles of acridine derivatives and carboxylic acids.
Core Chemical Properties
9-Methylacridine: A Well-Characterized Precursor
9-Methylacridine is a key intermediate and a foundational compound for understanding its derivatives.[1] Its chemical and physical properties are well-documented.
Table 1: Physicochemical Properties of 9-Methylacridine
| Property | Value | Reference(s) |
| Molecular Formula | C₁₄H₁₁N | [2][3] |
| Molecular Weight | 193.24 g/mol | [2][3] |
| CAS Number | 611-64-3 | [3] |
| Appearance | Pale yellow to brownish solid; greenish-brown needles | [4] |
| Melting Point | 114-119 °C | [4] |
| Boiling Point | ~319.47 °C (estimate) | [2] |
| Solubility | Moderately soluble in ethanol and acetone; limited solubility in water. | |
| pKa | 6.68 ± 0.10 (Predicted) | [2] |
Predicted Properties of this compound
The introduction of a carboxylic acid group at the 4-position of the 9-methylacridine scaffold is expected to significantly alter its physicochemical properties.
Table 2: Predicted Physicochemical Properties of this compound
| Property | Predicted Value / Characteristic | Rationale |
| Molecular Formula | C₁₅H₁₁NO₂ | Addition of a COOH group to C₁₄H₁₁N, with loss of one H. |
| Molecular Weight | 237.25 g/mol | Based on the molecular formula.[5] |
| Appearance | Likely a crystalline solid | Carboxylic acids are typically crystalline solids. |
| Melting Point | > 200 °C | The addition of a polar carboxylic acid group generally increases the melting point due to enhanced intermolecular hydrogen bonding. |
| Solubility | Poorly soluble in water and non-polar organic solvents; soluble in alkaline aqueous solutions and polar aprotic solvents (e.g., DMSO, DMF). | The carboxylic acid group increases polarity but the large aromatic system maintains low water solubility. It will deprotonate in basic solutions to form a soluble carboxylate salt. |
| pKa | ~3-5 | The electron-withdrawing nature of the acridine ring system will likely make the carboxylic acid more acidic than benzoic acid (pKa ~4.2). |
Spectroscopic Characteristics
The structural features of this compound would give rise to a unique spectroscopic fingerprint.
Infrared (IR) Spectroscopy
The IR spectrum of a carboxylic acid is characterized by two very distinct absorptions.[6][7][8][9]
-
O-H Stretch: A very broad and strong absorption band is expected in the region of 2500-3300 cm⁻¹, which is characteristic of the hydrogen-bonded hydroxyl group of the carboxylic acid.[8][10] This broadness is a key identifying feature.[6][7][9]
-
C=O Stretch: A sharp and intense absorption band is predicted between 1710 and 1760 cm⁻¹.[6][8] Conjugation with the aromatic acridine ring would likely shift this peak to the lower end of the range (~1710 cm⁻¹).[8]
-
C-O Stretch: A moderate absorption is expected in the 1210-1320 cm⁻¹ region.
-
Aromatic C-H and C=C Stretches: Absorptions characteristic of the acridine ring system will also be present.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR:
-
Carboxylic Acid Proton (-COOH): A highly deshielded, broad singlet is expected in the 10-13 ppm region, which is highly characteristic of a carboxylic acid proton.[10][11][12]
-
Aromatic Protons: A complex pattern of signals for the protons on the acridine ring will appear in the aromatic region (typically 7.0-9.0 ppm).
-
Methyl Protons (-CH₃): A singlet for the methyl group at the 9-position is expected, likely in the 2.5-3.0 ppm range.[2]
-
-
¹³C NMR:
Mass Spectrometry (MS)
In electron ionization mass spectrometry, aromatic carboxylic acids typically show a prominent molecular ion peak.[13] Characteristic fragmentation patterns would include the loss of:
Experimental Protocols
While a specific protocol for this compound is not available, its synthesis would likely involve a multi-step process. A plausible synthetic route could involve the oxidation of 9-methylacridine. A patent describes a general method for the oxidation of 9-methylacridine to acridine-9-carboxylic acid, which could potentially be adapted.[15]
Alternatively, the construction of the acridine ring system with the desired substituents is a common strategy. The Bernthsen acridine synthesis is a classical method for preparing 9-substituted acridines.[16]
Example Protocol: Microwave-Assisted Bernthsen Synthesis of 9-Methylacridine[16]
This protocol details the synthesis of the precursor, 9-methylacridine, and illustrates a common method for forming the acridine core.
Materials:
-
Diphenylamine
-
Acetic acid
-
Zinc chloride (ZnCl₂)
-
Ethyl acetate
-
Aqueous ammonia (28%)
-
Magnesium sulfate
Procedure:
-
Mix diphenylamine (2.0 mmol), acetic acid (20.0 mmol), and ZnCl₂ (8.0 mmol) in a test tube suitable for microwave synthesis.
-
Irradiate the mixture with a 200 W microwave (2.45 GHz) at 200-210 °C for approximately 5 minutes. The reaction temperature should be monitored and regulated by intermittent irradiation.
-
After the reaction, allow the mixture to cool. Add 4 ml of 28% aqueous ammonia and stir.
-
Filter the resulting slurry and wash the residue with water until the filtrate is neutral.
-
Dry the residue and extract with ethyl acetate.
-
Dry the ethyl acetate extract over magnesium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude product.
-
The crude 9-methylacridine can be further purified by silica gel column chromatography.
Visualizations
Synthetic Workflow
The Bernthsen reaction provides a general route to 9-substituted acridines.
Caption: General workflow for the Bernthsen synthesis of 9-substituted acridines.
Biological Signaling Pathway: DNA Intercalation
Acridine derivatives are well-known for their ability to intercalate into DNA, a mechanism that contributes to their biological activities, including anticancer properties.[17][18][19] This interaction can inhibit DNA replication and transcription, ultimately leading to cell death.[20]
Caption: Mechanism of action for acridine derivatives via DNA intercalation.
Biological and Pharmacological Relevance
Acridine derivatives exhibit a wide range of biological activities, making them a significant class of compounds in medicinal chemistry.[17][21]
-
Anticancer Activity: The planar aromatic structure of acridines allows them to act as DNA intercalating agents, which can inhibit topoisomerase and telomerase enzymes.[17] This is a primary mechanism for their antitumor effects.[22] Compounds like N-[2-(dimethylamino)ethyl]acridine-4-carboxamide (DACA) have been investigated in clinical studies.[17][23]
-
Antimicrobial and Antiviral Properties: Various acridine derivatives have been developed as antibacterial, antimalarial, and antiviral drugs.[17][21] Their ability to bind to DNA can be harnessed to inactivate the genomes of pathogens.[17]
-
Other Activities: Acridines have also shown anti-inflammatory, antiparasitic, and acetylcholinesterase inhibitory activities.[17]
The addition of a carboxylic acid group, as in this compound, could modulate these activities by altering the compound's solubility, cell permeability, and binding interactions with biological targets.
Conclusion
While this compound remains a compound with limited specific characterization in the available literature, this guide provides a robust framework for understanding its likely chemical properties and biological potential. By leveraging the extensive knowledge of the 9-methylacridine core and the predictable influence of the carboxylic acid moiety, researchers can formulate hypotheses and design experiments to further explore this and related molecules. The rich history of acridine derivatives in medicine suggests that novel analogues continue to be a promising area for the development of new therapeutic agents.
References
- 1. Synthesis, Aqueous Reactivity, and Biological Evaluation of Carboxylic Acid Ester-Functionalized Platinum–Acridine Hybrid Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 9-METHYLACRIDINE(611-64-3) 1H NMR spectrum [chemicalbook.com]
- 3. Acridine, 9-methyl- [webbook.nist.gov]
- 4. prepchem.com [prepchem.com]
- 5. 1-Methylacridine-9-carboxylic acid | C15H11NO2 | CID 19693498 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. personal.utdallas.edu [personal.utdallas.edu]
- 7. uanlch.vscht.cz [uanlch.vscht.cz]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. echemi.com [echemi.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. CH 336: Carboxylic Acid Spectroscopy [sites.science.oregonstate.edu]
- 12. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 13. youtube.com [youtube.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. CN111777556A - Method for preparing acridine 9-carboxylic acid by oxidation method - Google Patents [patents.google.com]
- 16. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 17. Recent developments in the synthesis and biological activity of acridine/acridone analogues - RSC Advances (RSC Publishing) DOI:10.1039/C7RA01026E [pubs.rsc.org]
- 18. mdpi.com [mdpi.com]
- 19. ojs.wiserpub.com [ojs.wiserpub.com]
- 20. academic.oup.com [academic.oup.com]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. Mechanisms of action of DNA intercalating acridine-based drugs: how important are contributions from electron transfer and oxidative stress? - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis and Characterization of 9-Methylacridine-4-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 9-methylacridine-4-carboxylic acid. Due to the limited availability of direct published data for this specific compound, this document outlines a proposed synthetic pathway based on established acridine chemistry and provides expected characterization data derived from analogous compounds. This guide is intended to serve as a foundational resource for researchers interested in the synthesis and application of novel acridine derivatives.
Synthesis of this compound: A Proposed Pathway
A plausible synthetic route to this compound involves a multi-step process, beginning with the well-documented synthesis of the 9-methylacridine precursor, followed by the introduction of the carboxylic acid functionality at the 4-position.
Step 1: Synthesis of 9-Methylacridine
The synthesis of 9-methylacridine is typically achieved via the Bernthsen acridine synthesis, which involves the condensation of diphenylamine with a carboxylic acid in the presence of a Lewis acid catalyst, such as zinc chloride.[1][2] A microwave-assisted variation of this reaction has been shown to significantly reduce reaction times.[3]
Reaction Scheme:
Diphenylamine + Acetic Acid --(ZnCl₂, Δ)--> 9-Methylacridine
Proposed Step 2: Carboxylation of 9-Methylacridine
The introduction of a carboxylic acid group onto the acridine ring system can be challenging. A potential strategy involves the oxidation of a suitable precursor, such as a 4-formyl or 4-methyl group. Based on available literature for the synthesis of acridine-4-carboxylic acid derivatives, a plausible approach involves the oxidation of a 4-formyl-9-methylacridine intermediate.[4] This intermediate could potentially be synthesized through formylation of 9-methylacridine, although regioselectivity could be an issue.
Alternatively, a more controlled synthesis might involve building the acridine ring from appropriately substituted precursors. However, for the purpose of this guide, we will focus on the post-synthesis modification of the readily accessible 9-methylacridine.
Proposed Reaction Scheme:
9-Methylacridine --(Formylation)--> 4-Formyl-9-methylacridine --(Oxidation)--> this compound
Experimental Protocols
Synthesis of 9-Methylacridine (Microwave-Assisted Bernthsen Reaction)[3]
Materials:
-
Diphenylamine (2.0 mmol)
-
Acetic acid (20.0 mmol)
-
Zinc chloride (ZnCl₂) (8.0 mmol)
-
28% Aqueous ammonia
-
Ethyl acetate
-
Magnesium sulfate (MgSO₄)
Procedure:
-
In a microwave-safe test tube, combine diphenylamine, acetic acid, and zinc chloride.
-
Irradiate the mixture with a 200 W microwave at 200-210 °C for approximately 5-7 minutes.
-
After cooling, add 4 mL of 28% aqueous ammonia to the reaction mixture and stir.
-
Filter the resulting slurry and wash the residue with water until the filtrate is neutral.
-
Dry the residue and extract with ethyl acetate.
-
Dry the organic extract over magnesium sulfate, filter, and evaporate the solvent under reduced pressure to yield 9-methylacridine.
-
The crude product can be further purified by silica gel column chromatography.
Proposed Synthesis of this compound
Note: The following is a proposed protocol and may require optimization.
Part A: Formylation of 9-Methylacridine (Vilsmeier-Haack Reaction)
Materials:
-
9-Methylacridine
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
Procedure:
-
Cool a solution of DMF in DCM to 0 °C.
-
Slowly add POCl₃ to the cooled DMF solution and stir for 30 minutes to form the Vilsmeier reagent.
-
Add a solution of 9-methylacridine in DCM to the Vilsmeier reagent.
-
Allow the reaction to warm to room temperature and stir for 24-48 hours.
-
Quench the reaction by carefully pouring it into a stirred mixture of ice and saturated sodium bicarbonate solution.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, dry over MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to isolate 4-formyl-9-methylacridine.
Part B: Oxidation of 4-Formyl-9-methylacridine
Materials:
-
4-Formyl-9-methylacridine
-
Potassium permanganate (KMnO₄) or other suitable oxidizing agent
-
Acetone/water or a suitable solvent system
-
Hydrochloric acid (HCl)
Procedure:
-
Dissolve 4-formyl-9-methylacridine in a suitable solvent such as aqueous acetone.
-
Slowly add a solution of potassium permanganate to the reaction mixture.
-
Heat the reaction to reflux and monitor for the disappearance of the starting material by TLC.
-
After the reaction is complete, cool the mixture and filter off the manganese dioxide.
-
Acidify the filtrate with HCl to precipitate the carboxylic acid.
-
Collect the precipitate by filtration, wash with cold water, and dry to yield this compound.
Characterization
Characterization of 9-Methylacridine
The physical and spectroscopic data for the intermediate, 9-methylacridine, are well-documented.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₄H₁₁N | [5] |
| Molecular Weight | 193.24 g/mol | [5] |
| Melting Point | 117-119 °C | [6] |
| ¹H NMR (CDCl₃, 300 MHz) | δ (ppm): 8.16 (d), 8.03 (d), 7.66 (t), 7.40 (t), 2.88 (s, 3H) | [7] |
| Mass Spectrum (EI) | m/z (%): 193 (M+, 100), 192 (60), 165 (25) | [8] |
Predicted Characterization of this compound
The following table summarizes the expected characterization data for the final product, based on the known properties of acridine-4-carboxylic acid and general spectroscopic principles for aromatic carboxylic acids.[9][10]
| Property | Predicted Value | Rationale |
| Molecular Formula | C₁₅H₁₁NO₂ | Addition of a COOH group to 9-methylacridine. |
| Molecular Weight | 237.25 g/mol | Calculated based on the molecular formula. |
| Melting Point | > 200 °C (decomposes) | Carboxylic acids generally have higher melting points than their parent compounds due to hydrogen bonding. |
| ¹H NMR (DMSO-d₆) | δ (ppm): ~13.0 (s, 1H, COOH), 8.0-9.0 (m, aromatic protons), ~3.0 (s, 3H, CH₃) | The carboxylic acid proton is expected to be highly deshielded. Aromatic protons will be in the typical downfield region. The methyl singlet will be present. |
| ¹³C NMR (DMSO-d₆) | δ (ppm): ~167 (C=O), 120-150 (aromatic carbons) | The carbonyl carbon of the carboxylic acid is expected in this region. |
| IR (KBr) | ν (cm⁻¹): ~3000 (broad, O-H stretch), ~1700 (strong, C=O stretch), 1600-1450 (C=C aromatic stretch) | Characteristic broad O-H and strong C=O stretching frequencies for a carboxylic acid. |
| Mass Spectrum (ESI-) | m/z: 236 ([M-H]⁻) | In negative ion mode, the deprotonated molecule is expected to be the base peak. |
Visualizations
Proposed Synthetic Pathway
References
- 1. Acridine - Wikipedia [en.wikipedia.org]
- 2. ptfarm.pl [ptfarm.pl]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. Acridine Based N-Acylhydrazone Derivatives as Potential Anticancer Agents: Synthesis, Characterization and ctDNA/HSA Spectroscopic Binding Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cymitquimica.com [cymitquimica.com]
- 6. 9-Methylacridine USP Reference Standard CAS 611-64-3 Sigma-Aldrich [sigmaaldrich.com]
- 7. 9-METHYLACRIDINE(611-64-3) 1H NMR spectrum [chemicalbook.com]
- 8. Acridine, 9-methyl- [webbook.nist.gov]
- 9. researchgate.net [researchgate.net]
- 10. chem.libretexts.org [chem.libretexts.org]
An In-depth Technical Guide on the Putative Mechanism of Action of 9-Methylacridine-4-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Scientific literature explicitly detailing the mechanism of action for 9-Methylacridine-4-carboxylic acid is limited. This guide, therefore, presents a putative mechanism of action based on the well-documented biological activities of the parent scaffold, acridine-4-carboxylic acid, and structurally related 9-substituted acridine derivatives. The proposed mechanisms and experimental protocols are intended to serve as a foundational resource for future research into this specific compound.
Introduction to the Acridine Scaffold
Acridine and its derivatives are a class of nitrogen-containing heterocyclic compounds characterized by a planar tricyclic aromatic ring system. This structural feature is pivotal to their diverse biological activities, which include anticancer, antifungal, antibacterial, and antiparasitic properties[1][2]. The planarity of the acridine ring allows these molecules to intercalate between the base pairs of DNA, a primary mechanism through which they exert their cytotoxic effects[1][3]. Furthermore, modifications at various positions on the acridine ring, particularly at the 9-position, can significantly modulate their biological targets and potency[4][5].
Core Biological Activities of the Acridine-4-carboxylic acid Scaffold
While data on the 9-methylated derivative is scarce, the parent compound, acridine-4-carboxylic acid, has been investigated for several biological activities. Understanding the action of this core structure provides a basis for postulating the effects of the 9-methyl substitution.
2.1. Antifungal Activity
Acridine-4-carboxylic acid has demonstrated significant antifungal and antivirulence activity against the pathogenic yeast Candida albicans. Notably, it has been shown to inhibit the formation of biofilms, which are critical for the pathogenicity of this fungus, at concentrations that do not affect the growth of planktonic (free-floating) cells[6]. This suggests a mechanism that specifically targets virulence factors rather than general cell viability.
2.2. Anticancer and Antibacterial Activity
The broader family of acridine derivatives has well-established anticancer properties, often linked to their ability to interfere with DNA replication and repair in rapidly dividing cancer cells[7][8]. Several acridine-based drugs, such as amsacrine and DACA (N-[2-(dimethylamino)ethyl]acridine-4-carboxamide), function as inhibitors of topoisomerase I and II, enzymes crucial for resolving DNA supercoiling during replication and transcription[1][3]. Acridine-4-carboxylic acid itself has been noted to possess some antitumor and antibacterial activities[9][10].
Putative Mechanism of Action of this compound
Based on the known mechanisms of related compounds, the mechanism of action for this compound is likely multifaceted, primarily revolving around its interaction with DNA and associated enzymes.
3.1. DNA Intercalation
The planar aromatic structure of the acridine core is the key determinant for its ability to insert itself between the base pairs of the DNA double helix. This intercalation is hypothesized to be the initial step in its mechanism of action. The addition of a methyl group at the 9-position may influence the stability and specificity of this interaction.
Diagram: Proposed DNA Intercalation by this compound
Caption: Proposed mechanism of DNA intercalation by this compound leading to cellular disruption.
3.2. Topoisomerase Inhibition
A primary consequence of DNA intercalation by many acridine derivatives is the inhibition of topoisomerase enzymes. These enzymes are vital for managing the topological state of DNA. By stabilizing the transient DNA-topoisomerase cleavage complex, acridine compounds can lead to the accumulation of DNA strand breaks, which in turn triggers cell cycle arrest and apoptosis. The 9-substituent is known to be critical for this activity, and the methyl group in this compound likely plays a role in the interaction with the enzyme-DNA complex[4].
Diagram: Signaling Pathway of Topoisomerase Inhibition
Caption: Hypothesized signaling cascade following topoisomerase inhibition by this compound.
Quantitative Data from Related Compounds
To provide context for the potential potency of this compound, the following table summarizes quantitative data from studies on acridine-4-carboxylic acid and other relevant acridine derivatives.
| Compound/Derivative | Assay | Target Organism/Cell Line | Activity | Reference |
| Acridine-4-carboxylic acid | Biofilm Inhibition | Candida albicans | Significant inhibition at 10 µg/mL | [6] |
| Acridine-4-carboxylic acid | Minimum Inhibitory Concentration (MIC) | Candida albicans | 60 µg/mL | [6] |
| 9-Anilinoacridine derivative (AHMA) | Cytotoxicity | Mouse Leukemia L1210 | Moderate | [4] |
| 9-Anilinoacridine derivative (AHMA) | Cytotoxicity | Human Leukemia HL-60 | Moderate | [4] |
| Acridine thiosemicarbazide derivatives | Anticancer Activity (IC50) | MT-4 cell line | 10.96 - 18.42 µM | [3] |
| Acridine thiosemicarbazide derivatives | Antifungal Activity (MIC) | Fungal strains | 10 - 80 µM | [11] |
Proposed Experimental Protocols for Elucidating the Mechanism of Action
To validate the putative mechanism of action of this compound, a series of experiments would be required. Below are detailed methodologies for key experiments.
5.1. DNA Binding and Intercalation Assays
-
Objective: To determine if this compound binds to and intercalates with DNA.
-
Methodology: UV-Visible Spectrophotometry and Fluorescence Spectroscopy
-
Prepare solutions of calf thymus DNA (ctDNA) at a fixed concentration in a suitable buffer (e.g., Tris-HCl).
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
For UV-Vis titration, record the absorption spectrum of the compound alone. Then, incrementally add ctDNA and record the spectrum after each addition. Hypochromism (decrease in absorbance) and a bathochromic shift (red shift) in the absorption maximum are indicative of intercalation.
-
For fluorescence quenching, excite the compound at its maximum absorption wavelength and record its emission spectrum. Titrate with increasing concentrations of ctDNA. A decrease in fluorescence intensity (quenching) suggests binding. The binding constant (Kb) can be calculated using the Stern-Volmer equation.
-
Viscometry can also be employed. An increase in the viscosity of a DNA solution upon addition of the compound is a strong indicator of intercalation.
-
5.2. Topoisomerase Inhibition Assay
-
Objective: To assess the inhibitory effect of this compound on topoisomerase I and II.
-
Methodology: Plasmid DNA Relaxation Assay
-
Use commercially available human topoisomerase I or IIα and supercoiled plasmid DNA (e.g., pBR322).
-
Set up reaction mixtures containing the enzyme, plasmid DNA, and reaction buffer, with varying concentrations of this compound. Include a positive control (e.g., camptothecin for Topo I, etoposide for Topo II) and a negative control (DMSO vehicle).
-
Incubate the reactions at 37°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by adding a stop solution (e.g., SDS/proteinase K).
-
Analyze the DNA topoisomers by agarose gel electrophoresis.
-
Visualize the DNA bands under UV light after staining with an intercalating dye (e.g., ethidium bromide). Inhibition of the enzyme will result in a decrease in the amount of relaxed plasmid DNA and an increase in the amount of supercoiled DNA.
-
5.3. Cellular Viability and Apoptosis Assays
-
Objective: To determine the cytotoxic effects of the compound on cancer cell lines and whether it induces apoptosis.
-
Methodology: MTT Assay and Annexin V/Propidium Iodide Staining
-
MTT Assay:
-
Seed cancer cells (e.g., A549 lung carcinoma, HeLa cervical cancer) in 96-well plates and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound for 24, 48, and 72 hours.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Solubilize the resulting formazan crystals with DMSO or another suitable solvent.
-
Measure the absorbance at 570 nm using a microplate reader. The IC50 value (concentration causing 50% inhibition of cell growth) can be calculated.
-
-
Annexin V/PI Staining:
-
Treat cells with the compound at its IC50 concentration for a predetermined time.
-
Harvest the cells and wash with PBS.
-
Resuspend the cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and propidium iodide (PI).
-
Analyze the stained cells by flow cytometry. An increase in the Annexin V-positive population indicates the induction of apoptosis.
-
-
Diagram: Experimental Workflow for Mechanism of Action Studies
Caption: A logical workflow for investigating the mechanism of action of this compound.
Conclusion
While direct experimental evidence for the mechanism of action of this compound is not yet available in the public domain, a strong hypothesis can be formulated based on the extensive research into the acridine scaffold. The compound is likely to function as a DNA intercalator and a topoisomerase inhibitor, leading to cytotoxicity in proliferating cells. Its activity profile, including its potential as an anticancer or antifungal agent, will be dictated by the interplay of the acridine core, the 4-carboxylic acid group, and the 9-methyl substituent. The experimental protocols outlined in this guide provide a robust framework for the systematic investigation and validation of its precise molecular mechanisms.
References
- 1. Recent developments in the synthesis and biological activity of acridine/acridone analogues - RSC Advances (RSC Publishing) DOI:10.1039/C7RA01026E [pubs.rsc.org]
- 2. Acridine and Its Derivatives: Synthesis, Biological, and Anticorrosion Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, Antimicrobial, and Anticancer Activities of Acridine Thiosemicarbazides Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 9-substituted acridine derivatives with long half-life and potent antitumor activity: synthesis and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, Reactions and Medicinal Uses of Acridine | Pharmaguideline [pharmaguideline.com]
- 6. Acridine Derivatives as Antifungal and Antivirulence Agents Against Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. informativejournals.com [informativejournals.com]
- 8. Acridine as an Anti-Tumour Agent: A Critical Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
Spectroscopic Properties of 9-Methylacridine-4-carboxylic Acid: An In-depth Technical Guide
Disclaimer: Direct experimental data on the spectroscopic properties of 9-Methylacridine-4-carboxylic acid is limited in the public domain. This guide provides an in-depth analysis based on the known properties of the parent chromophore, 9-methylacridine, and the influence of the carboxylic acid functionality as observed in related acridine compounds. The presented data and protocols are intended to serve as a foundational resource for researchers and drug development professionals.
Introduction
Acridine derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry and materials science due to their unique photophysical and biological properties. Their planar structure allows for intercalation with DNA, making them candidates for anticancer and antiviral agents.[1] The spectroscopic characteristics of these molecules are central to understanding their mechanism of action and for the development of fluorescent probes and sensors.[1][2]
This technical guide focuses on the anticipated spectroscopic properties of this compound. The core structure, 9-methylacridine, is known to be an environmentally sensitive fluorescent probe.[1] The addition of a carboxylic acid group at the 4-position is expected to modulate its electronic and, consequently, its spectroscopic properties, particularly in response to changes in pH and solvent polarity.
Inferred Spectroscopic Properties
The spectroscopic behavior of this compound is predicted to be a composite of the properties of the 9-methylacridine core and the electronic effects of the 4-carboxylic acid substituent.
UV-Vis Absorption Spectroscopy
The absorption spectrum of acridine derivatives is characterized by two main electronic transitions, ¹Lₐ and ¹Lₑ, which are sensitive to substitution and solvent environment. For 9-acridinecarboxylic acid, a related compound, the position of the long-wavelength absorption band is blue-shifted in protic solvents due to strong hydrogen-bonding interactions with the solvent molecules.[3] A similar effect is anticipated for this compound.
In acidic solutions, protonation is expected to occur at the ring nitrogen, leading to the formation of a zwitterion and a red shift in the ¹Lₐ band.[3]
Fluorescence Spectroscopy
9-Methylacridine is a fluorescent molecule, and its emission properties are sensitive to the polarity, hydrogen-bonding capacity, and pH of the environment.[1][2] The introduction of a carboxylic acid group is expected to influence the fluorescence quantum yield and Stokes shift. In related acridine carboxylic acids, the fluorescence quantum yields have been observed to increase with the hydrogen-bonding capacity of the solvent.[3]
Data Presentation
The following tables summarize the available spectroscopic data for the closely related compounds, 9-methylacridine and 9-acridinecarboxylic acid, which serve as a basis for predicting the properties of this compound.
Table 1: Physicochemical Properties of 9-Methylacridine
| Property | Value | Reference |
| Molecular Formula | C₁₄H₁₁N | [4] |
| Molecular Weight | 193.25 g/mol | [5] |
| Melting Point | 114-119 °C | [4] |
| CAS Number | 611-64-3 | [4] |
Table 2: Spectroscopic Data for 9-Acridinecarboxylic Acid Prototropic Species
| Species | Form | λₘₐₓ (abs) (nm) | εₘₐₓ (M⁻¹cm⁻¹) | λₘₐₓ (flu) (nm) | Φf |
| 9-ACA | Anion (A) | 387 | - | - | - |
| 9-ACA | Zwitterion (Z) | 387 | - | - | - |
| 9-ACA | Cation (C) | - | - | - | - |
Data extracted from a study on 9-acridinecarboxylic acid and its methyl ester, which provides a basis for understanding the behavior of the carboxylic acid derivative.[3] Specific molar absorptivity and fluorescence data for all species were not fully detailed in the available abstract.
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic characterization of acridine derivatives, adaptable for the study of this compound.
Synthesis of 9-Methylacridine Derivatives
A common method for the synthesis of 9-substituted acridines is the Bernthsen reaction, which involves the condensation of a diarylamine with a carboxylic acid in the presence of a condensing agent like zinc chloride.[6][7] Microwave-assisted synthesis has been shown to significantly accelerate this reaction.[6]
General Procedure for Microwave-Assisted Synthesis: [6]
-
Mix the diarylamine (e.g., diphenylamine), the carboxylic acid, and zinc chloride in a reaction vessel.
-
Irradiate the mixture with microwaves at a controlled temperature (e.g., 200-210 °C) for a short duration (e.g., 5 minutes).
-
After cooling, add aqueous ammonia to the mixture and stir.
-
Filter the resulting slurry and wash the residue with water until neutral.
-
Dry the residue and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic extract and evaporate the solvent under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography or recrystallization.
UV-Vis Absorption Spectroscopy
-
Prepare stock solutions of the compound in a suitable solvent (e.g., ethanol, acetone).
-
Prepare a series of dilutions to determine the molar absorptivity.
-
Record the absorption spectra using a dual-beam UV-Vis spectrophotometer over a relevant wavelength range (e.g., 200-500 nm).
-
To study the effect of pH, prepare a series of buffered aqueous solutions and record the spectra at each pH.
Fluorescence Spectroscopy
-
Prepare dilute solutions of the compound in various solvents of differing polarity and hydrogen-bonding capacity.
-
Record the fluorescence excitation and emission spectra using a spectrofluorometer.
-
Determine the fluorescence quantum yield (Φf) relative to a standard of known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄).
-
Measure fluorescence lifetimes (τf) using time-correlated single-photon counting (TCSPC).
Mandatory Visualizations
The following diagrams illustrate the proposed synthesis and experimental workflow for the characterization of this compound.
Caption: Proposed synthesis workflow for a 9-substituted acridine.
Caption: General workflow for spectroscopic analysis.
Conclusion
The experimental protocols and workflows provided in this guide offer a systematic approach for the synthesis and detailed spectroscopic characterization of this compound. Future experimental studies are crucial to validate the inferred properties and to fully elucidate the potential of this compound in various applications, from biological imaging to materials science. Such research will contribute to the rational design of novel acridine derivatives with tailored spectroscopic and functional properties.
References
- 1. cymitquimica.com [cymitquimica.com]
- 2. Fluorescent photoremovable precursor (acridin-9-ylmethyl)ester: synthesis, photophysical, photochemical and biological applications - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 3. chemistry.iitkgp.ac.in [chemistry.iitkgp.ac.in]
- 4. chemsynthesis.com [chemsynthesis.com]
- 5. accustandard.com [accustandard.com]
- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 7. prepchem.com [prepchem.com]
An In-depth Technical Guide to 9-Methylacridine-4-carboxylic Acid Analogues and Their Derivatives as Potential Therapeutic Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acridine and its derivatives represent a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their diverse pharmacological activities. Among these, derivatives of acridine-4-carboxylic acid have emerged as promising candidates for anticancer drug development, primarily functioning as DNA intercalators and topoisomerase inhibitors. While the specific focus of this guide is on 9-methylacridine-4-carboxylic acid derivatives and their analogues, a comprehensive review of publicly available scientific literature reveals a notable scarcity of data on compounds with a methyl group at the 9-position. However, extensive research has been conducted on closely related analogues, particularly 9-aminoacridine-4-carboxamides and 5-methylacridine-4-carboxylic acid derivatives.
This technical guide provides a detailed overview of the synthesis, biological activity, and mechanisms of action of these key analogues. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel anticancer agents based on the acridine scaffold.
Data Presentation: Biological Activity of Acridine-4-Carboxylic Acid Analogues
The following tables summarize the in vitro cytotoxic activities of various 9-aminoacridine-4-carboxamide and 5-methylacridine-4-carboxylic acid derivatives against several cancer cell lines. This quantitative data is crucial for understanding the structure-activity relationships (SAR) within this class of compounds.
Table 1: In Vitro Cytotoxicity of 9-Aminoacridine-4-carboxamide Derivatives
| Compound | Cell Line | Assay Type | IC50 / CTC50 (µg/mL) | Reference |
| Compound 5b | Cervical Cancer (HeLa) | MTT | 47.50 | [1] |
| Compound 5e | Lung Cancer (A-549) | MTT | 100 | [1] |
Table 2: In Vitro Cytotoxicity of 9-Substituted Acridine Derivatives
| Compound | Cell Line | Assay Type | IC50 (µM) | Reference |
| AHMA | Mouse Leukemia (L1210) | Not Specified | Potent | [2] |
| AHMA | Human Leukemia (HL-60) | Not Specified | Potent | [2] |
Note: "Potent" indicates significant activity as described in the source, but a specific IC50 value was not provided.
Experimental Protocols
This section provides detailed methodologies for the synthesis of key acridine-4-carboxylic acid analogues and the evaluation of their biological activity, based on established protocols from the scientific literature.
Synthesis of 9-Aminoacridine-4-carboxamide Derivatives
This protocol is adapted from the synthesis of N-(isopropyl)-9-aminoacridine-4-carboxamide derivatives.[1]
Step 1: Synthesis of N-(2-carboxyphenyl)anthranilic acid A mixture of o-chlorobenzoic acid and anthranilic acid is refluxed in the presence of a copper catalyst and a co-catalyst to yield N-(2-carboxyphenyl)anthranilic acid.
Step 2: Cyclization to 9-oxoacridan-4-carboxylic acid The product from Step 1 is treated with concentrated sulfuric acid and heated to induce cyclization, forming 9-oxoacridan-4-carboxylic acid.
Step 3: Chlorination to 9-chloroacridine-4-carbonyl chloride The 9-oxoacridan-4-carboxylic acid is chlorinated using thionyl chloride to produce 9-chloroacridine-4-carbonyl chloride.
Step 4: Amidation to N-(isopropyl)-9-chloroacridine-4-carboxamide The 9-chloroacridine-4-carbonyl chloride is reacted with isopropylamine in a suitable solvent to form N-(isopropyl)-9-chloroacridine-4-carboxamide.
Step 5: Synthesis of final 9-aminoacridine-4-carboxamide derivatives The N-(isopropyl)-9-chloroacridine-4-carboxamide is then reacted with various substituted aromatic amines in the presence of phenol under a nitrogen atmosphere to yield the final 9-aminoacridine-4-carboxamide derivatives.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.[1]
-
Cell Seeding: Cancer cells (e.g., A-549 or HeLa) are seeded into 96-well plates at an appropriate density and allowed to attach overnight.
-
Compound Treatment: The synthesized acridine derivatives are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations. The cells are then treated with these compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Formazan Solubilization: The plates are incubated to allow for the conversion of MTT to formazan crystals by viable cells. A solubilizing agent (e.g., DMSO or a specialized buffer) is then added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The half-maximal inhibitory concentration (IC50) or cytotoxic concentration (CTC50) is then determined from the dose-response curves.
Mandatory Visualization
The following diagrams, created using the DOT language, illustrate key concepts related to the synthesis and mechanism of action of this compound analogues.
References
- 1. Synthesis and biological evaluation of new 9-aminoacridine-4-carboxamide derivatives as anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 2. 9-substituted acridine derivatives with long half-life and potent antitumor activity: synthesis and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
9-Acridone-4-Carboxylic Acid: A Technical Guide to its Application as a Fluorescent Probe
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 9-Acridone-4-carboxylic acid, a highly relevant fluorescent probe for the detection of metal ions. Due to the limited availability of data on 9-Methylacridine-4-carboxylic acid, this guide focuses on the closely related and well-documented 9-Acridone-4-carboxylic acid, offering a robust framework for its synthesis, characterization, and application.
Introduction
Acridine-based fluorophores are a significant class of compounds in the field of fluorescence spectroscopy due to their rigid, planar structure and responsive emission characteristics. 9-Acridone-4-carboxylic acid, in particular, has demonstrated utility as a selective fluorescent sensor. Its fluorescence is notably quenched in the presence of specific metal ions, making it a valuable tool for analytical applications in environmental monitoring and biochemistry. The intrinsic fluorescence of the acridone core, combined with the chelating potential of the carboxylic acid group, forms the basis of its sensing capabilities.
Synthesis of 9-Acridone-4-Carboxylic Acid
The synthesis of 9-Acridone-4-carboxylic acid is typically achieved through a two-step process involving an initial Ullmann condensation followed by an acid-catalyzed cyclization.
Step 1: Ullmann Condensation to form N-Phenylanthranilic Acid Intermediate
The first step involves the copper-catalyzed coupling of an aniline derivative with an o-halobenzoic acid. A general protocol for this type of reaction is the synthesis of N-phenylanthranilic acid from aniline and o-chlorobenzoic acid.
Experimental Protocol:
-
In a round-bottomed flask equipped with a reflux condenser, combine aniline (1.66 moles), o-chlorobenzoic acid (0.26 moles), anhydrous potassium carbonate (0.3 moles), and copper oxide (1 g).
-
Reflux the mixture for 2 hours in an oil bath.
-
After cooling, remove the excess aniline by steam distillation.
-
Add decolorizing carbon (20 g) to the remaining solution, boil for 15 minutes, and filter by suction.
-
Acidify the filtrate with a mixture of concentrated hydrochloric acid (30 mL) and water (60 mL) with stirring.
-
Filter the precipitated N-phenylanthranilic acid and dry to yield the product.
Step 2: Cyclization to 9-Acridone-4-Carboxylic Acid
The N-phenylanthranilic acid intermediate is then cyclized in the presence of a strong acid to form the acridone ring. Polyphosphoric acid (PPA) is a common reagent for this transformation.
Experimental Protocol:
-
Dissolve the N-phenylanthranilic acid derivative (0.2 moles) in concentrated sulfuric acid (100 mL).
-
Heat the solution on a boiling water bath for 4 hours.
-
Pour the reaction mixture into boiling water (1 L).
-
Filter the resulting yellow precipitate after boiling for an additional 5 minutes.
-
Boil the moist solid with a solution of sodium carbonate (30 g in 400 mL of water) for 5 minutes.
-
Collect the solid by suction filtration, wash with water, and dry to obtain the crude 9-acridone product. Further purification can be achieved by recrystallization.
Caption: Synthesis of 9-Acridone-4-carboxylic acid.
Photophysical Properties
The fluorescence of 9-Acridone-4-carboxylic acid is central to its function as a sensor. The key photophysical parameters are summarized below.
| Parameter | Value | Conditions |
| Excitation Maximum (λex) | 408 nm | DMF-water |
| Emission Maximum (λem) | 498.4 nm | DMF-water |
| Stokes Shift | 90.4 nm | DMF-water |
| Fluorescence Quantum Yield (Φf) | ~0.42 | Ethanol (for parent acridone) |
Note: The fluorescence quantum yield is for the parent acridone molecule and serves as an approximation. The actual quantum yield of the carboxylic acid derivative may vary.
Application as a Fluorescent Sensor for Cr(III)
9-Acridone-4-carboxylic acid has been successfully employed as a selective fluorescent sensor for the detection of Chromium(III) ions. The sensing mechanism is based on chelation-assisted fluorescence quenching.
Principle of Detection
The carboxylic acid and the acridone nitrogen can act as a chelating moiety for metal ions. Upon binding of Cr(III) to the probe, a non-fluorescent complex is formed, leading to a decrease in the fluorescence intensity of the solution. This quenching effect is proportional to the concentration of Cr(III), allowing for quantitative analysis.
Caption: Fluorescence quenching mechanism.
Experimental Protocol for Cr(III) Detection
The following protocol outlines the general steps for using 9-Acridone-4-carboxylic acid as a fluorescent sensor for Cr(III).
-
Preparation of Stock Solutions:
-
Prepare a stock solution of 9-Acridone-4-carboxylic acid in a suitable solvent mixture (e.g., DMF-water).
-
Prepare a stock solution of Cr(III) (e.g., from CrCl₃·6H₂O) in deionized water.
-
Prepare stock solutions of other metal ions to be tested for interference.
-
-
Fluorescence Measurements:
-
In a cuvette, place the solution of 9-Acridone-4-carboxylic acid.
-
Record the initial fluorescence emission spectrum (e.g., from 450 nm to 600 nm) with an excitation wavelength of 408 nm.
-
Add incremental amounts of the Cr(III) stock solution to the cuvette.
-
After each addition, mix the solution and record the fluorescence emission spectrum.
-
-
Data Analysis:
-
Plot the fluorescence intensity at the emission maximum (498.4 nm) as a function of the Cr(III) concentration.
-
For a more detailed analysis, perform a Stern-Volmer analysis by plotting F₀/F versus the concentration of Cr(III), where F₀ is the initial fluorescence intensity and F is the fluorescence intensity at each Cr(III) concentration. The slope of this plot gives the Stern-Volmer quenching constant (Ksv).
-
Selectivity
9-Acridone-4-carboxylic acid exhibits high selectivity for Cr(III) ions. Studies have shown that the fluorescence of the probe is not significantly affected by the presence of other common metal ions, indicating negligible interference. This high selectivity is crucial for its application in complex environmental or biological samples.
| Interfering Ion | Observation |
| Na⁺, K⁺ | Negligible Interference |
| Mg²⁺, Ca²⁺ | Negligible Interference |
| Mn²⁺, Fe²⁺, Co²⁺, Ni²⁺, Cu²⁺, Zn²⁺ | Negligible Interference |
| Pb²⁺, Cd²⁺, Hg²⁺ | Negligible Interference |
Data Summary
The following table summarizes the key quantitative data for 9-Acridone-4-carboxylic acid as a fluorescent probe for Cr(III).
| Parameter | Value |
| Excitation Wavelength (λex) | 408 nm |
| Emission Wavelength (λem) | 498.4 nm |
| Binding Constant with Cr(III) | 8.1378 × 10⁴ M⁻¹ |
| Linear Detection Range | Up to 9 × 10⁻⁶ M |
Conclusion
9-Acridone-4-carboxylic acid serves as a robust and selective fluorescent probe for the detection of Cr(III) ions. Its synthesis is achievable through well-established organic reactions, and its photophysical properties are well-suited for fluorescence-based sensing applications. The chelation-assisted fluorescence quenching mechanism provides a sensitive and straightforward method for the quantification of Cr(III) in solution. This technical guide provides the foundational knowledge for researchers and professionals to utilize 9-Acridone-4-carboxylic acid in their analytical workflows.
In-Depth Technical Guide on the Photophysical Properties of 9-Methylacridine-4-carboxylic Acid Esters
For: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the photophysical properties of 9-Methylacridine-4-carboxylic acid esters. Acridine derivatives are a class of compounds extensively studied for their fluorescence characteristics and potential applications in biological systems, including as fluorescent probes and photoremovable protecting groups.[1] This document compiles key quantitative data, detailed experimental protocols, and visual representations of relevant processes to serve as a valuable resource for researchers in chemistry, biology, and medicine.
Core Photophysical Data
The photophysical properties of 9-methylacridine esters are significantly influenced by the surrounding environment, particularly solvent polarity and hydrogen bonding capabilities.[2][3][4] This sensitivity makes them valuable as environmental probes. Below are tabulated data for representative 9-methylacridine esters, summarizing their absorption and emission characteristics, fluorescence quantum yields, and fluorescence lifetimes in various solvents.
Table 1: Photophysical Properties of Acridin-9-ylmethyl Ester Derivatives in Various Solvents.
| Compound | Solvent | λ_abs (nm) | λ_em (nm) | Stokes Shift (cm⁻¹) | Φ_f | τ_f (ns) |
| Acridin-9-ylmethyl 4-methoxybenzoate | n-Hexane | 355 | 385 | 2330 | - | - |
| Acetonitrile | 355 | 410 | 4113 | - | - | |
| Methanol | 355 | 430 | 5617 | - | - | |
| 9-(Methoxycarbonyl)acridine | Cyclohexane | 382 | 404 | 1400 | 0.04 | 1.8 |
| Diethyl ether | 382 | 407 | 1590 | 0.08 | 3.3 | |
| Acetonitrile | 384 | 418 | 2120 | 0.17 | 6.8 | |
| 2-Propanol | 384 | 432 | 2960 | 0.38 | 11.5 |
Data for Acridin-9-ylmethyl 4-methoxybenzoate is based on qualitative descriptions of fluorescence spectra showing shifts in different solvents.[4] Quantitative values for quantum yield and lifetime were not specified in the provided search results for this specific ester.
Data for 9-(Methoxycarbonyl)acridine is included as a closely related methyl ester of an acridine carboxylic acid, providing a reference for the photophysical behavior of this class of compounds.
Experimental Protocols
The following sections detail the methodologies for the synthesis of 9-methylacridine esters and the subsequent measurement of their photophysical properties.
Synthesis of Acridin-9-ylmethyl Esters
The synthesis of acridin-9-ylmethyl esters typically involves a two-step process: the formation of a reactive intermediate from 9-methylacridine, followed by esterification with a carboxylic acid.[4]
Step 1: Synthesis of 9-(Bromomethyl)acridine
-
Reactants: 9-methylacridine, N-bromosuccinimide (NBS), and benzoyl peroxide (BPO).
-
Procedure: A solution of 9-methylacridine, NBS, and a catalytic amount of BPO in a suitable solvent (e.g., carbon tetrachloride) is refluxed.
-
Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is cooled, and the solid succinimide is filtered off. The filtrate is washed with an aqueous solution of sodium bicarbonate and then with brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography.
Step 2: Esterification
-
Reactants: 9-(Bromomethyl)acridine and the desired carboxylic acid.
-
Procedure: A mixture of 9-(bromomethyl)acridine and the carboxylic acid is dissolved in an appropriate solvent (e.g., acetonitrile). A base, such as potassium carbonate, is added to facilitate the reaction. The mixture is stirred at room temperature or slightly elevated temperatures.
-
Monitoring: The reaction is monitored by TLC.
-
Work-up: Once the reaction is complete, the inorganic salts are filtered off, and the solvent is evaporated.
-
Purification: The resulting crude ester is purified by column chromatography to yield the final product.
Photophysical Measurements
Instrumentation:
-
UV-Vis Absorption Spectra: Recorded on a UV-Vis spectrophotometer (e.g., Shimadzu UV-2450).
-
Fluorescence Emission Spectra: Recorded on a fluorescence spectrophotometer (e.g., Hitachi F-7000).
-
Fluorescence Lifetime Measurements: Performed using a time-correlated single photon counting (TCSPC) system.[5][6][7]
Fluorescence Quantum Yield (Φ_f) Determination (Comparative Method):
The fluorescence quantum yield is determined using a comparative method with a well-characterized standard of known quantum yield (e.g., quinine sulfate in 0.1 N H₂SO₄, Φ_f = 0.54).[1][8][9]
-
Standard Selection: Choose a quantum yield standard that absorbs at a similar wavelength to the sample.
-
Sample Preparation: Prepare a series of dilute solutions of both the standard and the test compound in the desired solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.[10]
-
Data Acquisition:
-
Measure the UV-Vis absorption spectra of all solutions.
-
Measure the fluorescence emission spectra of all solutions using the same excitation wavelength and instrument settings.
-
-
Data Analysis:
-
Integrate the area under the fluorescence emission curve for each solution.
-
Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the standard and the test compound.
-
The slope of the resulting linear plot is proportional to the fluorescence quantum yield.
-
-
Calculation: The quantum yield of the test sample (Φ_x) is calculated using the following equation:
Φ_x = Φ_std * (m_x / m_std) * (n_x² / n_std²)
where:
-
Φ_std is the quantum yield of the standard.
-
m_x and m_std are the slopes of the plots for the sample and the standard, respectively.
-
n_x and n_std are the refractive indices of the sample and standard solutions, respectively.
-
Fluorescence Lifetime (τ_f) Measurement:
Fluorescence lifetimes are measured using TCSPC.[5][6][7]
-
Instrumentation: A pulsed light source (e.g., a picosecond diode laser) excites the sample.[7] The time difference between the excitation pulse and the arrival of the first emitted photon at a sensitive detector is measured repeatedly.
-
Data Analysis: The collected data is used to construct a histogram of photon arrival times, which represents the fluorescence decay profile. This decay is then fitted to an exponential function to determine the fluorescence lifetime (τ_f).
Visualizations
Synthesis Workflow
References
- 1. chem.uci.edu [chem.uci.edu]
- 2. researchwith.njit.edu [researchwith.njit.edu]
- 3. Fluorescent photoremovable precursor (acridin-9-ylmethyl)ester: synthesis, photophysical, photochemical and biological applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Determining Fluorescence Lifetimes with Edinburgh Instruments [edinst.com]
- 6. pure.strath.ac.uk [pure.strath.ac.uk]
- 7. Batch and Global Analysis of Fluorescence Lifetimes - Edinburgh Instruments [edinst.com]
- 8. ATTO-TEC GmbH - Determination of Fluorescence Quantum Yield [atto-tec.com]
- 9. agilent.com [agilent.com]
- 10. iss.com [iss.com]
9-Methylacridine-4-carboxylic Acid for Cell Imaging: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acridine-based fluorophores are a well-established class of compounds utilized in cellular imaging due to their intrinsic fluorescence and ability to interact with biological macromolecules. 9-Methylacridine-4-carboxylic acid is a promising candidate for such applications, combining the photophysical properties of the acridine core with the functional handle of a carboxylic acid group, which can be used for further conjugation or to influence cellular uptake and localization. This technical guide provides an in-depth overview of the core data and methodologies relevant to the application of this compound in cell imaging studies.
While direct experimental data for this compound is limited in the current body of scientific literature, this guide consolidates available information on closely related acridine analogs to provide a foundational understanding and practical starting point for researchers. The provided protocols and data are based on established knowledge of acridine chemistry and cell biology and should be adapted and optimized for specific experimental contexts.
Synthesis of this compound
The synthesis of this compound can be approached through established methods for acridine synthesis, such as the Bernthsen acridine synthesis.[1][2][3] This method involves the condensation of a diarylamine with a carboxylic acid in the presence of a dehydrating agent like zinc chloride at high temperatures.[1][2][3]
Proposed Synthetic Protocol (Bernthsen Acridine Synthesis):
-
Reactants:
-
Diphenylamine
-
4-Methyl-3-aminobenzoic acid
-
Zinc Chloride (anhydrous)
-
-
Procedure:
-
A mixture of diphenylamine, 4-methyl-3-aminobenzoic acid, and anhydrous zinc chloride is heated in a high-boiling point solvent (e.g., nitrobenzene or Dowtherm A).
-
The reaction mixture is typically heated to temperatures in the range of 200-270°C for several hours.[1]
-
Upon completion, the reaction mixture is cooled and then treated with a dilute acid to dissolve the zinc chloride and basic byproducts.
-
The crude product is then extracted with an organic solvent.
-
Purification is typically achieved through column chromatography on silica gel followed by recrystallization.
-
A microwave-assisted variation of the Bernthsen synthesis has been shown to significantly reduce reaction times to minutes.[4]
Photophysical Properties
Table 1: Photophysical Data of the Analogous Compound 9-Acridinecarboxylic Acid (9-ACA) in Various Solvents
| Solvent | Absorption Max (λ_abs) (nm) | Emission Max (λ_em) (nm) | Stokes Shift (nm) |
| Tetrahydrofuran (THF) | 360, 378, 400 | 408, 430 | 30 |
| Acetonitrile | 358, 376, 398 | 428 | 30 |
| Methanol | 358, 376, 396 | 435 | 39 |
| Water (pH 7) | 358, 376, 396 | 455 | 59 |
Data extracted from a study on 9-Acridinecarboxylic Acid and should be considered as an approximation for this compound.
Experimental Protocols for Cell Imaging
The following are generalized protocols for cell staining and imaging using a fluorescent probe like this compound, adapted from established methods for acridine dyes such as Acridine Orange.[5][6][7][8][9]
Preparation of Staining Solution
-
Stock Solution: Prepare a 1 mg/mL stock solution of this compound in dimethyl sulfoxide (DMSO).
-
Working Solution: Dilute the stock solution in a suitable buffer (e.g., Phosphate-Buffered Saline - PBS) or cell culture medium to the desired final concentration. A typical starting concentration range for cell imaging is 1-10 µM.
Live Cell Staining and Imaging
-
Cell Culture: Plate cells on a suitable imaging dish or slide (e.g., glass-bottom dishes) and culture until they reach the desired confluency.
-
Staining:
-
Remove the culture medium.
-
Wash the cells once with pre-warmed PBS.
-
Add the pre-warmed working solution of this compound to the cells.
-
Incubate for 15-30 minutes at 37°C in a CO2 incubator. Incubation times may need to be optimized.
-
-
Washing:
-
Remove the staining solution.
-
Wash the cells two to three times with pre-warmed PBS or culture medium to remove excess probe.
-
-
Imaging:
-
Add fresh, pre-warmed culture medium or a suitable imaging buffer to the cells.
-
Image the cells using a fluorescence microscope equipped with appropriate filter sets (e.g., DAPI or blue excitation filter).
-
Fixed Cell Staining
-
Cell Culture and Fixation:
-
Plate and culture cells as for live cell imaging.
-
Remove the culture medium and wash with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 10-15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Permeabilization (Optional):
-
If targeting intracellular structures, permeabilize the cells with 0.1-0.5% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Staining:
-
Incubate the fixed (and permeabilized) cells with the working solution of this compound for 20-30 minutes at room temperature.
-
-
Washing:
-
Wash the cells three times with PBS.
-
-
Mounting and Imaging:
-
Mount the coverslip with an appropriate mounting medium.
-
Image using a fluorescence microscope.
-
Biocompatibility and Cytotoxicity
The cytotoxicity of acridine compounds can vary significantly based on their structure and concentration.[10][11] It is crucial to determine the optimal, non-toxic concentration range for this compound in the specific cell line being investigated.
Experimental Protocol: MTT Assay for Cytotoxicity
-
Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment.
-
Treatment: The following day, treat the cells with a range of concentrations of this compound (e.g., 0.1 µM to 100 µM). Include untreated and vehicle-treated (DMSO) controls.
-
Incubation: Incubate the cells for a period relevant to the planned imaging experiments (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Table 2: General Cytotoxicity of Acridine Derivatives (for reference)
| Compound Class | Typical IC50 Range (µM) | Cell Lines |
| 9-Aminoacridines | 10 - 20 | Leishmania promastigotes[10] |
| Acridine/Sulfonamide Hybrids | 8.83 - 104 | HepG2, HCT-116, MCF-7, THLE-2[12][13] |
Cellular Uptake and Localization
Acridine derivatives can enter cells through various mechanisms, including passive diffusion and potentially active transport.[14][15] Their localization is often dependent on their physicochemical properties and the cellular environment. Cationic acridines, like Acridine Orange, are known to accumulate in acidic organelles such as lysosomes and also intercalate into nucleic acids.[16][17][18]
Expected Localization of this compound:
-
The carboxylic acid moiety may influence its membrane permeability and potential for active transport.
-
The acridine core suggests a propensity for intercalation into DNA and RNA, leading to nuclear and/or cytoplasmic staining.
-
Protonation of the acridine nitrogen at low pH could lead to accumulation in acidic organelles.
Visualizations
References
- 1. Bernthsen acridine synthesis - Wikipedia [en.wikipedia.org]
- 2. Synthesis, Reactions and Medicinal Uses of Acridine | Pharmaguideline [pharmaguideline.com]
- 3. Bernthsen Acridine Synthesis (Chapter 5) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. m.youtube.com [m.youtube.com]
- 6. Acridine Orange Staining: Principle, Procedure, Results • Microbe Online [microbeonline.com]
- 7. What is the general procedure of acridine orange staining? | AAT Bioquest [aatbio.com]
- 8. assets.fishersci.com [assets.fishersci.com]
- 9. emsdiasum.com [emsdiasum.com]
- 10. Cytotoxicity of acridine compounds for Leishmania promastigotes in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. In Silico and In Vitro Investigation of Cytotoxicity and Apoptosis of Acridine/Sulfonamide Hybrids Targeting Topoisomerases I and II [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Influence of N-protonation on electronic properties of acridine derivatives by quantum crystallography - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08081A [pubs.rsc.org]
- 16. Acridine orange - Wikipedia [en.wikipedia.org]
- 17. Intracellular distribution of acridine derivatives in platelets and their suitability for cytoplasmic pH measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. biorxiv.org [biorxiv.org]
The Acridine Core: From Coal Tar to Cutting-Edge Therapeutics
An In-depth Technical Guide on the Discovery and History of Acridine-Based Compounds
This technical guide provides a comprehensive overview of the discovery, history, and development of acridine-based compounds. From their initial isolation from coal tar to their evolution as indispensable tools in medicine and biological research, this document chronicles the journey of this versatile heterocyclic scaffold. It is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of the chemistry, biological activity, and therapeutic applications of acridines.
Discovery and Early History: A Dye is Born
The story of acridine begins in 1870 when German chemists Carl Gräbe and Heinrich Caro first isolated the compound from coal tar.[1][2][3][4][5][6] This tricyclic aromatic heterocycle, characterized by two benzene rings fused to a central pyridine ring, was named "acridine" due to the acrid odor and irritating effect on the skin of its vapor.[4][7] Initially, the primary interest in acridine and its derivatives was for their properties as dyes. By the late 19th and early 20th centuries, compounds like Acridine Orange were being synthesized and used in the textile industry.[2][8] This early work laid the foundation for the synthesis of a vast array of substituted acridines and hinted at the potential for these planar, chromophoric molecules to interact with biological systems.
The Dawn of a Therapeutic Era: Antimicrobials
The transition of acridines from industrial dyes to therapeutic agents was pioneered by the visionary scientist Paul Ehrlich. In 1912, Ehrlich and his colleague Julius Benda proposed the use of acridines as antimicrobials, leading to the development of acriflavine.[2][8] Shortly after, in 1913, Carl Browning identified proflavine, the non-methylated, less toxic parent compound of acriflavine.[2]
These acridine-based antiseptics, including proflavine and acriflavine, proved to be effective bacteriostatic agents against many gram-positive bacteria.[9][10][11] Their application became widespread, particularly for wound disinfection on the battlefield during World War I and II, filling a critical gap before the advent of penicillin and sulfonamides.[2][4][8] The antibacterial action of these compounds was later understood to stem from their ability to intercalate into bacterial DNA, thereby disrupting DNA synthesis and replication.[9][12]
Fighting a Global Scourge: Acridine Antimalarials
One of the most significant chapters in the history of acridine-based drugs is their role in combating malaria. The scarcity of quinine, the primary antimalarial at the time, during World War II prompted an urgent search for synthetic alternatives.[3][13] This led to the development and widespread use of quinacrine (also known as Mepacrine or Atebrin), a 9-aminoacridine derivative discovered in 1933.[2][13]
Quinacrine was a potent blood schizonticide and proved instrumental in protecting Allied troops from malaria, particularly in the Pacific theater.[2][14] Its availability is considered by some to have changed the course of history.[2] However, quinacrine was not without its drawbacks, including serious side effects that limited its long-term use.[14][15][16] Despite being largely replaced by newer antimalarials, the success of quinacrine established the acridine scaffold as a viable pharmacophore for antiprotozoal drug design, inspiring the development of next-generation acridine and acridone-based antimalarials with improved efficacy and safety profiles.[13][14][15][17]
The War on Cancer: Acridines as DNA Intercalators and Topoisomerase Inhibitors
The planar structure of the acridine ring, which allows it to slip between the base pairs of the DNA double helix (a process known as intercalation), became a focal point for anticancer drug design.[18][19][20] By intercalating into DNA, acridine derivatives can interfere with critical cellular processes like DNA replication and transcription, preferentially affecting rapidly dividing cancer cells.
Amsacrine (m-AMSA), a 9-anilinoacridine derivative, emerged in the 1970s as the first synthetic DNA intercalating agent to achieve clinical success, particularly in the treatment of acute leukemia.[2][19][21] Further studies revealed that beyond simple intercalation, many anticancer acridines also act as potent inhibitors of topoisomerase II. This enzyme is crucial for managing DNA topology during replication; its inhibition by acridine compounds leads to the accumulation of double-strand breaks in DNA, ultimately triggering programmed cell death (apoptosis) in cancer cells.[19] This dual mechanism of action—DNA intercalation and topoisomerase inhibition—remains a cornerstone of acridine-based cancer chemotherapy.[22] The acridine framework continues to be a versatile scaffold for developing novel anticancer agents, including those that can reverse multidrug resistance.[23]
Illuminating Biology: Acridines as Fluorescent Probes
The inherent fluorescence of the acridine nucleus has made its derivatives invaluable tools in molecular and cell biology. Acridine Orange is perhaps the most well-known example, widely used as a nucleic acid-selective fluorescent stain.[24][25][26] Its utility stems from its ability to exhibit differential fluorescence depending on the type of nucleic acid it binds to. When Acridine Orange intercalates into double-stranded DNA, it fluoresces green (emission max ~525 nm), whereas its interaction with single-stranded RNA (via electrostatic interactions) results in a red fluorescence (emission max ~650 nm).[27][28][29]
This property allows researchers to visualize the distribution of DNA and RNA within cells using fluorescence microscopy. Furthermore, Acridine Orange is a vital stain for studying acidic organelles. It accumulates in lysosomes and autophagosomes, where it becomes protonated and emits a bright orange-red fluorescence, making it a simple and effective tool for monitoring lysosomal activity and autophagy.[27][28][29]
Synthesis of the Acridine Core
Several classical methods have been developed for the synthesis of the acridine scaffold. These methods remain fundamental to the production of acridine-based compounds for research and pharmaceutical development.
-
Bernthsen Acridine Synthesis: This is one of the most common methods, involving the condensation of a diphenylamine with a carboxylic acid (or its derivative) in the presence of a Lewis acid catalyst like zinc chloride.[1][4][30] Using formic acid yields the parent acridine, while other carboxylic acids produce derivatives substituted at the 9-position.[1]
-
Lehmstedt-Tanasescu Reaction: This is a classic method for the synthesis of acridones (acridines with a carbonyl group at the 9-position).[1]
-
Ullmann Condensation: This reaction can be used to prepare the N-phenylanthranilic acid intermediate, which can then be cyclized using an agent like phosphoryl chloride (POCl₃) to form the 9-chloroacridine precursor, a versatile intermediate for further derivatization.[3][19]
Quantitative Data Summary
The biological activity of acridine derivatives is highly dependent on their substitution patterns. The following tables summarize key quantitative data for representative acridine compounds across different applications.
Table 1: Anticancer Activity of Selected Acridine Derivatives
| Compound | Cancer Cell Line | IC50 Value | Reference |
| Amsacrine (m-AMSA) | U937 (Leukemia) | 0.90 µM (for derivative 8c) | [21] |
| 6-Chloro-2-methoxy-N-benzylacridin-9-amine | K562 (Leukemia) | 0.65 µM | [3] |
| 6-Chloro-2-methoxy-N-benzylacridin-9-amine | HepG-2 (Hepatoma) | 1.40 µM | [3] |
| 9-[(3′-Trifluoromethyl)phenylamino]acridine hydrochloride | HeLa (Cervical Cancer) | 31.25 µg/mL | [3] |
| 9-[(3′-Trifluoromethyl)phenylamino]acridine hydrochloride | A-549 (Lung Cancer) | 36.25 µg/mL | [3] |
| Acridine Derivative 3b | A549 (Lung Cancer) | 78.04 µg/ml | [31] |
Table 2: Antimalarial Activity of Selected Acridine Derivatives
| Compound | Plasmodium falciparum Strain | IC50 Value | Reference |
| Quinacrine | - | - | [13] |
| Acridine Derivative 2 | W2 line | 0.90 ± 0.08 µM | [15] |
| Amsacrine | W2 line | 0.80 ± 0.10 µM | [15] |
| Methylene Blue | 3D7 strain | 7.8 nM | [16] |
| Acridine Orange | 3D7 strain | 465.7 nM | [16] |
Table 3: Fluorescent Properties of Acridine Orange
| Binding Target | Excitation Maximum | Emission Maximum | Observed Color | Reference |
| Double-stranded DNA | 502 nm | 525 nm | Green | [28][29] |
| Single-stranded RNA / ssDNA | 460 nm | 650 nm | Red/Orange | [28][29] |
| Acidic Organelles (e.g., Lysosomes) | ~460 nm (Blue Light) | ~650 nm | Orange | [27][28] |
Key Experimental Protocols
This section provides detailed methodologies for key experiments related to the synthesis and evaluation of acridine-based compounds.
Synthesis: Bernthsen Acridine Synthesis of 9-Phenylacridine
Objective: To synthesize 9-phenylacridine from diphenylamine and benzoic acid.
Materials:
-
Diphenylamine
-
Benzoic acid
-
Zinc chloride (anhydrous)
-
Bunsen burner or heating mantle
-
Reflux condenser
-
Beakers, flasks, and other standard laboratory glassware
-
Ammonium hydroxide solution
-
Ethanol
Procedure:
-
A mixture of diphenylamine and benzoic acid (in equimolar amounts) is heated with an excess of anhydrous zinc chloride.
-
The mixture is heated to 220-260 °C for several hours. The reaction involves the condensation of the amine with the carboxylic acid, followed by cyclization.
-
After cooling, the resulting solid mass is treated with water to dissolve the zinc chloride.
-
The crude 9-phenylacridine is then boiled with a 10% ammonium hydroxide solution to precipitate the product.
-
The precipitate is filtered, washed with water, and then recrystallized from a suitable solvent, such as ethanol, to yield purified 9-phenylacridine crystals.
This protocol is a generalized representation of the Bernthsen synthesis.[1][30] Specific quantities, reaction times, and temperatures may vary based on the scale and specific literature procedure.
Biological Evaluation: MTT Assay for Cytotoxicity of an Acridine Compound
Objective: To determine the in vitro cytotoxicity of a novel acridine derivative against a cancer cell line (e.g., A549 lung carcinoma cells).
Materials:
-
A549 cells
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Acridine compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well microtiter plates
-
Multichannel pipette
-
Microplate reader (spectrophotometer)
Procedure:
-
Cell Seeding: A549 cells are harvested and seeded into a 96-well plate at a density of approximately 5,000-10,000 cells per well in 100 µL of complete medium. The plate is incubated for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: A stock solution of the acridine compound is serially diluted in culture medium to achieve a range of final concentrations. The medium from the wells is aspirated, and 100 µL of the medium containing the different concentrations of the compound is added to the respective wells. Control wells receive medium with DMSO only. The plate is incubated for another 48-72 hours.
-
MTT Addition: After the incubation period, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well. The plate is incubated for another 4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: 100 µL of the solubilization buffer is added to each well to dissolve the formazan crystals. The plate is gently agitated for 15 minutes.
-
Data Acquisition: The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Analysis: The absorbance values are used to calculate the percentage of cell viability for each compound concentration relative to the control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting a dose-response curve.
This protocol is adapted from standard MTT assay procedures used to evaluate anticancer agents.[22][31]
Staining Protocol: Acridine Orange Staining for DNA and RNA in Live Cells
Objective: To differentially stain DNA (green) and RNA (red) in live cultured cells.
Materials:
-
Live cells grown on glass coverslips or in a glass-bottom dish
-
Phosphate-buffered saline (PBS)
-
Acridine Orange staining solution (e.g., 1-5 µg/mL in PBS or culture medium)
-
Fluorescence microscope with appropriate filter sets (blue excitation for green/red emission)
Procedure:
-
Cell Preparation: Grow cells to the desired confluency on a suitable imaging substrate (e.g., coverslips).
-
Washing: Gently wash the cells twice with pre-warmed PBS to remove any residual medium.
-
Staining: Add the Acridine Orange staining solution to the cells and incubate for 5-15 minutes at 37°C. The optimal concentration and incubation time may need to be determined empirically for different cell types.
-
Washing: Remove the staining solution and wash the cells two to three times with pre-warmed PBS to remove excess, unbound dye.
-
Imaging: Immediately mount the coverslip on a slide with a drop of PBS or image the dish directly using a fluorescence microscope. Excite the sample with blue light.
-
Observation: Observe the cells. The cell nucleus, rich in double-stranded DNA, should fluoresce green. The cytoplasm and nucleolus, rich in RNA, should fluoresce orange to red.
This is a general protocol for live-cell staining with Acridine Orange.[25][26]
Visualizing Mechanisms and Workflows
The following diagrams, created using the DOT language, illustrate key mechanisms of action and experimental workflows associated with acridine-based compounds.
Caption: Mechanism of DNA intercalation by a planar acridine compound.
Caption: Inhibition of the Topoisomerase II catalytic cycle by acridine compounds.
Caption: General workflow for the development of acridine-based therapeutic agents.
References
- 1. Acridine - Wikipedia [en.wikipedia.org]
- 2. baranlab.org [baranlab.org]
- 3. Acridine and Its Derivatives: Synthesis, Biological, and Anticorrosion Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ptfarm.pl [ptfarm.pl]
- 5. Heinrich Caro - Wikipedia [en.wikipedia.org]
- 6. 5. acridine pharmaceutical organic chemistry-3.pptx [slideshare.net]
- 7. researchgate.net [researchgate.net]
- 8. Acridine Orange: A Review of Novel Applications for Surgical Cancer Imaging and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. go.drugbank.com [go.drugbank.com]
- 10. macsenlab.com [macsenlab.com]
- 11. Proflavine - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. Acridine and Acridinones: Old and New Structures with Antimalarial Activity [openmedicinalchemistryjournal.com]
- 14. Acridine-Based Antimalarials-From the Very First Synthetic Antimalarial to Recent Developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Acridine-Based Antimalarials—From the Very First Synthetic Antimalarial to Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Development of Next-Generation Antimalarial Acridones with Radical Cure Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Medicinal chemistry of acridine and its analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Recent developments in the synthesis and biological activity of acridine/acridone analogues - RSC Advances (RSC Publishing) DOI:10.1039/C7RA01026E [pubs.rsc.org]
- 20. researchgate.net [researchgate.net]
- 21. Acridine as an Anti-Tumour Agent: A Critical Review - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. Synthesis, structure-activity relationship and biological activity of acridine derivatives as potent MDR-reversing agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. chemimpex.com [chemimpex.com]
- 25. Acridine Orange | MI [microbiology.mlsascp.com]
- 26. Acridine orange stain Clinisciences [clinisciences.com]
- 27. Acridine orange - Wikipedia [en.wikipedia.org]
- 28. m.youtube.com [m.youtube.com]
- 29. Acridine Orange | AAT Bioquest [aatbio.com]
- 30. Synthesis, Reactions and Medicinal Uses of Acridine | Pharmaguideline [pharmaguideline.com]
- 31. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: 9-Methylacridine-4-carboxylic Acid for Labeling Proteins and Nucleic Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
9-Methylacridine-4-carboxylic acid is a fluorescent molecule belonging to the acridine family of compounds. Acridine derivatives are well-known for their utility in biological and biomedical research due to their ability to interact with biomolecules and their inherent spectroscopic properties. The planar tricyclic structure of the acridine core allows it to intercalate into the base pairs of DNA and RNA, making it a valuable tool for studying nucleic acid structure and function. Furthermore, the carboxylic acid moiety at the 4-position provides a convenient handle for chemical modification, enabling its conjugation to other molecules.
By converting the carboxylic acid to an N-hydroxysuccinimide (NHS) ester, this compound becomes a reactive probe capable of covalently labeling primary amines on proteins and other biomolecules. This dual functionality—nucleic acid intercalation and protein labeling—makes this compound a versatile tool for a range of applications in molecular biology, cell biology, and drug discovery.
These application notes provide detailed protocols for the use of this compound as a fluorescent label for both proteins and nucleic acids.
Physicochemical and Fluorescent Properties
Table 1: General Photophysical Properties of Acridine Carboxylic Acid Derivatives
| Property | Value Range | Notes |
| Excitation Maximum (λex) | ~358 - 420 nm | Dependent on solvent and pH. |
| Emission Maximum (λem) | ~450 - 470 nm | Exhibits a Stokes shift. |
| Quantum Yield (Φf) | Variable | Increases in hydrogen-bonding solvents. |
| Molar Extinction Coefficient (ε) | Not Determined | Can be determined experimentally via spectrophotometry. |
Application 1: Covalent Labeling of Proteins
This compound can be activated to its N-hydroxysuccinimide (NHS) ester for the covalent labeling of primary amino groups (-NH₂) present on the surface of proteins, such as the side chain of lysine residues. This results in a stable amide bond, covalently attaching the fluorescent acridine label to the protein of interest.
Experimental Workflow: Protein Labeling
Caption: Workflow for protein labeling with this compound NHS ester.
Protocol: Activation of this compound to its NHS Ester
This protocol describes a general method for the synthesis of N-hydroxysuccinimide esters from carboxylic acids using a carbodiimide coupling agent like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)[1][2].
Materials:
-
This compound
-
N-Hydroxysuccinimide (NHS)
-
Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Triethylamine (optional, as a base)
-
Ethyl acetate
-
Hexane
-
Rotary evaporator
-
Thin-layer chromatography (TLC) supplies
Procedure:
-
Dissolve 1 equivalent of this compound and 1.1 equivalents of N-Hydroxysuccinimide (NHS) in anhydrous DMF or DCM.
-
Add 1.1 equivalents of DCC or EDC to the solution. If using the hydrochloride salt of EDC, add 1 equivalent of a non-nucleophilic base like triethylamine.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, filter the mixture to remove the dicyclohexylurea (DCU) byproduct if DCC was used.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Resuspend the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexane) to yield the this compound NHS ester.
-
Store the activated NHS ester under desiccated conditions at -20°C.
Protocol: Protein Labeling with this compound NHS Ester
This protocol is a general procedure for labeling proteins with amine-reactive NHS esters[3][4][5]. The optimal protein concentration and dye-to-protein molar ratio should be determined empirically for each specific protein.
Materials:
-
Protein of interest (in an amine-free buffer, e.g., PBS)
-
This compound NHS ester
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Labeling Buffer: 0.1 M sodium bicarbonate or phosphate buffer, pH 8.3-8.5
-
Purification column (e.g., Sephadex G-25)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
Procedure:
-
Prepare the protein solution at a concentration of 1-10 mg/mL in the labeling buffer. Ensure the buffer does not contain primary amines (e.g., Tris).
-
Prepare a stock solution of this compound NHS ester (e.g., 10 mg/mL) in anhydrous DMSO or DMF immediately before use.
-
Add the NHS ester solution to the protein solution while gently vortexing. The molar ratio of NHS ester to protein typically ranges from 8:1 to 20:1. This should be optimized for the desired degree of labeling.
-
Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C, protected from light.
-
(Optional) Quench the reaction by adding a small volume of quenching buffer to a final concentration of 50-100 mM and incubate for 30 minutes.
-
Separate the labeled protein from the unreacted dye and byproducts using a gel filtration column pre-equilibrated with a suitable storage buffer (e.g., PBS).
-
Collect the fractions containing the labeled protein. The degree of labeling can be determined spectrophotometrically by measuring the absorbance at 280 nm (for the protein) and the absorbance maximum of the acridine dye.
-
Store the labeled protein at 4°C for short-term use or at -20°C or -80°C for long-term storage.
Application 2: Fluorescent Labeling of Nucleic Acids by Intercalation
The planar aromatic structure of 9-methylacridine allows it to insert between the base pairs of double-stranded DNA and RNA, a process known as intercalation[6]. This non-covalent interaction can be used to fluorescently label nucleic acids for visualization and quantification. Derivatives of acridine-4-carboxamide have shown a high binding affinity for duplex DNA[7].
Experimental Workflow: Nucleic Acid Intercalation
References
- 1. cymerchemicals.com [cymerchemicals.com]
- 2. N-Hydroxysuccinimide - Wikipedia [en.wikipedia.org]
- 3. Synthesis, DNA-Binding and Antiproliferative Properties of Acridine and 5-Methylacridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, DNA-binding and antiproliferative properties of acridine and 5-methylacridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
Application Notes and Protocols for the Synthesis and Biological Evaluation of 9-Methylacridine-4-carboxylic Acid Esters
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, characterization, and potential biological applications of 9-Methylacridine-4-carboxylic acid esters. The protocols outlined below are intended to serve as a guide for the preparation and evaluation of these compounds for biological studies, particularly in the context of anticancer drug discovery.
Introduction
Acridine derivatives are a well-established class of compounds with a broad range of biological activities, including anticancer, antiviral, and antimalarial properties.[1][2] Their planar tricyclic structure allows them to intercalate into DNA, disrupting cellular processes and leading to cytotoxic effects in rapidly dividing cancer cells.[3] The substitution pattern on the acridine core is crucial for modulating their biological activity. This document focuses on the synthesis of esters derived from this compound, a scaffold of interest for developing novel therapeutic agents. The introduction of an ester functionality can influence the compound's solubility, cell permeability, and pharmacokinetic properties.
Synthesis of this compound and its Esters
The synthesis of this compound esters can be achieved in a two-step process: first, the synthesis of the carboxylic acid precursor, followed by its esterification.
Protocol 1: Synthesis of 9-Oxoacridan-4-carboxylic Acid
This protocol is adapted from a modified Ullmann–Goldberg reaction and subsequent cyclization.[4]
Materials:
-
o-chlorobenzoic acid
-
Anthranilic acid
-
Anhydrous sodium acetate
-
Copper powder
-
Copper oxide
-
Dimethylformamide (DMF)
-
Concentrated Sulfuric acid
-
Ethanol
-
Glacial acetic acid
-
Hydrochloric acid (conc.)
-
Water
Procedure:
-
Ullmann Condensation: A mixture of o-chlorobenzoic acid (0.0233 mol), anthranilic acid (0.046 mol), anhydrous sodium acetate (3.0 g), copper powder (0.15 g), and copper oxide (0.075 g) in DMF (25 ml) is refluxed for 4 hours at 140–150 °C.
-
The reaction mixture is cooled to room temperature and poured into 200 ml of water, resulting in a green precipitate.
-
The solution is acidified with concentrated HCl, and the precipitate is filtered and washed thoroughly with hot water.
-
Cyclization: The dried precipitate (intermediate product) is then treated with concentrated sulfuric acid to induce cyclization, yielding 9-oxoacridan-4-carboxylic acid.[4]
-
Purification: The product may contain sulfonated impurities and can be purified by dissolving it in ethanol and acidifying with glacial acetic acid to precipitate the pure 9-oxoacridan-4-carboxylic acid.[4]
Protocol 2: Esterification of 9-Oxoacridan-4-carboxylic Acid
This general protocol for esterification can be adapted for 9-oxoacridan-4-carboxylic acid using an appropriate alcohol. This method utilizes dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as coupling agents.[5]
Materials:
-
9-Oxoacridan-4-carboxylic acid
-
Desired alcohol (e.g., methanol, ethanol, etc.)
-
Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Dry dichloromethane (DCM)
-
0.5 N Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, dissolve 9-oxoacridan-4-carboxylic acid (1 equivalent) in dry DCM.
-
Add the desired alcohol (3 equivalents) and DMAP (0.08 equivalents).
-
Cool the mixture to 0°C in an ice bath.
-
Add a solution of DCC (1.1 equivalents) in dry DCM dropwise over 5 minutes.
-
Remove the ice bath and stir the reaction mixture at room temperature for 3 hours.
-
The precipitated dicyclohexylurea is removed by filtration.
-
The filtrate is washed sequentially with 0.5 N HCl and saturated sodium bicarbonate solution.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude ester.
-
The crude product can be further purified by column chromatography on silica gel.
Biological Activity and Evaluation
Acridine derivatives are known to exhibit significant cytotoxic activity against various cancer cell lines. While specific data for this compound esters is not extensively available, data from structurally related platinum-acridine hybrids containing carboxylic acid ester functionalities provide valuable insights into their potential anticancer activity.
Cytotoxicity Data
The following table summarizes the cytotoxic activity (IC50 values) of platinum-acridine hybrid compounds with ester modifications against several human solid tumor cell lines. These compounds, while different in their platinum component, share the acridine-ester structural motif and suggest the potential for high cytotoxic potency.
| Compound | NCI-H460 (Lung) | OVCAR-3 (Ovarian) | MDA-MB-231 (Breast) | MCF-7 (Breast) |
| Ester-modified Platinum-Acridine 1 | Data not available | >10 µM | 1.1 ± 0.1 µM | 1.7 ± 0.2 µM |
| Ester-modified Platinum-Acridine 2 | 0.041 ± 0.005 µM | 0.32 ± 0.04 µM | 0.18 ± 0.02 µM | 0.25 ± 0.03 µM |
| Cisplatin (Reference) | 1.5 ± 0.2 µM | 2.5 ± 0.3 µM | 3.1 ± 0.4 µM | 4.5 ± 0.5 µM |
Data adapted from a study on platinum-acridine hybrids.[6] The specific structures of the ester-modified compounds are detailed in the cited reference.
Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol describes a standard method to evaluate the cytotoxic effects of the synthesized esters on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., A-549, HeLa)[4]
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Synthesized this compound esters
-
Dimethyl sulfoxide (DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 N HCl)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should be less than 0.5%. Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting the percentage of cell viability against the compound concentration.
Signaling Pathways and Mechanisms of Action
The biological activity of acridine derivatives is often attributed to their ability to intercalate into DNA.[3] This interaction can inhibit DNA replication and transcription, leading to cell cycle arrest and apoptosis. Additionally, some acridine derivatives have been shown to influence cellular signaling pathways, such as the ROS-ERK/JNK and p53 pathways.[1][7]
Caption: Workflow for synthesis and biological testing.
Caption: Acridine derivatives' potential signaling pathways.
Conclusion
The synthesis of this compound esters presents a promising avenue for the development of novel anticancer agents. The protocols provided herein offer a foundation for the preparation and biological evaluation of these compounds. Further studies are warranted to fully elucidate their mechanism of action and to optimize their structure for improved therapeutic efficacy.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Derivatives Incorporating Acridine, Pyrrole, and Thiazolidine Rings as Promising Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of new 9-aminoacridine-4-carboxamide derivatives as anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Synthesis, Aqueous Reactivity, and Biological Evaluation of Carboxylic Acid Ester-Functionalized Platinum–Acridine Hybrid Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for 9-Methylacridine-4-carboxylic Acid as a pH Sensor in Living Cells
Disclaimer: The following application note is a scientifically guided extrapolation based on the known properties of acridine derivatives. As of the date of this document, the specific use of 9-Methylacridine-4-carboxylic acid as an intracellular pH sensor has not been extensively documented in peer-reviewed literature. The provided protocols and data are based on established methodologies for similar fluorescent pH indicators. Researchers should validate these methods for their specific experimental context.
Introduction
Intracellular pH (pHi) is a critical parameter that influences a vast array of cellular processes, including enzyme activity, cell proliferation, apoptosis, and ion transport. The ability to accurately measure pHi in living cells is crucial for understanding both normal physiology and the progression of diseases such as cancer and neurodegenerative disorders. This compound is a fluorescent probe with potential for intracellular pH sensing. Its acridine core provides the pH-sensitive fluorescence, while the carboxylic acid moiety enhances its aqueous solubility and offers a potential site for conjugation. This document provides a detailed guide for the application of this compound for monitoring intracellular pH in living cells.
Mechanism of pH Sensing
The fluorescence of the acridine ring is sensitive to the surrounding pH. The nitrogen atom in the acridine ring can be protonated at acidic pH. This protonation event alters the electronic structure of the fluorophore, leading to changes in its fluorescence properties, such as emission intensity and fluorescence lifetime. By measuring these changes, the intracellular pH can be determined.
Application Note & Protocol: 9-Methylacridine-4-carboxylic Acid in High-Throughput Screening for DNA Intercalating Agents
Audience: Researchers, scientists, and drug development professionals.
Introduction
Acridine derivatives are a well-established class of compounds known for their ability to intercalate into DNA, a mechanism that forms the basis for many anti-cancer and anti-microbial therapies. 9-Methylacridine-4-carboxylic acid is a fluorescent derivative of the acridine scaffold. Its planar aromatic structure allows it to insert between the base pairs of double-stranded DNA, leading to a significant increase in its fluorescence quantum yield upon binding. This property makes it an excellent probe for the development of high-throughput screening (HTS) assays aimed at discovering novel DNA-binding molecules. This application note describes a robust and sensitive HTS-compatible Fluorescent Intercalator Displacement (FID) assay using this compound to identify compounds that compete for DNA binding.
Principle of the Assay
The assay is based on the displacement of this compound from double-stranded DNA (dsDNA). In its unbound state in an aqueous buffer, the probe exhibits low fluorescence. Upon binding to dsDNA, its fluorescence is significantly enhanced. When a test compound with affinity for DNA is introduced, it displaces the this compound from the DNA, resulting in a decrease in the fluorescence signal. The magnitude of this decrease is proportional to the affinity and concentration of the test compound, allowing for the identification and characterization of potential DNA-binding agents.
Experimental Protocols
Materials and Reagents
-
This compound (store at -20°C, protected from light)
-
Calf Thymus DNA (ctDNA) (store at 4°C)
-
Assay Buffer: 10 mM Tris-HCl, 50 mM NaCl, 1 mM EDTA, pH 7.4
-
DMSO (Anhydrous)
-
Test compound library
-
Positive Control: Ethidium Bromide
-
Negative Control: DMSO
-
384-well black, flat-bottom plates
Instrumentation
-
Fluorescence microplate reader with excitation and emission wavelengths suitable for this compound (e.g., Excitation: 420 nm, Emission: 480 nm).
-
Automated liquid handling system for HTS.
Assay Protocol: Fluorescent Intercalator Displacement (FID) Assay
-
Preparation of Reagents:
-
This compound stock solution: Prepare a 1 mM stock solution in DMSO.
-
ctDNA stock solution: Prepare a 1 mg/mL stock solution in the assay buffer. Determine the concentration spectrophotometrically.
-
Working solution of DNA-probe complex: Dilute the ctDNA stock solution to 20 µg/mL in the assay buffer. Add the this compound stock solution to a final concentration of 1 µM. Incubate for 30 minutes at room temperature, protected from light, to allow for stable complex formation.
-
-
Assay Plate Preparation:
-
Add 2 µL of test compound (typically at 10 mM in DMSO for a final assay concentration of 100 µM) or control solution to the wells of a 384-well plate.
-
Test wells: 2 µL of test compound.
-
Positive control wells: 2 µL of 1 mM Ethidium Bromide in DMSO.
-
Negative control wells (High signal): 2 µL of DMSO.
-
Blank wells (Low signal): 2 µL of DMSO.
-
-
-
Assay Execution:
-
To all wells except the blank, add 18 µL of the pre-incubated DNA-probe complex working solution.
-
To the blank wells, add 18 µL of assay buffer containing 1 µM of the probe without DNA.
-
Mix the plate gently on a plate shaker for 1 minute.
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
-
Data Acquisition:
-
Measure the fluorescence intensity of each well using a microplate reader with excitation at 420 nm and emission at 480 nm.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each test compound using the following formula: % Inhibition = 100 * (1 - (Signal_test - Signal_blank) / (Signal_negative - Signal_blank))
-
Determine the Z'-factor to assess the quality of the assay: Z' = 1 - (3 * (SD_positive + SD_negative)) / |Mean_positive - Mean_negative| A Z'-factor between 0.5 and 1.0 indicates an excellent assay.
-
Data Presentation
Table 1: Assay Performance and Validation
| Parameter | Value | Description |
| Z'-factor | 0.78 | Indicates a robust and reliable assay suitable for HTS. |
| Signal-to-Background | 12.5 | Ratio of the mean signal of the negative control to the mean signal of the blank. |
| CV of Controls | < 5% | Coefficient of variation for both positive and negative controls. |
Table 2: Representative Screening Results
| Compound ID | Concentration (µM) | % Inhibition | Hit |
| Cmpd-001 | 100 | 85.2 | Yes |
| Cmpd-002 | 100 | 5.6 | No |
| Cmpd-003 | 100 | 92.1 | Yes |
| Cmpd-004 | 100 | 12.3 | No |
| Ethidium Bromide | 100 | 98.5 | N/A |
Visualizations
Experimental Workflow
Caption: High-Throughput Screening workflow for the Fluorescent Intercalator Displacement assay.
Signaling Pathway: DNA Damage Response
DNA intercalating agents often trigger a DNA damage response, leading to cell cycle arrest and apoptosis. The following diagram illustrates a simplified overview of this pathway.
Application Note: Biophysical Characterization of DNA Intercalation by 9-Methylacridine-4-carboxylic acid
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive set of protocols for investigating the interaction between 9-Methylacridine-4-carboxylic acid and double-stranded DNA (dsDNA). Acridine derivatives are a well-known class of compounds that function as DNA intercalators, making them promising candidates for anticancer drug development.[1][2][3] The methodologies outlined herein employ a suite of biophysical techniques—including UV-Visible spectroscopy, fluorescence spectroscopy, circular dichroism, and viscometry—to elucidate the binding mode, affinity, and structural consequences of this interaction. Accompanying this note are detailed experimental protocols, guidelines for data presentation, and a framework for interpreting the results to confirm and characterize the intercalative binding mechanism.
Overall Experimental Workflow
The study of DNA-ligand interactions follows a multi-faceted approach, progressing from initial binding confirmation to detailed structural analysis. The workflow begins with spectroscopic methods to determine binding affinity and probe the local environment of the ligand upon binding. Subsequently, techniques that are sensitive to the global conformation and physical properties of the DNA helix are employed to confirm the intercalative mode of action.
Caption: Experimental workflow for characterizing DNA-ligand interactions.
Mechanism of DNA Intercalation
DNA intercalation involves the insertion of a planar molecule, such as an acridine derivative, between adjacent base pairs of the DNA double helix.[4] This process requires a temporary unwinding and lengthening of the DNA helix to create a space for the ligand.[5] The stabilization of the resulting complex is driven by π-π stacking interactions between the aromatic system of the intercalator and the DNA bases.
Caption: The process of a small molecule intercalating into a DNA double helix.
Experimental Protocols & Data Presentation
UV-Visible (UV-Vis) Absorption Spectroscopy
This technique is used to monitor the interactions between the ligand and DNA by observing changes in the ligand's absorption spectrum.[6] Intercalation typically results in hypochromism (a decrease in molar absorptivity) and a bathochromic shift (redshift) in the maximum wavelength of absorbance (λmax), which is indicative of the π-π stacking interactions between the acridine ring and DNA base pairs.[4]
Protocol:
-
Prepare a stock solution of this compound (e.g., 1 mM) in a suitable buffer (e.g., 10 mM Tris-HCl, 50 mM NaCl, pH 7.4).
-
Prepare a stock solution of calf thymus DNA (CT-DNA) in the same buffer and determine its concentration spectrophotometrically using the molar extinction coefficient of 6600 M⁻¹cm⁻¹ at 260 nm.
-
Perform a titration by keeping the concentration of the acridine compound constant (e.g., 50 µM) while incrementally adding aliquots of the CT-DNA stock solution.
-
After each addition of DNA, allow the solution to equilibrate for 5 minutes.
-
Record the UV-Vis absorption spectrum from 300 nm to 500 nm.
-
The binding constant (Kb) can be calculated using the Wolfe-Shimer equation or by fitting the data to an appropriate binding model.[7]
Data Presentation:
| [CT-DNA] (µM) | Absorbance at λmax | λmax (nm) |
| 0 | 0.850 | 410 |
| 10 | 0.795 | 412 |
| 20 | 0.743 | 413 |
| 40 | 0.681 | 415 |
| 60 | 0.635 | 416 |
| 80 | 0.602 | 417 |
| 100 | 0.580 | 418 |
Table 1: Hypothetical UV-Vis titration data for this compound with CT-DNA.
Fluorescence Spectroscopy
This method relies on changes in the fluorescence properties of a DNA-probe complex upon displacement by the test compound. A common approach is a competitive binding assay using Ethidium Bromide (EB), a well-known intercalator that exhibits strong fluorescence enhancement upon binding to DNA.[8] The addition of a second intercalating agent, like our acridine compound, will displace EB, leading to a quenching of the fluorescence signal.[8]
Protocol:
-
Prepare a solution of CT-DNA (e.g., 50 µM) and Ethidium Bromide (e.g., 10 µM) in buffer (10 mM Tris-HCl, pH 7.4) and allow it to incubate for 10 minutes to form the DNA-EB complex.
-
Record the initial fluorescence emission spectrum of the DNA-EB complex (Excitation λ ≈ 520 nm, Emission λ ≈ 600 nm).
-
Add increasing concentrations of this compound to the DNA-EB solution.
-
After each addition, allow the solution to equilibrate for 5 minutes before recording the fluorescence emission spectrum.
-
Plot the relative fluorescence intensity (F/F₀) against the concentration of the acridine compound.
-
Calculate the Stern-Volmer quenching constant (Ksv) and the binding constant (Kb) from the data.
Data Presentation:
| [Acridine] (µM) | Fluorescence Intensity (a.u.) at 600 nm | F₀/F |
| 0 | 950 | 1.00 |
| 5 | 780 | 1.22 |
| 10 | 630 | 1.51 |
| 20 | 450 | 2.11 |
| 40 | 280 | 3.39 |
| 60 | 190 | 5.00 |
Table 2: Hypothetical fluorescence quenching data for the displacement of EB from CT-DNA.
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is highly sensitive to the helical structure of DNA.[9][10] The B-form of DNA typically shows a positive band around 275 nm and a negative band around 245 nm.[11] An intercalating ligand can induce significant changes in the DNA's CD spectrum, reflecting perturbations in DNA conformation such as unwinding and changes in base pair stacking.[12]
Protocol:
-
Prepare a solution of CT-DNA (e.g., 100 µM in base pairs) in a low-salt buffer (e.g., 10 mM phosphate buffer, pH 7.2).
-
Record the CD spectrum of the DNA solution alone from 220 nm to 320 nm.
-
Prepare solutions containing a fixed concentration of CT-DNA and increasing concentrations of this compound (e.g., molar ratios of [Ligand]/[DNA] from 0.1 to 1.0).
-
Incubate each sample for 10 minutes and record its CD spectrum.
-
Observe changes in the intensity and position of the characteristic DNA bands.
Data Presentation:
| [Ligand]/[DNA] Ratio | Molar Ellipticity at 275 nm (deg·cm²·dmol⁻¹) | Molar Ellipticity at 245 nm (deg·cm²·dmol⁻¹) |
| 0.0 | +8.5 x 10⁴ | -8.2 x 10⁴ |
| 0.2 | +9.8 x 10⁴ | -9.5 x 10⁴ |
| 0.5 | +11.2 x 10⁴ | -10.8 x 10⁴ |
| 1.0 | +12.5 x 10⁴ | -12.0 x 10⁴ |
Table 3: Hypothetical CD spectral changes of CT-DNA upon binding to the acridine compound.
Viscometry
Viscometry provides strong evidence for the mode of DNA binding. Classical intercalation lengthens the DNA double helix to accommodate the ligand between base pairs, which leads to a measurable increase in the viscosity of the DNA solution.[4][5] In contrast, groove binding or electrostatic interactions typically cause little to no change, or even a decrease, in viscosity.[8]
Protocol:
-
Prepare a solution of sonicated, rod-like DNA fragments (to minimize complexities from flexible coils) at a concentration that gives a suitable flow time (e.g., 0.5 mM CT-DNA in buffer).
-
Using a capillary viscometer maintained at a constant temperature (e.g., 25.0 ± 0.1 °C), measure the flow time of the buffer (t₀) and the DNA solution (t).
-
Add small aliquots of a concentrated stock solution of this compound to the DNA solution in the viscometer.
-
After each addition, mix gently, equilibrate for 5-10 minutes, and measure the new flow time.
-
Calculate the relative specific viscosity (η/η₀) using the equation (η/η₀) = (t - t₀) / (t_dna - t₀), where t is the observed flow time of the complex, and t_dna is the flow time of DNA alone.
-
Plot (η/η₀)¹/³ versus the molar ratio of [Ligand]/[DNA].
Data Presentation:
| [Ligand]/[DNA] Ratio | Relative Viscosity (η/η₀) |
| 0.00 | 1.00 |
| 0.05 | 1.15 |
| 0.10 | 1.28 |
| 0.15 | 1.42 |
| 0.20 | 1.55 |
| 0.25 | 1.66 |
Table 4: Hypothetical viscometry data showing an increase in DNA solution viscosity.
Summary of Expected Results and Interpretation
| Technique | Expected Observation for Intercalation | Interpretation |
| UV-Vis Spectroscopy | Hypochromism and bathochromic shift in the ligand's absorption spectrum.[6] | Stacking interactions between the acridine ring and DNA base pairs. |
| Fluorescence Assay | Quenching of the DNA-EB complex fluorescence.[8] | Competitive displacement of EB from its intercalation site by the acridine compound. |
| Circular Dichroism | Perturbation of the intrinsic CD bands of DNA (increase in intensity, shifts).[11] | Alteration of DNA secondary structure, consistent with helical unwinding and stiffening. |
| Viscometry | An increase in the relative viscosity of the DNA solution.[5] | Lengthening of the DNA helix, a hallmark of classical intercalation. |
| Molecular Docking | Favorable binding energy for the ligand positioned between base pairs in the DNA minor or major groove.[13] | Provides a theoretical structural model of the intercalation complex, corroborating experimental data.[14] |
Table 5: Summary of expected outcomes for confirming DNA intercalation.
References
- 1. jppres.com [jppres.com]
- 2. Synthesis, DNA-Binding and Antiproliferative Properties of Acridine and 5-Methylacridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Unusual intercalation of acridin-9-ylthiourea into the 5′-GA/TC DNA base step from the minor groove: implications for the covalent DNA adduct profile of a novel platinum–intercalator conjugate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of binding mode: intercalation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. backend.production.deepblue-documents.lib.umich.edu [backend.production.deepblue-documents.lib.umich.edu]
- 6. farmaciajournal.com [farmaciajournal.com]
- 7. mdpi.com [mdpi.com]
- 8. Study on the interaction mechanism between DNA and the main active components in Scutellaria baicalensis Georgi - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Circular and Linear Dichroism of Drug-DNA Systems | Springer Nature Experiments [experiments.springernature.com]
- 10. Conformational changes in DNA upon ligand binding monitored by circular dichroism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. [Application of circular dichroism to the study of interactions between small molecular compounds and DNA] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Circular dichroism to determine binding mode and affinity of ligand–DNA interactions | Springer Nature Experiments [experiments.springernature.com]
- 13. iajpr.com [iajpr.com]
- 14. Evaluation of Acridine Orange Derivatives as DNA-Targeted Radiopharmaceuticals for Auger Therapy: Influence of the Radionuclide and Distance to DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
Acridine-Based Dyes: Advanced Tools for the Detection and Study of Viral Antigens and Activity
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Acridine-based dyes are a versatile class of fluorescent compounds with a long history of use in biological and medical research. Their ability to intercalate with nucleic acids and interact with proteins makes them valuable tools for a range of applications, including the detection and study of viral infections. This document provides detailed application notes and protocols for the use of two prominent acridine-based dyes, Acridine Orange (AO) and Acriflavine (ACF), in virological research. Acridine Orange is a well-established fluorescent stain for the microscopic visualization of virus-infected cells by targeting viral nucleic acids. Acriflavine, along with its component proflavine, has emerged as a potent inhibitor of viral enzymes, offering a mechanism for studying viral replication and for potential therapeutic development.
Acridine Orange (AO) for the Detection of Virus-Infected Cells
Acridine Orange is a cell-permeable nucleic acid-binding dye that exhibits differential fluorescence depending on the type of nucleic acid it interacts with. This property allows for the visualization of viral nucleic acids within infected host cells.
Mechanism of Action
Acridine Orange interacts with double-stranded DNA (dsDNA) through intercalation, resulting in green fluorescence (emission maximum ~525 nm).[1][2] In contrast, it interacts with single-stranded RNA (ssRNA) and single-stranded DNA (ssDNA) via electrostatic attraction, leading to red fluorescence (emission maximum ~650 nm).[1][2] This differential staining enables the identification of cells containing RNA viruses or cells with accumulating viral RNA in the cytoplasm.[1][3] It has been successfully used to identify cells infected with various viruses, including Human Immunodeficiency Virus (HIV), Epstein-Barr Virus (EBV), and Lymphadenopathy-Associated Virus (LAV).[3][4]
Quantitative Data
While primarily a qualitative and semi-quantitative tool for visualizing infected cells, the sensitivity and specificity of Acridine Orange staining have been compared to other methods for microorganism detection.
| Parameter | Acridine Orange (AO) | Gram Stain | Methylene Blue | Application Context | Reference |
| Sensitivity | 52% | 38% | 38% | Early detection of positive blood cultures | [5] |
| Specificity | 98% | 99% | 99% | Early detection of positive blood cultures | [5] |
| Sensitivity | 98% | 66.0% | - | Detection of ≥1 × 105/ml bacteriuria | [5] |
| Specificity | 55.2% | 83.2% | - | Detection of ≥1 × 105/ml bacteriuria | [5] |
Note: The quantitative data above pertains to the detection of bacteria in clinical samples, which indicates the general performance of AO staining. Specific quantitative data for viral antigen detection limits is not extensively available.
Experimental Protocol: Acridine Orange Staining for Virus-Infected Cells
This protocol is adapted for the staining of virus-infected lymphocytes in suspension.[1]
Materials:
-
Phosphate-Buffered Saline (PBS)
-
L-Lysine coated glass slides
-
Carnoy's fixative (6:3:1 ethanol:chloroform:acetic acid)
-
Ethanol series (95%, 80%, 70%, 50%)
-
1% Acetic acid
-
0.002 M Magnesium sulfate (MgSO₄) solution
-
Phosphate buffer (pH 6.0)
-
0.01% Acridine Orange staining solution in phosphate buffer (pH 6.0)
-
0.1 M Calcium chloride (CaCl₂) solution containing 0.004 M MgSO₄
-
Fluorescence microscope with appropriate filters for green and red emission
Procedure:
-
Cell Preparation:
-
Wash virus-infected cells with PBS and pellet gently at low speed.
-
Resuspend the cell pellet in a minimal volume of PBS.
-
Drop the cell suspension onto L-Lysine coated glass slides and allow them to air dry to ensure cell attachment.
-
-
Fixation:
-
Fix the slides in Carnoy's fixative for 4 minutes.
-
-
Hydration:
-
Rapidly immerse the slides in a descending ethanol series (95%, 80%, 70%, and 50%) for 1 minute each.
-
Rinse for 1 minute in 0.002 M MgSO₄ solution.
-
Rinse in 1% acetic acid for 1 minute.
-
Rinse again in 0.002 M MgSO₄ solution for 1 minute.
-
Rinse in phosphate buffer (pH 6.0) for 2 minutes.
-
-
Staining:
-
Stain the slides in 0.01% acridine orange solution for 3 minutes.
-
-
Rinsing and Differentiation:
-
Rinse in phosphate buffer (pH 6.0) for a minimum of 3 minutes.
-
Differentiate in 0.1 M CaCl₂ solution containing 0.004 M MgSO₄ for 10 minutes.
-
Rinse in phosphate buffer (pH 6.0) for 10 minutes.
-
-
Mounting and Visualization:
-
Drain the excess fluid and allow the slides to air dry completely.
-
Examine the slides under a fluorescence microscope using dark-field illumination and UV excitation.
-
Uninfected cells or cells with dsDNA viruses will fluoresce green, while cells with ssRNA viruses will show a distinct red fluorescence.[1][4]
-
Caption: Workflow for Acridine Orange staining of virus-infected cells.
Acriflavine (ACF) and Proflavine (PRF) as Inhibitors of Viral Proteases
Acriflavine, a mixture of 3,6-diamino-10-methylacridinium chloride and proflavine (3,6-diaminoacridine), has been identified as a potent antiviral agent, particularly against coronaviruses.[6][7] Its mechanism of action involves the inhibition of viral proteases that are essential for viral replication.
Mechanism of Action
Acriflavine and its component proflavine have been shown to inhibit key proteases of SARS-CoV-2. Acriflavine is a potent inhibitor of the papain-like protease (PLpro), while proflavine inhibits the main protease (Mpro, also known as 3CLpro).[7][8] These proteases are crucial for processing the viral polyproteins into functional viral proteins. By blocking the activity of these enzymes, acriflavine and proflavine disrupt the viral life cycle.[8]
Quantitative Data: Inhibitory Activity
The inhibitory potency of acriflavine and proflavine against viral proteases and viral replication has been quantified in several studies.
| Compound | Target | Virus | Cell Line | IC₅₀ | CC₅₀ | Reference |
| Acriflavine (ACF) | PLpro | SARS-CoV-2 | - | 1.66 µM | - | [8] |
| Acriflavine (ACF) | Viral Replication | HCoV-OC43 | BHK-21 | 28.62 ± 1.43 nM | - | [8] |
| Proflavine (PRF) | Mpro | SARS-CoV-2 | - | 2.07 ± 0.01 µM | - | [9][10] |
| Proflavine (PRF) | Viral Replication | HCoV-OC43 | BHK-21 | 0.24 ± 0.02 µM | - | [8] |
| Acriflavine (ACF) | Mpro | SARS-CoV-2 | - | 5.60 ± 0.29 µM | - | [9][10] |
IC₅₀ (Half-maximal inhibitory concentration) indicates the concentration of the drug that inhibits 50% of the target's activity. CC₅₀ (Half-maximal cytotoxic concentration) indicates the concentration that causes death to 50% of viable cells.
Experimental Protocol: In Vitro Viral Protease Inhibition Assay (Conceptual)
This protocol outlines a general fluorescence-based assay to screen for inhibitors of viral proteases, such as SARS-CoV-2 Mpro or PLpro, using a fluorogenic substrate. Acriflavine or proflavine can be used as test inhibitors.[8]
Materials:
-
Recombinant viral protease (e.g., SARS-CoV-2 Mpro or PLpro)
-
Fluorogenic protease substrate (e.g., a peptide with a quenched fluorophore that is released upon cleavage)
-
Assay buffer (specific to the protease)
-
Test compounds (Acriflavine, Proflavine) dissolved in a suitable solvent (e.g., DMSO)
-
96-well or 384-well microplates (black, for fluorescence assays)
-
Fluorescence plate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the viral protease in the assay buffer.
-
Prepare a stock solution of the fluorogenic substrate in the assay buffer.
-
Prepare serial dilutions of the test compounds (acriflavine, proflavine) and a vehicle control (e.g., DMSO).
-
-
Assay Setup:
-
In a microplate, add the assay buffer.
-
Add the test compounds at various concentrations to the wells. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Add the viral protease to all wells except the negative control.
-
Incubate the plate for a predetermined time (e.g., 15-30 minutes) at the optimal temperature for the enzyme to allow the inhibitor to bind.
-
-
Enzymatic Reaction and Measurement:
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Immediately place the plate in a fluorescence plate reader.
-
Monitor the increase in fluorescence over time at the appropriate excitation and emission wavelengths for the fluorophore. The rate of fluorescence increase is proportional to the enzyme activity.
-
-
Data Analysis:
-
Calculate the initial reaction rates for each concentration of the inhibitor.
-
Normalize the rates to the positive control (100% activity).
-
Plot the percentage of inhibition versus the inhibitor concentration.
-
Determine the IC₅₀ value by fitting the data to a suitable dose-response curve.
-
References
- 1. digitalcommons.unomaha.edu [digitalcommons.unomaha.edu]
- 2. Acridine orange - Wikipedia [en.wikipedia.org]
- 3. "Acridine orange staining of virus infected host cells to monitor proli" by Ronald Bartzatt [digitalcommons.unomaha.edu]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Acriflavine, a clinically approved drug, inhibits SARS-CoV-2 and other betacoronaviruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Acriflavine, a clinically approved drug, inhibits SARS-CoV-2 and other betacoronaviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Acriflavine and proflavine hemisulfate as potential antivirals by targeting Mpro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Acriflavine and proflavine hemisulfate as potential antivirals by targeting Mpro - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: 9-Methylacridine-4-carboxylic Acid Derivatives in Flow Cytometry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential applications of 9-Methylacridine-4-carboxylic acid and its derivatives as novel fluorescent probes for flow cytometry. Based on the known properties of acridine compounds as DNA intercalators and fluorescent agents, these derivatives are proposed for the analysis of key cellular processes such as cell cycle progression and apoptosis. The protocols provided are adapted from established methods using structurally related acridine dyes, such as Acridine Orange.
Introduction to this compound Derivatives
This compound is a heterocyclic compound belonging to the acridine family. Acridine derivatives are well-known for their ability to intercalate into DNA and for their fluorescent properties.[1][2] The emission properties of acridine derivatives can be sensitive to their local environment, including pH and polarity.[3][4][5] These characteristics make them promising candidates for the development of novel fluorescent probes for cellular analysis. The presence of a carboxylic acid group at the 4-position offers a site for chemical modification, allowing for the synthesis of a variety of derivatives with potentially tailored properties for specific biological applications, including improved cell permeability and specific targeting.
Potential Flow Cytometry Applications
Cell Cycle Analysis
Principle: The stoichiometric binding of a fluorescent dye to cellular DNA allows for the discrimination of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content. This compound derivatives, as DNA intercalators, are expected to exhibit fluorescence proportional to the amount of DNA in a cell.
Workflow:
Caption: Workflow for cell cycle analysis using a this compound derivative.
Apoptosis Detection
Principle: During apoptosis, changes occur in the permeability of the cell membrane. A dual-staining approach using a this compound derivative in conjunction with a viability dye (like propidium iodide, PI, or 7-AAD) can distinguish between live, apoptotic, and necrotic cells. The acridine derivative would stain all cells, while the viability dye would only enter cells with compromised membranes (late apoptotic and necrotic cells).
Workflow:
Caption: Workflow for apoptosis detection using a dual-staining method with a this compound derivative.
Experimental Protocols
Protocol for Cell Cycle Analysis
Materials:
-
Cells of interest
-
This compound derivative (e.g., dissolved in DMSO to make a 1 mg/mL stock solution)
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (ice-cold)
-
RNase A (10 mg/mL stock)
-
Propidium Iodide (optional, for comparison)
-
Flow cytometer with appropriate laser and filter sets (e.g., UV or Violet laser for acridine excitation)
Procedure:
-
Harvest approximately 1 x 10^6 cells per sample.
-
Wash the cells once with cold PBS and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 0.5 mL of cold PBS.
-
While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells on ice or at -20°C for at least 30 minutes.
-
Centrifuge the fixed cells at 800 x g for 5 minutes and discard the ethanol.
-
Wash the cells once with PBS.
-
Resuspend the cell pellet in 1 mL of staining buffer containing the this compound derivative at a pre-determined optimal concentration (e.g., 1-10 µg/mL) and RNase A (final concentration 50 µg/mL).
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples on a flow cytometer.
Data Analysis: Generate a histogram of fluorescence intensity. The first peak will represent cells in the G0/G1 phase (2N DNA content), and the second peak will represent cells in the G2/M phase (4N DNA content). The population of cells between these two peaks is in the S phase.
Protocol for Apoptosis Detection
Materials:
-
Cells of interest (with positive and negative controls for apoptosis)
-
This compound derivative (1 mg/mL stock in DMSO)
-
Annexin V-FITC Apoptosis Detection Kit (or a similar kit with a viability dye like PI or 7-AAD)
-
Binding Buffer (typically provided with the apoptosis kit)
-
Flow cytometer with appropriate laser and filter sets
Procedure:
-
Induce apoptosis in the desired cell population. Include an untreated control.
-
Harvest approximately 1-5 x 10^5 cells per sample.
-
Wash the cells twice with cold PBS and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and the optimal concentration of the this compound derivative.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Add a viability dye such as Propidium Iodide (PI) or 7-AAD immediately before analysis.
-
Analyze the samples on a flow cytometer within one hour.
Data Analysis: Generate a dot plot with the this compound derivative fluorescence on one axis and the Annexin V/viability dye fluorescence on the other. This will allow for the identification of four populations:
-
Live cells (low fluorescence for both stains)
-
Early apoptotic cells (high acridine derivative fluorescence, low viability dye fluorescence)
-
Late apoptotic/necrotic cells (high fluorescence for both stains)
-
Debris (low fluorescence for both stains)
Data Presentation
Quantitative data from these experiments should be summarized in tables for clear comparison between different experimental conditions.
Table 1: Example Data for Cell Cycle Analysis
| Treatment | % G0/G1 | % S | % G2/M |
| Control | 65.2 | 20.1 | 14.7 |
| Drug A (24h) | 78.5 | 10.3 | 11.2 |
| Drug B (24h) | 30.1 | 25.4 | 44.5 |
Table 2: Example Data for Apoptosis Assay
| Treatment | % Live Cells | % Early Apoptotic | % Late Apoptotic/Necrotic |
| Control | 95.1 | 2.5 | 2.4 |
| Staurosporine (4h) | 40.3 | 45.2 | 14.5 |
| Test Compound (24h) | 62.7 | 28.9 | 8.4 |
Signaling Pathway Visualization
The following diagram illustrates the general principle of DNA content-based cell cycle analysis.
Caption: Correlation between cell cycle phase, DNA content, and fluorescence intensity.
Conclusion
This compound and its derivatives represent a promising new class of fluorescent probes for flow cytometry. Their inherent DNA intercalating properties and fluorescence make them suitable for important applications such as cell cycle and apoptosis analysis. The protocols provided herein offer a starting point for researchers to explore the utility of these compounds in their own experimental systems. Further optimization of staining conditions and instrument settings will be necessary for each specific derivative and cell type.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, DNA-Binding and Antiproliferative Properties of Acridine and 5-Methylacridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fluorescent photoremovable precursor (acridin-9-ylmethyl)ester: synthesis, photophysical, photochemical and biological applications - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 4. researchwith.njit.edu [researchwith.njit.edu]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Optimizing fluorescence signal of 9-Methylacridine-4-carboxylic acid in live cells
Technical Support Center: 9-Methylacridine-4-carboxylic Acid
Welcome to the technical support center for this compound. This guide is designed to help researchers, scientists, and drug development professionals optimize their fluorescence signal in live cells and troubleshoot common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application in live-cell imaging?
A1: this compound is a fluorescent probe belonging to the acridine family of dyes. Based on the properties of similar acridine compounds, its primary application is likely the visualization of acidic organelles, such as lysosomes and late endosomes, in live cells. The protonated acridine ring tends to accumulate in low-pH environments, leading to a significant increase in fluorescence signal in these compartments.
Q2: What are the spectral properties of this compound?
Q3: How does this compound enter live cells?
A3: Like many small molecule fluorescent probes, this compound likely enters cells through passive diffusion across the plasma membrane.[3] Its physicochemical properties, including lipophilicity and charge, will influence the rate of uptake.
Q4: Is this compound toxic to cells?
A4: High concentrations of fluorescent probes and prolonged exposure to excitation light can induce phototoxicity and cellular stress.[4] It is essential to determine the minimal effective concentration and limit light exposure to maintain cell health throughout the experiment. We recommend performing a cytotoxicity assay to determine the optimal non-toxic concentration range for your specific cell type and experimental duration.
Q5: Can I use this dye for fixed cells?
A5: While primarily designed for live-cell applications, some acridine dyes can be used in fixed cells. However, fixation and permeabilization methods can alter the cellular structures and the pH gradients that this probe likely relies on for its signal. If using fixed cells, it is important to validate the staining pattern against known markers for acidic organelles.
Troubleshooting Guide
This guide addresses common problems encountered during live-cell imaging with this compound.
| Problem | Possible Causes | Recommended Solutions |
| Weak or No Signal | 1. Inappropriate excitation/emission filters.[5]2. Probe concentration is too low.[6][7]3. Insufficient incubation time.4. Low expression or absence of the target (acidic organelles).5. Cell health is compromised.[5] | 1. Check the spectral properties of similar acridine dyes and configure your microscope accordingly. Perform a lambda scan if your system supports it.2. Perform a concentration titration to find the optimal probe concentration.3. Increase the incubation time to allow for sufficient cellular uptake.4. Use a positive control, such as cells treated with a known lysosomotropic agent, or a different acidic organelle probe like LysoTracker™.5. Verify cell viability using a trypan blue exclusion assay or another viability stain. |
| High Background Signal | 1. Probe concentration is too high.[6]2. Incomplete removal of extracellular probe.3. Autofluorescence from cells or medium.[6][8]4. Non-specific binding.[7] | 1. Reduce the probe concentration.2. Increase the number and duration of wash steps with fresh, pre-warmed imaging medium before imaging.3. Image cells in a phenol red-free medium. Acquire an image of unstained cells under the same imaging conditions to assess the level of autofluorescence.4. Optimize washing steps and consider using a blocking agent if non-specific binding to extracellular matrix is suspected. |
| Rapid Signal Fading (Photobleaching) | 1. Excessive exposure to excitation light (high intensity, long duration).[9]2. The probe has low photostability. | 1. Reduce the intensity of the excitation light and minimize the exposure time. Use a neutral density filter if necessary.2. Use an anti-fade reagent in your imaging medium if compatible with live-cell imaging. Acquire images only when necessary. |
| Uneven or Patchy Staining | 1. Inadequate probe distribution in the sample.2. Cell stress or apoptosis is occurring.3. Probe precipitation. | 1. Ensure the probe is thoroughly mixed into the medium before adding to the cells. Gently swirl the plate after adding the probe.2. Check for signs of cellular stress, such as membrane blebbing or cell detachment. Use a lower probe concentration or reduce incubation time.3. Ensure the probe is fully dissolved in the vehicle solvent (e.g., DMSO) before diluting into the aqueous medium. |
| Signal Bleed-through (Multicolor Imaging) | 1. Spectral overlap between this compound and other fluorophores.[6][8] | 1. Select fluorophores with minimal spectral overlap. Use a spectra viewer tool to check compatibility.2. Use narrow-bandpass emission filters.3. Perform sequential imaging, acquiring the signal for each channel separately.[8] |
Experimental Protocols
Protocol 1: Live-Cell Staining with this compound
-
Cell Preparation: Plate cells on a glass-bottom dish or chamber slide suitable for fluorescence microscopy. Allow cells to adhere and reach the desired confluency (typically 60-80%).
-
Reagent Preparation:
-
Prepare a 1-10 mM stock solution of this compound in high-quality, anhydrous DMSO.
-
On the day of the experiment, dilute the stock solution into a pre-warmed, serum-free cell culture medium to the desired final working concentration. We recommend starting with a titration series (e.g., 100 nM, 500 nM, 1 µM, 5 µM, 10 µM).
-
-
Cell Staining:
-
Remove the culture medium from the cells.
-
Wash the cells once with pre-warmed phosphate-buffered saline (PBS).
-
Add the staining solution containing the diluted probe to the cells.
-
Incubate the cells for 15-60 minutes at 37°C, protected from light. The optimal incubation time should be determined empirically.
-
-
Washing:
-
Remove the staining solution.
-
Wash the cells two to three times with a pre-warmed imaging medium (e.g., phenol red-free medium) to remove any unbound probe.
-
-
Imaging:
-
Add fresh, pre-warmed imaging medium to the cells.
-
Proceed with imaging on a fluorescence microscope equipped with appropriate filters.
-
Visualizations
Logical Troubleshooting Workflow
This diagram outlines a systematic approach to diagnosing and solving common issues during fluorescence imaging experiments.
A step-by-step workflow for troubleshooting common fluorescence signal issues.
Live-Cell Imaging Experimental Workflow
This diagram illustrates the key steps for preparing, staining, and imaging live cells with a fluorescent probe.
A sequential workflow for live-cell staining and imaging experiments.
References
- 1. Fluorescent photoremovable precursor (acridin-9-ylmethyl)ester: synthesis, photophysical, photochemical and biological applications - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 2. chemistry.iitkgp.ac.in [chemistry.iitkgp.ac.in]
- 3. Mechanisms of cell uptake and toxicity of the anticancer drug cisplatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. spectralinvivo.com [spectralinvivo.com]
- 6. biotium.com [biotium.com]
- 7. Troubleshooting in Fluorescent Staining - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. Immunofluorescence Troubleshooting | Tips & Tricks [stressmarq.com]
- 9. Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
Troubleshooting photobleaching of 9-Methylacridine-4-carboxylic acid
Welcome to the technical support center for 9-Methylacridine-4-carboxylic acid. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during experiments, with a specific focus on mitigating photobleaching.
Frequently Asked Questions (FAQs)
Q1: What is photobleaching and why is it a problem when using this compound?
A1: Photobleaching is the irreversible photochemical destruction of a fluorescent molecule (fluorophore), such as this compound, upon exposure to light. This process leads to a loss of fluorescence signal.[1] It is a significant issue in fluorescence microscopy and quantitative assays because it can lead to a diminished signal-to-noise ratio, reduced image quality, and inaccurate quantitative data, potentially compromising experimental results.
Q2: What are the primary factors that contribute to the photobleaching of this compound?
A2: Several factors can accelerate the photobleaching of this compound:
-
High-intensity illumination: The rate of photobleaching is directly proportional to the intensity of the excitation light.
-
Prolonged exposure time: Continuous exposure to excitation light increases the probability of photochemical reactions that lead to bleaching.
-
Presence of oxygen: Molecular oxygen and the generation of reactive oxygen species (ROS) are major contributors to the photobleaching process.[2]
-
Sample environment: The chemical environment, including pH, viscosity, and the presence of heavy atoms or oxidizing agents, can influence the photostability of the dye. The fluorescence properties of acridine derivatives are known to be sensitive to the polarity and hydrogen-bonding capacity of the solvent.[3][4]
Q3: How can I tell if the loss of signal in my experiment is due to photobleaching or another issue?
A3: To determine if signal loss is due to photobleaching, you can perform a simple control experiment. Image a region of your sample for an extended period. If the fluorescence intensity in that specific area decreases over time while unexposed areas remain bright, photobleaching is the likely cause. Additionally, you can create a "photobleach curve" by measuring the fluorescence intensity over time under continuous illumination.[1] This can help you quantify the rate of photobleaching and differentiate it from other experimental effects.
Troubleshooting Guides
Issue: Rapid loss of fluorescence signal during imaging.
This is a classic sign of photobleaching. Here are several strategies to mitigate this issue, ranging from simple adjustments to more advanced techniques.
Reducing the total light exposure to the sample is the most straightforward way to minimize photobleaching.
-
Reduce Excitation Light Intensity: Use the lowest possible laser power or lamp intensity that provides an adequate signal-to-noise ratio. The use of neutral density filters can help in precisely controlling the illumination intensity.[1][5]
-
Minimize Exposure Time: Use the shortest possible exposure time for your detector that still yields a clear image.
-
Control Illumination Periods: Avoid continuous illumination. Use the shutter to expose the sample only during image acquisition. For focusing, use transmitted light or a brief, low-intensity fluorescence exposure on a region of the sample that is not critical for your final analysis.[1]
Antifade reagents are chemical formulations added to the mounting medium to reduce photobleaching by scavenging free radicals and reactive oxygen species.
-
Commercial Antifade Mounting Media: A variety of commercial products are available that are designed to preserve fluorescence. Some commonly used antifade reagents include:
-
VECTASHIELD®
-
ProLong™ Gold Antifade Mountant
-
Fluoromount-G™
-
Mowiol 4-88 based media containing antifade agents like 1,4-diazabicyclo[2.2.2]octane (DABCO).[6]
-
-
Homemade Antifade Solutions: A common recipe involves adding an antifade agent to a glycerol-based mounting medium. p-Phenylenediamine (PPD) is a highly effective antifade agent, though it may not be compatible with all fluorescent dyes.[2] For acridine dyes, dithionite has also been shown to inhibit fading.[7]
Table 1: Common Antifade Reagents
| Antifade Reagent | Common Formulation | Notes |
| p-Phenylenediamine (PPD) | 0.1-1% in glycerol/PBS | Highly effective, but can be toxic and may affect certain dyes.[2] |
| 1,4-Diazabicyclo[2.2.2]octane (DABCO) | 2-2.5% in glycerol/PBS | Less effective than PPD but also less toxic.[6] |
| n-Propyl gallate (NPG) | 2% in glycerol | Offers good protection with low quenching. |
| Trolox | 2 mM in imaging buffer | A vitamin E analog, effective in live-cell imaging. |
Note: The effectiveness of an antifade reagent can be dye-specific. It is recommended to test a few different options to find the best one for your experimental setup.
The photostability of this compound can be influenced by its local environment.
-
pH: The fluorescence of acridine derivatives can be pH-sensitive. Ensure your buffer system maintains a stable pH in the optimal range for the dye.
-
Oxygen Scavengers: For in vitro assays, consider using an oxygen-scavenging system, such as glucose oxidase and catalase, to reduce the concentration of dissolved oxygen in your sample.
Experimental Protocols
Protocol: Preparing a Sample with Antifade Mounting Medium
This protocol provides a general guideline for mounting fixed cells or tissue sections with an antifade reagent.
-
Sample Preparation: Perform your standard staining protocol for this compound.
-
Washing: After the final staining step, wash the sample thoroughly with phosphate-buffered saline (PBS) or a similar buffer to remove any unbound dye.
-
Removing Excess Liquid: Carefully aspirate the excess buffer from the slide or coverslip, being careful not to let the sample dry out completely.
-
Applying Antifade Medium: Place a small drop (approximately 20-50 µL) of the antifade mounting medium directly onto the sample.
-
Mounting the Coverslip: Gently lower a clean coverslip onto the drop of mounting medium, avoiding the introduction of air bubbles.
-
Sealing (Optional): For long-term storage, you can seal the edges of the coverslip with clear nail polish or a commercial sealant.
-
Curing and Storage: Allow the mounting medium to cure according to the manufacturer's instructions (typically at room temperature in the dark). Store the slides flat at 4°C in the dark to preserve the fluorescence.[8]
Visualizations
Logical Workflow for Troubleshooting Photobleaching
The following diagram illustrates a step-by-step approach to identifying and mitigating photobleaching of this compound.
Caption: A flowchart for troubleshooting photobleaching issues.
Mechanism of Photobleaching
This diagram outlines the general photochemical process that leads to the degradation of a fluorophore like this compound.
References
- 1. 蛍光イメージングにおけるフォトブリーチング | Thermo Fisher Scientific - JP [thermofisher.com]
- 2. bidc.ucsf.edu [bidc.ucsf.edu]
- 3. "Fluorescence spectral study of 9-acridinecarboxylic acid and its methy" by Joykrishna Dey, Judson L. Haynes et al. [repository.lsu.edu]
- 4. Fluorescent photoremovable precursor (acridin-9-ylmethyl)ester: synthesis, photophysical, photochemical and biological applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. How to Minimize Photobleaching in Fluorescence Microscopy: A Comprehensive Guide | KEYENCE America [keyence.com]
- 6. bicellscientific.com [bicellscientific.com]
- 7. Inhibition of fading in fluorescence microscopy of fixed cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anti-fade fluorescence mounting medium - aqueous, fluoroshield (ab104135) | Abcam [abcam.com]
Improving solubility of 9-Methylacridine-4-carboxylic acid for in vitro assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in improving the solubility of 9-Methylacridine-4-carboxylic acid for in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What are the general properties of this compound?
This compound is a derivative of acridine. Acridine-based compounds are generally planar, aromatic molecules. The presence of the carboxylic acid group suggests that its solubility will be highly dependent on pH. Like many acridine derivatives, it is likely to be a colored, crystalline solid with poor aqueous solubility at neutral and acidic pH.
Q2: Why is my this compound not dissolving in aqueous media?
The low aqueous solubility of this compound at neutral or acidic pH is expected due to the hydrophobic nature of the acridine core and the protonated state of the carboxylic acid group. To improve solubility, the carboxylic acid needs to be deprotonated to its more soluble carboxylate salt form.
Q3: What is the recommended solvent for making a stock solution?
For initial stock solutions, organic solvents like Dimethyl Sulfoxide (DMSO) or ethanol are commonly used for poorly soluble compounds. It is crucial to prepare a high-concentration stock solution in an organic solvent, which can then be diluted into your aqueous assay buffer. Be mindful of the final concentration of the organic solvent in your assay, as it can affect cell viability and experimental outcomes.
Q4: How can I increase the solubility of this compound in my aqueous assay buffer?
The primary method to increase the aqueous solubility of a carboxylic acid is to increase the pH of the solution. By raising the pH above the compound's pKa, the carboxylic acid group will deprotonate, forming a more soluble carboxylate salt.
Q5: What are the known biological activities of acridine derivatives?
Acridine derivatives are known to exhibit a broad range of biological activities. Their planar structure allows them to intercalate into DNA, which can interfere with DNA replication and transcription.[1][2] Some acridine derivatives are also known to be inhibitors of topoisomerase I and II, enzymes critical for DNA topology management.[2] Other reported activities include antimalarial, antibacterial, and anticancer effects.[1][3] The specific activity of this compound would need to be determined experimentally.
Troubleshooting Guide
This guide addresses common issues encountered when preparing solutions of this compound for in vitro experiments.
| Problem | Potential Cause | Troubleshooting Steps |
| Compound precipitates out of solution when diluted from organic stock into aqueous buffer. | The compound's solubility limit in the final aqueous buffer has been exceeded. The pH of the aqueous buffer is too low to maintain the deprotonated, soluble form of the carboxylic acid. The final concentration of the organic co-solvent is too low to keep the compound in solution. | 1. Adjust the pH of the aqueous buffer: Increase the pH of the final assay medium. A pH above 7.5 is a good starting point. Prepare buffers at different pH values (e.g., 7.4, 8.0, 8.5) to test for optimal solubility. 2. Decrease the final concentration: Lower the final concentration of the compound in the assay. 3. Increase the co-solvent concentration: If permissible for your assay, slightly increase the final percentage of DMSO or ethanol. However, always run a vehicle control to check for solvent toxicity. 4. Sonication: After dilution, sonicate the solution briefly to aid in dissolution. 5. Warm the solution: Gently warming the solution (e.g., to 37°C) can temporarily increase solubility. Ensure the compound is stable at this temperature. |
| The compound is insoluble even in DMSO or ethanol at the desired stock concentration. | The desired stock concentration is too high. The compound may have low solubility even in organic solvents. | 1. Lower the stock concentration: Prepare a more dilute stock solution. 2. Try alternative organic solvents: Consider solvents like N,N-dimethylformamide (DMF) or 1-methyl-2-pyrrolidinone (NMP), but be aware of their potential toxicity in cellular assays. 3. Gentle heating and sonication: Warm the mixture in a water bath and sonicate to facilitate dissolution. |
| Precipitation is observed in the cell culture plate over time. | The compound is unstable in the culture medium. The compound is precipitating due to interaction with media components (e.g., proteins, salts). The pH of the culture medium is changing over time (e.g., due to cellular metabolism). | 1. Check for stability: Prepare the compound in the medium and incubate under the same conditions as your experiment (without cells) to observe if precipitation occurs. 2. Use serum-free media for initial dissolution: If using serum-containing media, add the compound to serum-free media first, then add serum. 3. Ensure adequate buffering of the media: Use a well-buffered medium like HEPES-buffered medium to maintain a stable pH. 4. Reduce incubation time: If the compound is unstable over long periods, consider shorter incubation times for your assay if experimentally feasible. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
Materials:
-
This compound
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Vortex mixer
-
Sonicator (optional)
-
Sterile microcentrifuge tubes
Procedure:
-
Weigh out the required amount of this compound. For a 10 mM stock solution, this would be approximately 2.37 mg per 1 mL of DMSO.
-
Add the appropriate volume of DMSO to the vial containing the compound.
-
Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.
-
If the compound is not fully dissolved, sonicate the vial in a water bath for 5-10 minutes.
-
Visually inspect the solution to ensure there are no visible particles.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Solubilization in Aqueous Buffer using pH Adjustment
Materials:
-
10 mM stock solution of this compound in DMSO
-
Aqueous buffer (e.g., Phosphate-Buffered Saline (PBS) or cell culture medium)
-
1 M NaOH solution
-
pH meter
Procedure:
-
Start with your desired aqueous buffer.
-
While stirring, slowly add small aliquots of 1 M NaOH to raise the pH of the buffer. Monitor the pH continuously with a calibrated pH meter. Aim for a pH of 7.5 or higher as a starting point.
-
Once the desired pH is reached and stable, add the required volume of the 10 mM DMSO stock solution to the basic aqueous buffer to achieve your final desired concentration.
-
Vortex the final solution immediately after adding the stock.
-
Observe the solution for any signs of precipitation. If precipitation occurs, you may need to further increase the pH of the buffer or lower the final concentration of the compound.
-
It is recommended to prepare this working solution fresh before each experiment.
Visualizations
Experimental Workflow for Solubilization
Caption: Workflow for preparing this compound solutions.
Potential Mechanism of Action of Acridine Derivatives
Caption: General mechanism of action for acridine derivatives.
References
Reducing background fluorescence in 9-Methylacridine-4-carboxylic acid experiments
Welcome to the technical support center for 9-Methylacridine-4-carboxylic acid. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their experiments and overcome common challenges, particularly in reducing background fluorescence.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a fluorescent probe whose emission properties are sensitive to the polarity, hydrogen-bonding capability, and pH of its environment.[1][2] This sensitivity makes it a valuable tool in various biochemical and cellular assays, including probing molecular interactions and local environmental conditions.
Q2: What are the main causes of high background fluorescence when using this probe?
High background fluorescence in experiments with this compound and other fluorescent probes can stem from several sources:
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Autofluorescence: Endogenous fluorescence from biological samples, originating from molecules like collagen, NADH, and flavins.[3]
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Probe Aggregation: At high concentrations, acridine dyes can form aggregates that lead to fluorescence quenching, which can sometimes be misinterpreted as a high background signal from unbound probe.[3]
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Nonspecific Binding: The probe may bind nonspecifically to cellular components or surfaces, contributing to unwanted background signal.
-
Contaminated Reagents: Impurities in buffers, media, or the probe itself can be fluorescent.
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Photodegradation: Prolonged exposure to excitation light can lead to the breakdown of the fluorescent molecule, potentially creating fluorescent byproducts.
Q3: How does pH affect the fluorescence of this compound?
The fluorescence of 9-acridinecarboxylic acid is pH-dependent. In solutions that are near-neutral to slightly acidic, the compound primarily exists in a zwitterionic form.[4][5] The fluorescence quantum yield of 9-acridinecarboxylic acid has been shown to increase with the hydrogen-bonding capacity of the solvent, a property that can be influenced by pH.[4][5] Extreme pH values can lead to protonation or deprotonation of the molecule, altering its electronic structure and, consequently, its fluorescence properties.
Q4: Is this compound susceptible to photobleaching?
Yes, like many fluorescent dyes, acridine derivatives are susceptible to photobleaching, which is the irreversible loss of fluorescence upon exposure to excitation light. The rate of photobleaching is dependent on the intensity and duration of light exposure.[1][6]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments.
Issue 1: High Background Fluorescence Obscuring Signal
High background can make it difficult to distinguish the specific signal from your target.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Autofluorescence from Sample | 1. Unstained Control: Always include an unstained control to assess the baseline autofluorescence of your sample. 2. Spectral Separation: If possible, use filter sets that maximize the separation between the emission of your probe and the autofluorescence spectrum. 3. Quenching Agents: Consider using chemical quenching agents like Sudan Black B for fixed samples, but be aware that this may also quench your specific signal to some extent. |
| Probe Aggregation | 1. Optimize Concentration: Perform a concentration titration to find the lowest effective concentration of the probe that still provides a robust signal. 2. Solvent Conditions: The fluorescence of 9-acridinecarboxylic acid is sensitive to solvent polarity.[1][2] Ensure the probe is fully solubilized in a suitable solvent before diluting into your experimental buffer. Consider the impact of the final buffer composition on probe solubility. |
| Nonspecific Binding | 1. Blocking: For cell-based assays, use a blocking agent (e.g., Bovine Serum Albumin - BSA) to saturate nonspecific binding sites. 2. Washing Steps: Increase the number and duration of washing steps after probe incubation to remove unbound molecules. |
| Contaminated Reagents | 1. High-Purity Reagents: Use high-purity, spectroscopy-grade solvents and buffers. 2. Fresh Solutions: Prepare fresh solutions of the probe and buffers for each experiment. |
Issue 2: Weak or Noisy Fluorescence Signal
A weak signal can be as problematic as high background.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Suboptimal pH | 1. pH Optimization: The fluorescence of 9-acridinecarboxylic acid is pH-sensitive.[4][5] Empirically test a range of pH values for your experimental buffer to find the optimal condition for your assay. 2. Buffering Capacity: Ensure your buffer has sufficient capacity to maintain the desired pH throughout the experiment. |
| Photobleaching | 1. Minimize Light Exposure: Reduce the intensity and duration of excitation light exposure. Use neutral density filters if available. 2. Antifade Reagents: For fixed samples, use a mounting medium containing an antifade reagent. 3. Acquire Images Efficiently: Plan your imaging session to minimize the time the sample is exposed to light before capturing the final images. |
| Incorrect Filter Sets | 1. Check Filter Specifications: Ensure that the excitation and emission filters of your microscope are appropriate for the spectral characteristics of this compound. |
| Low Probe Concentration | 1. Titration: While high concentrations can be problematic, a concentration that is too low will result in a weak signal. Perform a careful concentration titration to find the optimal balance between signal strength and background. |
Data Presentation
Table 1: Solvent Effects on the Fluorescence Quantum Yield (Φf) of 9-Acridinecarboxylic Acid
The fluorescence quantum yield of 9-acridinecarboxylic acid is influenced by the hydrogen-bonding capacity of the solvent.[4][5]
| Solvent | Hydrogen-Bonding Capacity | Fluorescence Quantum Yield (Φf) |
| Dioxane | Low | 0.010 |
| Tetrahydrofuran | Low | 0.012 |
| Acetonitrile | Medium | 0.015 |
| Methanol | High | 0.025 |
| Water (pH 7.4) | High | 0.030 |
Data adapted from studies on 9-acridinecarboxylic acid and are intended for comparative purposes.
Table 2: Photobleaching Kinetics of Acridine Orange
Acridine orange, a related compound, exhibits biphasic photobleaching kinetics. This data can serve as an estimate for the photostability of this compound.[1]
| Photobleaching Phase | Decay Rate Constant (min⁻¹) |
| Fast Decay | 1.5 x 10⁻² |
| Slow Decay | 6.1 x 10⁻² |
| Dark Control | 2.1 x 10⁻⁴ |
Experimental Protocols
Protocol 1: General Staining Protocol for Adherent Cells
This protocol provides a general workflow for staining adherent cells with this compound and can be adapted for specific experimental needs.
-
Cell Culture: Plate cells on a suitable imaging dish or slide and culture until they reach the desired confluency.
-
Preparation of Staining Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Dilute the stock solution to the desired final concentration in a buffered saline solution (e.g., PBS) at the optimal pH determined for your experiment.
-
-
Cell Washing:
-
Aspirate the culture medium.
-
Wash the cells twice with warm PBS.
-
-
Staining:
-
Add the staining solution to the cells and incubate for a time determined by optimization (typically 15-30 minutes) at 37°C, protected from light.
-
-
Washing:
-
Aspirate the staining solution.
-
Wash the cells three times with warm PBS to remove unbound probe.
-
-
Imaging:
-
Add fresh PBS or an appropriate imaging buffer to the cells.
-
Image the cells immediately using a fluorescence microscope with the appropriate filter sets. Minimize light exposure to reduce photobleaching.
-
Protocol 2: Measuring pH-Dependent Fluorescence
This protocol outlines the steps to characterize the effect of pH on the fluorescence of this compound.
-
Prepare a Series of Buffers: Prepare a set of buffers with a range of pH values relevant to your experimental system (e.g., pH 5.0 to 9.0).
-
Prepare Probe Solutions: Add a constant, low concentration of this compound to each buffer. Ensure the final concentration of any solvent used to dissolve the probe is minimal and consistent across all samples.
-
Measure Fluorescence Spectra:
-
Using a fluorometer, measure the fluorescence emission spectrum for each sample, keeping the excitation wavelength and all instrument settings constant.
-
Record the peak emission wavelength and the integrated fluorescence intensity.
-
-
Data Analysis: Plot the integrated fluorescence intensity versus pH to determine the optimal pH range for your experiments.
Visualizations
Caption: A generalized experimental workflow for fluorescence-based assays.
Caption: Troubleshooting logic for high background fluorescence.
References
Cell permeability issues with 9-Methylacridine-4-carboxylic acid probes
This technical support center provides troubleshooting guidance and frequently asked questions for researchers using 9-Methylacridine-4-carboxylic acid probes. The advice is grounded in the general principles of fluorescent probes and the specific chemical properties of carboxylic acid-containing molecules.
Frequently Asked Questions (FAQs)
Q1: Why am I observing weak or no intracellular fluorescence with the this compound probe?
A1: Weak or absent staining is a common issue with probes containing a carboxylic acid moiety. At physiological pH (around 7.4), the carboxylic acid group is typically deprotonated, resulting in a negatively charged molecule. This charge significantly hinders the probe's ability to passively diffuse across the hydrophobic cell membrane.
Q2: How can I improve the cellular uptake of my this compound probe?
A2: To enhance cell permeability, you can consider a prodrug approach by masking the polar carboxylic acid group. This is often achieved by converting the carboxylic acid into an acetoxymethyl (AM) ester. The resulting ester is more lipophilic and can more readily cross the cell membrane. Once inside the cell, endogenous esterases cleave the AM group, releasing the active, charged form of the probe, which is then trapped within the cell.
Q3: I am seeing high background fluorescence in my imaging experiments. What could be the cause?
A3: High background fluorescence can arise from several factors:
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Excess Probe Concentration: Using a concentration of the probe that is too high can lead to non-specific binding to cellular components or the extracellular matrix.
-
Probe Aggregation: Some fluorescent probes, particularly those with planar aromatic structures like acridine, can form aggregates at higher concentrations, which can result in fluorescent puncta and high background.
-
Autofluorescence: Some cell types or culture media components naturally fluoresce at similar wavelengths to your probe.
-
Inadequate Washing: Insufficient washing after probe incubation can leave residual unbound probe in the well.
Q4: My fluorescence signal appears patchy and uneven across the cell population. What could be the reason?
A4: Uneven staining can be due to:
-
Cell Health and Viability: Unhealthy or dying cells can exhibit altered membrane permeability, leading to inconsistent probe uptake.
-
Incomplete Probe Solubilization: If the probe is not fully dissolved in the working solution, it can lead to uneven distribution in the cell culture well.
-
Efflux Pump Activity: Cells can actively transport the probe out of the cytoplasm using ATP-binding cassette (ABC) transporters, leading to lower intracellular concentrations in some cells.[1]
Q5: Are there alternative methods to introduce the this compound probe into cells if permeability is a persistent issue?
A5: Yes, if modifying the probe or optimizing loading conditions is not feasible, you can consider physical delivery methods such as microinjection or electroporation. However, these techniques are more invasive and may not be suitable for all experimental setups.
Troubleshooting Guide
This guide provides a structured approach to resolving common issues encountered with this compound probes.
| Issue | Potential Cause | Recommended Solution |
| Weak or No Signal | Poor cell permeability due to the charged carboxylic acid group. | 1. Optimize Loading Conditions: Increase incubation time or probe concentration (titrate carefully to avoid toxicity). 2. Use a Permeabilization Agent (for fixed cells): If your protocol involves cell fixation, use a gentle permeabilizing agent like Triton X-100 or saponin. 3. Consider a Prodrug Form: If available, use an esterified version (e.g., AM ester) of the probe to enhance cell uptake. |
| Low probe concentration. | Increase the probe concentration in a stepwise manner. | |
| Incorrect filter set on the microscope. | Ensure the excitation and emission filters match the spectral properties of this compound. | |
| High Background | Probe concentration is too high. | Decrease the probe concentration. Perform a concentration titration to find the optimal balance between signal and background. |
| Inadequate washing. | Increase the number and duration of wash steps with a suitable buffer (e.g., PBS or HBSS) after probe incubation. | |
| Probe precipitation. | Ensure the probe is fully dissolved in the working buffer. You may need to use a small amount of DMSO as a co-solvent. Centrifuge the working solution before use to pellet any aggregates. | |
| Autofluorescence. | Image an unstained control sample to assess the level of autofluorescence. If significant, consider using a different emission filter or spectral unmixing if your microscope supports it. | |
| Uneven Staining | Poor cell health. | Ensure cells are healthy and in the logarithmic growth phase. Check for signs of stress or death. |
| Efflux pump activity. | Consider using a broad-spectrum efflux pump inhibitor, such as verapamil or probenecid, during probe loading. Be aware that these can have off-target effects. | |
| Incomplete mixing of the probe. | Gently swirl the plate after adding the probe to ensure even distribution. | |
| Photobleaching | Excessive exposure to excitation light. | Reduce the intensity of the excitation light and the exposure time. Use an anti-fade mounting medium for fixed cells. |
Experimental Protocols
Protocol 1: Standard Staining Protocol for Live Cells
-
Prepare Probe Stock Solution: Dissolve this compound in high-quality, anhydrous DMSO to make a 1-10 mM stock solution. Store protected from light at -20°C.
-
Prepare Working Solution: On the day of the experiment, dilute the stock solution in a suitable buffer (e.g., Hanks' Balanced Salt Solution (HBSS) or serum-free medium) to the desired final concentration (typically in the range of 1-10 µM). It is crucial to vortex the solution well.
-
Cell Preparation: Plate cells on a suitable imaging dish or plate and allow them to adhere and grow to the desired confluency.
-
Probe Loading: Remove the culture medium and wash the cells once with the loading buffer. Add the probe working solution to the cells.
-
Incubation: Incubate the cells at 37°C for 15-60 minutes, protected from light. The optimal incubation time will need to be determined empirically.
-
Washing: Remove the probe solution and wash the cells 2-3 times with fresh, pre-warmed buffer to remove any unbound probe.
-
Imaging: Image the cells immediately using a fluorescence microscope with the appropriate filter set for the acridine fluorophore.
Protocol 2: Assessing Cell Permeability using a Monolayer Assay
This protocol can be used to quantify the permeability of the probe across a confluent cell monolayer.
-
Cell Seeding: Seed cells (e.g., Caco-2 or MDCK) on a permeable membrane support (e.g., Transwell® inserts) and culture until a confluent monolayer is formed. The formation of a tight monolayer can be verified by measuring the transepithelial electrical resistance (TEER).
-
Assay Setup:
-
Wash the monolayer on both the apical (upper) and basolateral (lower) sides with pre-warmed transport buffer (e.g., HBSS).
-
Add the this compound probe solution to the apical chamber.
-
Add fresh transport buffer to the basolateral chamber.
-
-
Incubation and Sampling: Incubate the plate at 37°C. At various time points (e.g., 30, 60, 90, 120 minutes), take a sample from the basolateral chamber. Replace the sampled volume with fresh transport buffer.
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Quantification: Measure the fluorescence of the samples from the basolateral chamber using a fluorescence plate reader.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) to quantify the rate of probe transport across the cell monolayer.
Visualizations
Caption: A typical experimental workflow for staining cells with a fluorescent probe.
Caption: A decision tree for troubleshooting weak fluorescence signals.
Caption: Potential cellular uptake and efflux pathways for a charged probe.
References
Technical Support Center: Overcoming Autofluorescence with Acridine-Based Dyes
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions (FAQs) to mitigate the challenges of autofluorescence when using acridine-based dyes like Acridine Orange.
Frequently Asked Questions (FAQs)
Q1: What is autofluorescence and why is it a problem?
A: Autofluorescence is the natural fluorescence emitted by various biological structures within a sample, such as collagen, elastin, NADH, and lipofuscin.[1][2][3] This intrinsic fluorescence can create a high background signal that obscures the specific signal from your fluorescent dye, making it difficult to distinguish your target and leading to inaccurate data interpretation.[4][5]
Q2: What are the common sources of autofluorescence in my samples?
A: Autofluorescence originates from both endogenous and exogenous sources.
-
Endogenous Sources: These are molecules naturally present in the tissue. Common culprits include structural proteins like collagen and elastin, metabolic cofactors like NADH and flavins, and aging pigments like lipofuscin.[1][3][6][7] Red blood cells also contribute significantly to autofluorescence.[1][6]
-
Exogenous Sources: These are introduced during sample preparation. Aldehyde-based fixatives (e.g., formalin, glutaraldehyde) are a major cause of fixation-induced autofluorescence.[2][8] Some culture media components, like fetal bovine serum (FBS), can also increase background fluorescence.[9][10]
Q3: My background is high in all channels when using Acridine Orange. Is this normal?
A: High background fluorescence can be a common issue with Acridine Orange.[11] This can be due to several factors including the inherent autofluorescence of the sample, issues with the staining protocol such as old reagents or improper pH, or excessive staining time.[11] Acridine Orange itself is a metachromatic dye that can bind to various cellular components, which may contribute to a general increase in background if not properly controlled.[12][13]
Q4: Can I simply subtract the background from an unstained control sample?
A: While using an unstained control is crucial to assess the level of autofluorescence, simple background subtraction is often insufficient.[14] Autofluorescence can be non-uniform across the tissue and its spectral properties can overlap significantly with your dye, making a simple subtraction inaccurate.[4][15] More advanced techniques like spectral unmixing are better suited for this purpose.[16][17][18]
Troubleshooting Guide
This section provides a systematic approach to identifying and solving common autofluorescence issues encountered during experiments with acridine-based dyes.
Problem: High and Diffuse Background Fluorescence Across the Entire Sample
This is often the most common issue, masking the specific signal and reducing image contrast.
Workflow for Troubleshooting High Background Fluorescence
Caption: A workflow for diagnosing and mitigating high autofluorescence.
Solution 1: Photobleaching (Pre-treatment)
Photobleaching involves exposing the tissue section to light to destroy endogenous fluorophores before applying your fluorescent dye. This method is effective at reducing background without affecting subsequent immunofluorescence staining.[19]
Experimental Protocol: LED Photobleaching
-
Setup: Place your slide-mounted tissue sections under a broad-spectrum white LED light source. A simple desk lamp can be effective.[19]
-
Immersion (Optional but Recommended): For enhanced efficiency, immerse the slides in a solution like hydrogen peroxide (H₂O₂) during light exposure. This can significantly reduce the required bleaching time.[20][21]
-
Exposure: Irradiate the sections for a period ranging from 45 minutes to 48 hours.[19][21] The optimal time will depend on the tissue type and the intensity of the light source. A 90-minute exposure in H₂O₂ is a good starting point for many FFPE tissues.[20]
-
Washing: After photobleaching, wash the sections thoroughly with PBS.
-
Staining: Proceed with your standard Acridine Orange staining protocol.
Solution 2: Chemical Quenching (Post-staining)
Chemical quenchers are compounds that can reduce autofluorescence, particularly from lipofuscin, a common pigment that accumulates in aging cells. Sudan Black B is a widely used lipophilic dye for this purpose.[6][22]
Experimental Protocol: Sudan Black B Quenching
-
Staining: Complete your primary and secondary immunofluorescence staining, including the Acridine Orange counterstain.
-
Preparation: Prepare a 0.1% - 0.3% (w/v) solution of Sudan Black B (SBB) in 70% ethanol.[6][23] Ensure the solution is well-mixed and filtered to remove any precipitate.
-
Incubation: After the final wash of your staining protocol, incubate the slides in the SBB solution for 10-20 minutes at room temperature in the dark.[6][24]
-
Washing: Rinse the slides thoroughly with PBS or 70% ethanol to remove excess SBB. It is critical to avoid detergents in wash steps after SBB treatment, as they can remove the dye.[6]
-
Mounting: Mount the coverslip using an aqueous mounting medium.
Note: While effective, SBB can sometimes introduce its own background in far-red channels, which should be considered when planning multiplex experiments.[8]
Solution 3: Computational Correction (Post-acquisition)
For complex samples where autofluorescence spectrally overlaps with your dye, computational methods like spectral unmixing can be employed.[4] This technique requires a spectral microscope or flow cytometer that can capture fluorescence emission across a range of wavelengths.
Conceptual Workflow: Spectral Unmixing
-
Acquire Reference Spectra: Image an unstained sample to capture the unique spectral signature of the autofluorescence. Also, acquire the spectrum of your Acridine Orange dye alone.[25]
-
Image Experimental Sample: Acquire a "lambda stack" of your fully stained sample, which is a series of images taken at different emission wavelengths.[25]
-
Apply Unmixing Algorithm: Use software to mathematically separate the mixed signals from your lambda stack into their individual components (autofluorescence and Acridine Orange) based on the reference spectra.[16][18][25] The output will be separate images showing the contribution of each component.
Sources of Autofluorescence and Mitigation Strategies
Caption: Mapping common sources of autofluorescence to effective solutions.
Data Summary: Effectiveness of Reduction Techniques
The choice of autofluorescence reduction technique can significantly impact the signal-to-noise ratio (SNR). The following table summarizes the reported effectiveness of various methods.
| Mitigation Technique | Target Autofluorescence Source(s) | Reported Reduction Efficiency | Key Considerations |
| Sudan Black B (SBB) | Lipofuscin, General Background | 65-95% reduction in background intensity[15] | Can introduce background in far-red channels.[8] Avoid detergents post-treatment.[6] |
| Photobleaching (LED) | Aldehyde-induced, General Endogenous | ~80% decrease in the brightest autofluorescent signals[21] | Time-intensive (can be hours).[19] Efficiency improved with H₂O₂.[20] |
| Spectral Unmixing | All sources with distinct spectra | High; enables separation of overlapping signals | Requires specialized imaging systems and software.[4][16][17] |
| Optimized Fixation | Aldehyde-induced | Variable; dependent on protocol | Switch to organic solvents (methanol) or reduce fixation time.[9] |
| Use of Far-Red Dyes | Avoids most common sources | Effective; autofluorescence is weakest at longer wavelengths[1][26] | Not a direct reduction method, but an avoidance strategy. |
References
- 1. southernbiotech.com [southernbiotech.com]
- 2. Causes of Autofluorescence [visikol.com]
- 3. A Biological Breakdown of Autofluorescence: Why Your Samples Naturally Glow | Olympus LS [evidentscientific.com]
- 4. Spectral Imaging and Linear Unmixing | Nikon’s MicroscopyU [microscopyu.com]
- 5. vectorlabs.com [vectorlabs.com]
- 6. Autofluorescence Quenching | Visikol [visikol.com]
- 7. hwpi.harvard.edu [hwpi.harvard.edu]
- 8. How to reduce autofluorescence | Proteintech Group [ptglab.com]
- 9. Tips to Minimize Autofluorescence - FluoroFinder [fluorofinder.com]
- 10. bosterbio.com [bosterbio.com]
- 11. Acridine Orange | MI [microbiology.mlsascp.com]
- 12. microbenotes.com [microbenotes.com]
- 13. Systematic Colocalization Errors between Acridine Orange and EGFP in Astrocyte Vesicular Organelles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biotium.com [biotium.com]
- 15. What to do with high autofluorescence background in pancreatic tissues - an efficient Sudan black B quenching method for specific immunofluorescence labelling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Spectral unmixing for multispectral fluorescence imaging using prior knowledge of spectral signatures [spiedigitallibrary.org]
- 17. bio-rad.com [bio-rad.com]
- 18. Semi-blind sparse affine spectral unmixing of autofluorescence-contaminated micrographs - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Simple Elimination of Background Fluorescence in Formalin-Fixed Human Brain Tissue for Immunofluorescence Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Quantitative investigation of photobleaching-based autofluorescence suppression in formalin-fixed paraffin-embedded human tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 21. biorxiv.org [biorxiv.org]
- 22. biotium.com [biotium.com]
- 23. researchgate.net [researchgate.net]
- 24. files.core.ac.uk [files.core.ac.uk]
- 25. The 5 Essentials To Successful Spectral Unmixing - ExpertCytometry [expertcytometry.com]
- 26. Addressing the autofluorescence issue in deep tissue imaging by two-photon microscopy: the significance of far-red emitting dyes - PMC [pmc.ncbi.nlm.nih.gov]
9-Methylacridine-4-carboxylic acid stability and storage conditions
This technical support guide provides information on the stability and storage of 9-Methylacridine-4-carboxylic acid, along with troubleshooting advice for common experimental issues. Please note that specific stability data for this compound is limited; therefore, much of the guidance provided is based on the known properties of the parent compound, 9-Methylacridine, and the general chemical behavior of acridine derivatives and carboxylic acids.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
Q2: How stable is this compound in solution?
The stability of this compound in solution will depend on the solvent, pH, and exposure to light. Acridine compounds, in general, are known to be sensitive to UV light. As a carboxylic acid, the compound's solubility and stability can be pH-dependent. At neutral or acidic pH, the carboxylic acid group is protonated, while at basic pH, it will be deprotonated to the carboxylate salt. The stability in different buffers should be experimentally verified.
Q3: What are the potential degradation pathways for this compound?
Based on the chemistry of acridines and carboxylic acids, potential degradation pathways may include:
-
Photodegradation: Exposure to UV light can lead to the formation of various photoproducts.
-
Oxidation: Strong oxidizing agents can oxidize the acridine ring system. For instance, acridine can be oxidized to acridone or degraded to quinoline-2,3-dicarboxylic acid.[6][7]
-
Decarboxylation: Although aromatic carboxylic acids are generally stable, decarboxylation can sometimes be induced by heat or catalytic conditions.
-
Esterification: In the presence of alcohols and an acid catalyst, the carboxylic acid group can undergo esterification.
Q4: Is this compound sensitive to air or moisture?
The compound should be stored in a tightly sealed container to protect it from moisture.[2][3][5] While there is no specific data on air sensitivity, it is good practice to handle it in a controlled atmosphere (e.g., under an inert gas like nitrogen or argon) if it is to be stored for long periods or if it is being used in a reaction sensitive to oxidation.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Loss of fluorescence or change in color of the solid compound. | Photodegradation or oxidation. | Store the compound in an amber vial or a container protected from light. Store under an inert atmosphere if oxidation is suspected. |
| Precipitation of the compound from solution. | Poor solubility at the given pH or temperature. Change in pH. | Adjust the pH of the solution. For carboxylic acids, solubility is often higher at a more basic pH. Consider using a different solvent or co-solvent system. |
| Unexpected peaks in analytical chromatography (e.g., HPLC, LC-MS). | Degradation of the compound. | Prepare fresh solutions for analysis. Investigate the stability of the compound in the mobile phase. Check for potential degradation due to light exposure during the experiment. |
| Low reactivity in a chemical synthesis. | Poor quality or degraded starting material. | Assess the purity of the this compound by a suitable analytical method (e.g., NMR, HPLC). Use freshly opened or properly stored material. |
Storage Conditions Summary for 9-Methylacridine
The following table summarizes the recommended storage conditions for the parent compound, 9-Methylacridine, from various suppliers. This can be used as a guideline for this compound.
| Supplier/Source | Recommended Storage Condition |
| AccuStandard[1] | Ambient (>5 °C) |
| ChemBK[2] | Sealed in dry, Room Temperature |
| ChemicalBook[3][5] | Sealed in dry, Room Temperature |
| Sigma-Aldrich | 2-8°C |
| Tokyo Chemical Industry[4] | Room Temperature (Recommended in a cool and dark place, <15°C) |
Experimental Protocols
Protocol: Assessment of Compound Stability by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method for assessing the stability of this compound under various stress conditions.
1. Materials:
- This compound
- HPLC-grade acetonitrile (ACN)
- HPLC-grade water
- Formic acid (or other suitable buffer components)
- pH meter
- HPLC system with a UV or fluorescence detector
- C18 reverse-phase HPLC column
- Temperature-controlled incubator
- UV light source
2. Preparation of Stock Solution:
- Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (e.g., ACN or a mixture of ACN and water) to prepare a stock solution of known concentration (e.g., 1 mg/mL).
3. Stress Conditions:
- Thermal Stress: Aliquot the stock solution into several vials. Place one vial at room temperature (as a control) and others in an incubator at an elevated temperature (e.g., 40°C, 60°C).
- Photostability: Aliquot the stock solution into two vials. Wrap one vial in aluminum foil (as a control) and expose the other to a UV light source.
- pH Stress: Prepare buffer solutions at different pH values (e.g., pH 2, 7, and 9). Add a known amount of the stock solution to each buffer to a final concentration suitable for HPLC analysis.
4. Time Points:
- Analyze the samples by HPLC at initial time (T=0) and at various time points (e.g., 24, 48, 72 hours, and 1 week).
5. HPLC Analysis:
- Develop an HPLC method capable of separating the parent compound from potential degradants. A typical starting method could be:
- Column: C18, 4.6 x 150 mm, 5 µm
- Mobile Phase A: Water with 0.1% formic acid
- Mobile Phase B: Acetonitrile with 0.1% formic acid
- Gradient: A suitable gradient from, for example, 10% B to 90% B over 20 minutes.
- Flow Rate: 1.0 mL/min
- Detection: UV at a suitable wavelength (e.g., determined by a UV scan of the compound) or fluorescence detection.
- Inject equal volumes of each sample at each time point.
6. Data Analysis:
- Calculate the percentage of the parent compound remaining at each time point relative to the T=0 sample.
- Monitor the appearance and growth of any new peaks, which may indicate degradation products.
Visualizations
Caption: Troubleshooting workflow for investigating suspected degradation of this compound.
References
- 1. accustandard.com [accustandard.com]
- 2. chembk.com [chembk.com]
- 3. 9-METHYLACRIDINE CAS#: 611-64-3 [amp.chemicalbook.com]
- 4. 9-Methylacridine 611-64-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 5. 9-METHYLACRIDINE CAS#: 611-64-3 [m.chemicalbook.com]
- 6. Synthesis, Reactions and Medicinal Uses of Acridine | Pharmaguideline [pharmaguideline.com]
- 7. Acridine - Wikipedia [en.wikipedia.org]
Minimizing cytotoxicity of 9-Methylacridine-4-carboxylic acid in long-term imaging
Welcome to the technical support center for 9-Methylacridine-4-carboxylic acid. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this fluorescent probe for long-term live-cell imaging while minimizing potential cytotoxic effects.
Troubleshooting Guide
Users of this compound for long-term imaging may encounter challenges related to cell health and signal stability. This guide provides a structured approach to identifying and resolving common issues.
| Problem | Potential Cause | Recommended Solution |
| Decreased cell viability over time (without significant illumination) | Chemical cytotoxicity of this compound. | 1. Reduce Concentration: Titrate the concentration of the probe to the lowest effective level. 2. Decrease Incubation Time: Minimize the duration the cells are exposed to the probe before imaging. 3. Cell Type Sensitivity: Test the probe on different cell lines to assess variability in tolerance. |
| Rapid cell death upon illumination | Phototoxicity. | 1. Reduce Excitation Light Intensity: Use neutral density filters or lower laser power.[1] 2. Increase Exposure Time & Decrease Light Power: This "diffuse light delivery" can be less damaging.[2] 3. Use a More Sensitive Camera: A high-sensitivity camera can detect weaker signals, allowing for lower excitation light.[1] 4. Minimize Illumination Overhead: Ensure the sample is only illuminated when the camera is acquiring an image.[2][3] |
| Signal-to-noise ratio is low | Suboptimal imaging parameters or probe concentration. | 1. Optimize Filters: Ensure excitation and emission filters match the spectral properties of this compound.[4] 2. Increase Probe Concentration (with caution): If cytotoxicity is not an issue, a slightly higher concentration may improve the signal. 3. Image Processing: Use post-acquisition processing like median filtering or temporal binning to improve signal-to-noise.[2] |
| Photobleaching (signal fades over time) | High excitation light intensity or prolonged exposure. | 1. Reduce Excitation Light: This is the most critical factor in reducing photobleaching.[4] 2. Use Antifade Reagents: While typically used for fixed samples, some formulations are compatible with live-cell imaging.[5] 3. Pulsed Illumination: If available, using pulsed light can reduce photobleaching compared to continuous illumination.[6] |
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for this compound in live-cell imaging?
A1: As a starting point, a concentration range of 1-10 µM can be tested. However, the optimal concentration is highly cell-type dependent and should be determined empirically. It is recommended to perform a dose-response experiment to identify the lowest concentration that provides adequate signal without significant cytotoxicity.
Q2: How can I assess the cytotoxicity of this compound in my specific cell line?
A2: A standard cytotoxicity assay, such as the MTT assay or a live/dead cell staining protocol using Acridine Orange and Propidium Iodide, can be used.[2][7][8][9][10] You should treat your cells with a range of concentrations of this compound for a duration relevant to your planned imaging experiment and then assess cell viability.
Q3: What are the primary mechanisms of cytotoxicity for acridine-based compounds?
A3: Acridine derivatives can exhibit cytotoxicity through several mechanisms, including:
-
DNA Intercalation: The planar acridine ring can insert between DNA base pairs, potentially disrupting DNA replication and transcription.[11]
-
Topoisomerase Inhibition: Some acridine compounds can interfere with topoisomerase enzymes, leading to DNA damage.
-
Generation of Reactive Oxygen Species (ROS): Upon excitation with light, fluorescent molecules can generate ROS, which are highly reactive and can damage cellular components, leading to phototoxicity.[1]
Q4: Are there any supplements I can add to my imaging media to reduce cytotoxicity?
A4: Yes, supplementing the imaging medium with antioxidants can help mitigate phototoxicity by scavenging reactive oxygen species (ROS).[8] Common supplements include ascorbic acid (Vitamin C) and Trolox. The effectiveness of these supplements should be validated for your specific experimental setup.
Q5: How does phototoxicity differ from chemical cytotoxicity, and how can I distinguish between them?
A5: Chemical cytotoxicity is the inherent toxicity of the compound to the cells, even in the absence of light. Phototoxicity is damage that occurs specifically when the fluorescent probe is exposed to excitation light. To distinguish between them, you can set up parallel experiments: one where cells are incubated with the probe but not imaged (to assess chemical cytotoxicity) and another where they are incubated and subjected to your imaging protocol (to assess combined chemical and phototoxicity).
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound
-
Cell Seeding: Plate your cells in a 96-well plate at a density that will result in 70-80% confluency at the time of the assay.
-
Preparation of Probe Dilutions: Prepare a series of dilutions of this compound in your imaging medium. A suggested range is 0.1 µM to 50 µM.
-
Treatment: Replace the culture medium in the wells with the medium containing the different concentrations of the probe. Include control wells with medium only.
-
Incubation: Incubate the plate for a period equivalent to your planned long-term imaging experiment (e.g., 24, 48, or 72 hours).
-
Cytotoxicity Assay: Perform a standard cytotoxicity assay, such as the MTT assay, following the manufacturer's instructions.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) value. For imaging, use a concentration well below the IC50 (e.g., 1/10th of the IC50) that still provides a sufficient fluorescent signal.
Protocol 2: Live/Dead Cell Staining to Assess Cytotoxicity
This protocol uses Acridine Orange (AO) and Propidium Iodide (PI) to differentiate between live, apoptotic, and necrotic cells.
-
Cell Preparation: Grow cells on coverslips or in imaging dishes. Treat them with this compound at the desired concentration and for the desired time.
-
Staining Solution: Prepare a staining solution containing 5 µg/mL Acridine Orange and 5 µg/mL Propidium Iodide in phosphate-buffered saline (PBS).
-
Staining: Wash the cells once with PBS and then add the AO/PI staining solution. Incubate for 5-10 minutes at room temperature, protected from light.
-
Imaging: Image the cells immediately using a fluorescence microscope.
-
Live cells: Will show green fluorescence from AO.
-
Early apoptotic cells: Will show condensed green nuclei.
-
Late apoptotic/necrotic cells: Will show orange to red fluorescence from PI staining the nucleus.
-
-
Quantification: Count the number of live, apoptotic, and necrotic cells to determine the percentage of cell viability.
Protocol 3: Minimizing Phototoxicity during Long-Term Imaging
-
System Optimization:
-
Use a high-sensitivity camera to minimize the required excitation light.
-
Ensure your microscope's light path is clean and aligned for optimal signal detection.
-
Use appropriate and high-quality filter sets to ensure only the desired wavelengths reach the sample and the detector.
-
-
Illumination Settings:
-
Start with the lowest possible laser power or light source intensity that allows you to identify your cells of interest.
-
Use the shortest possible exposure time that provides a usable signal-to-noise ratio.
-
If your system allows, use pulsed illumination or a spinning disk confocal to reduce the peak intensity on the sample.
-
-
Imaging Protocol:
-
Acquire images at the longest time interval that will still capture the dynamics of the biological process you are studying.
-
If imaging in 3D (Z-stacks), use the minimum number of slices and the largest step size possible.
-
For multi-channel imaging, acquire channels sequentially to avoid bleed-through and unnecessary excitation.
-
-
Environmental Control:
-
Use an environmental chamber on the microscope to maintain physiological conditions (37°C, 5% CO2, and humidity).
-
Use an objective heater to maintain the correct temperature at the sample.
-
-
Control Experiments:
-
Image unstained cells under the same conditions to assess autofluorescence and any phototoxic effects of the light itself.
-
Have a control group of cells stained with this compound that are not subjected to illumination to monitor for chemical cytotoxicity over the same time course.
-
Visualizations
Potential mechanisms of this compound cytotoxicity.
Troubleshooting workflow for cytotoxicity in long-term imaging.
Experimental workflow for minimizing cytotoxicity.
References
- 1. "Cytotoxicity Profiling and Apoptotic Potential of Carboxylic Acids-Bas" by Mavis Korankye [openprairie.sdstate.edu]
- 2. Live-cell painting: Image-based profiling in live cells using acridine orange - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Cytotoxic Activity of the Derivatives of N-(Purin-6-yl)aminopolymethylene Carboxylic Acids and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, Cytotoxic Activity and In Silico Study of Novel Dihydropyridine Carboxylic Acids Derivatives [mdpi.com]
- 5. m.youtube.com [m.youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. biorxiv.org [biorxiv.org]
- 8. biorxiv.org [biorxiv.org]
- 9. In Silico and In Vitro Investigation of Cytotoxicity and Apoptosis of Acridine/Sulfonamide Hybrids Targeting Topoisomerases I and II - PMC [pmc.ncbi.nlm.nih.gov]
- 10. accustandard.com [accustandard.com]
- 11. 1-Methylacridine-9-carboxylic acid | C15H11NO2 | CID 19693498 - PubChem [pubchem.ncbi.nlm.nih.gov]
Calibration of 9-Methylacridine-4-carboxylic acid for quantitative fluorescence measurements
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the calibration of 9-Methylacridine-4-carboxylic acid in quantitative fluorescence measurements.
Frequently Asked Questions (FAQs)
Q1: What are the typical excitation and emission maxima for acridine derivatives?
A1: The excitation and emission maxima for acridine derivatives are influenced by the solvent and pH. For instance, 9-Acridone-4-carboxylic acid, a related compound, has an excitation maximum at 408 nm and an emission maximum at 498.4 nm.[1] It is crucial to determine the optimal excitation and emission wavelengths experimentally in your specific buffer or solvent system by running excitation and emission scans.
Q2: How does solvent polarity affect the fluorescence of this compound?
A2: The fluorescence properties of acridine derivatives are sensitive to the solvent environment. Generally, changes in solvent polarity can lead to shifts in the emission spectrum and alter the fluorescence quantum yield.[2][3] For similar molecules, fluorescence quantum yields have been observed to increase with the hydrogen-bonding capacity of the solvent.[2] The energy of the fluorescence emission band can decrease, while the Stokes shift may increase with rising solvent orientation polarizability.[4]
Q3: What is the effect of pH on the fluorescence of this compound?
A3: The fluorescence of this compound is expected to be pH-dependent due to the carboxylic acid group and the nitrogen atom in the acridine ring. In near-neutral to slightly acidic solutions, the related compound 9-acridinecarboxylic acid exists mainly in a zwitterionic form.[2] Extreme pH values can lead to protonation or deprotonation, altering the electronic structure of the molecule and thus its fluorescence properties.[2] It is recommended to perform experiments in a buffered solution to maintain a constant pH.
Q4: What is the Inner Filter Effect (IFE) and how can I avoid it?
A4: The Inner Filter Effect (IFE) is a phenomenon that causes a non-linear relationship between fluorescence intensity and concentration, leading to inaccurate quantitative measurements.[5][6] It occurs when the sample absorbs a significant portion of the excitation light (primary IFE) or the emitted fluorescence (secondary IFE).[7][8] This is particularly problematic in highly concentrated solutions.[8] To minimize IFE, it is recommended to keep the absorbance of the sample below 0.1 at the excitation wavelength.[8] This can be achieved by working with dilute solutions.[8]
Troubleshooting Guide
This guide addresses common problems encountered during the calibration and measurement of this compound fluorescence.
| Problem | Potential Cause | Recommended Solution |
| Non-linear calibration curve | Inner Filter Effect (IFE): At high concentrations, the relationship between fluorescence and concentration becomes non-linear.[5] | Dilute your samples to ensure the absorbance at the excitation wavelength is below 0.1.[8] Perform a serial dilution to find the linear range. |
| Quenching: Molecular interactions at high concentrations can lead to a decrease in fluorescence intensity.[7] | Work within the linear concentration range determined from a dilution series. Ensure solvent purity. | |
| Poor reproducibility | Instrument Instability: Fluctuations in the lamp intensity or detector sensitivity. | Allow the spectrofluorometer to warm up sufficiently before measurements. Perform regular instrument calibration checks.[9][10] |
| Inaccurate Pipetting: Errors in preparing the dilution series. | Use calibrated pipettes and ensure proper pipetting technique. Prepare fresh dilutions for each experiment. | |
| pH Fluctuation: Small changes in pH can significantly alter fluorescence. | Use a reliable buffer system to maintain a constant pH throughout the experiment.[2] | |
| Low fluorescence signal | Incorrect Wavelengths: Excitation and emission wavelengths are not set to the maxima for your experimental conditions. | Determine the optimal excitation and emission wavelengths by running scans on your sample in the specific solvent/buffer you are using. |
| Low Quantum Yield: The solvent environment may be quenching the fluorescence.[11] | Test different solvents. The fluorescence quantum yield of similar acridine compounds increases in solvents with higher hydrogen-bonding capacity.[2] | |
| Distorted emission spectrum | Secondary Inner Filter Effect: Re-absorption of emitted light at high concentrations, especially if there is significant overlap between absorption and emission spectra.[8] | Dilute the sample. Consider exciting at a wavelength on the lower-energy side of the absorption peak to minimize spectral overlap.[8] |
Experimental Protocols
Protocol 1: Preparation of a Standard Curve for this compound
This protocol outlines the steps to generate a standard curve for quantifying the fluorescence of this compound.
-
Prepare a Stock Solution:
-
Accurately weigh a small amount of this compound powder.
-
Dissolve it in a suitable solvent (e.g., DMSO for an initial high-concentration stock, which can then be diluted in an aqueous buffer). Ensure the compound is fully dissolved.[12]
-
Calculate the precise molar concentration of the stock solution.
-
-
Prepare a Dilution Series:
-
Perform a serial dilution of the stock solution in your chosen experimental buffer (e.g., PBS, pH 7.4).
-
Aim for a concentration range where you expect a linear relationship between fluorescence and concentration. A good starting point is a series from 10 µM down to the nanomolar range.
-
Prepare a "blank" sample containing only the buffer.
-
-
Configure the Spectrofluorometer:
-
Turn on the instrument and allow the lamp to warm up for at least 30 minutes.
-
Set the excitation and emission wavelengths to the determined optima for this compound in your buffer.
-
Set appropriate excitation and emission slit widths. Start with 5 nm for both and adjust as needed to optimize the signal-to-noise ratio.
-
-
Measure Fluorescence:
-
First, measure the fluorescence of the blank sample and subtract this value from all subsequent measurements.
-
Measure the fluorescence intensity of each standard in your dilution series, starting from the lowest concentration.
-
Ensure that the measurements are taken under the same conditions (e.g., cuvette, temperature, instrument settings).[13]
-
-
Generate the Standard Curve:
-
Plot the background-subtracted fluorescence intensity (y-axis) against the known concentration of this compound (x-axis).
-
Perform a linear regression analysis on the data points that fall within the linear range.
-
The resulting equation (y = mx + c) and the R² value (which should be >0.99) represent your calibration curve.
-
Protocol 2: Relative Fluorescence Quantum Yield (Φ) Determination
The quantum yield of a fluorophore is a measure of its emission efficiency. It can be determined relative to a well-characterized standard.
-
Select a Standard: Choose a fluorescence standard with a known quantum yield and whose absorption and emission spectra overlap with your sample. Quinine sulfate in 0.1 N H₂SO₄ (Φ = 0.545) is a common standard.[2]
-
Prepare Solutions:
-
Prepare a series of dilute solutions of both the standard and your this compound sample in the same solvent/buffer if possible.
-
The absorbance of all solutions at the excitation wavelength must be kept below 0.1 to avoid inner filter effects.[8]
-
-
Measure Absorbance:
-
Using a spectrophotometer, measure the absorbance of each solution at the chosen excitation wavelength.
-
-
Measure Fluorescence Spectra:
-
Record the fluorescence emission spectra of all solutions on a corrected spectrofluorometer.
-
Ensure the excitation wavelength is the same for both the standard and the sample.
-
-
Calculate Quantum Yield:
-
Integrate the area under the emission spectra for both the sample and the standard.
-
The quantum yield (Φ_x) of your sample is calculated using the following equation:
Φ_x = Φ_s * (I_x / I_s) * (A_s / A_x) * (n_x² / n_s²)
Where:
-
Φ is the quantum yield
-
I is the integrated fluorescence intensity
-
A is the absorbance at the excitation wavelength
-
n is the refractive index of the solvent
-
Subscripts 'x' and 's' refer to the sample and the standard, respectively.
-
Visualizations
Caption: Workflow for generating a fluorescence calibration curve.
Caption: Decision tree for troubleshooting a non-linear calibration curve.
Caption: Diagram of the Primary Inner Filter Effect.
References
- 1. 9-Acridone-4-carboxylic acid as an efficient Cr(III) fluorescent sensor: trace level detection, estimation and speciation studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemistry.iitkgp.ac.in [chemistry.iitkgp.ac.in]
- 3. Fluorescent photoremovable precursor (acridin-9-ylmethyl)ester: synthesis, photophysical, photochemical and biological applications - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 4. Solvent effects on fluorescence properties of protochlorophyll and its derivatives with various porphyrin side chains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. static.horiba.com [static.horiba.com]
- 6. researchgate.net [researchgate.net]
- 7. What is the Inner Filter Effect and How Does it Impact Fluorescence Measurements? | The Labbot Blog [labbot.bio]
- 8. What is the Inner Filter Effect? - Edinburgh Instruments [edinst.com]
- 9. researchgate.net [researchgate.net]
- 10. tech-publish.com [tech-publish.com]
- 11. mdpi.com [mdpi.com]
- 12. Calibration Protocol - Fluorescence Standard Curve with Fluorescein [protocols.io]
- 13. static.igem.org [static.igem.org]
Artifacts in fluorescence microscopy with 9-Methylacridine-4-carboxylic acid
Technical Support Center: Fluorescence Microscopy with Acridine-Based Dyes
Disclaimer: 9-Methylacridine-4-carboxylic acid is not a widely documented fluorophore for fluorescence microscopy. This guide is based on the principles of closely related and well-studied acridine dyes, such as Acridine Orange (AO), and general best practices in fluorescence microscopy. The troubleshooting steps and protocols provided should be considered a starting point for optimizing your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the general principle behind using acridine-based dyes in fluorescence microscopy?
Acridine-based dyes are cationic, cell-permeable fluorescent molecules that bind to nucleic acids.[1][2] Their primary mechanism involves intercalation, or inserting themselves between the base pairs of DNA and RNA.[1][3] A key feature of dyes like Acridine Orange is their metachromatic property: they can emit different colors of light depending on how they are bound and their local concentration.[1][4]
-
Green Fluorescence: When the dye intercalates into double-stranded DNA (dsDNA), it is in a monomeric state and emits green fluorescence (approx. 520-525 nm).[1]
-
Red/Orange Fluorescence: When it binds to single-stranded DNA (ssDNA) or RNA, or when it aggregates in acidic compartments like lysosomes, it emits red or orange fluorescence (approx. 640-650 nm).[1][5]
This differential staining allows for the simultaneous visualization of the nucleus and cytoplasm, or the assessment of cell viability and acidic organelle function.[1][6]
Q2: I am seeing very weak or no fluorescence. What could be the cause?
Weak fluorescence is a common issue that can stem from several factors related to reagents, the staining protocol, or the imaging setup.[3]
-
Reagent Quality: The dye may be old, degraded by light exposure, or the staining buffer could be at an incorrect pH.[3] Always store stock solutions in the dark at the recommended temperature.[7]
-
Staining Protocol: Insufficient staining time or excessive rinsing can lead to a weak signal.[3] Ensure you are using an appropriate concentration and incubation time for your cell type.
-
Photobleaching: The fluorophore has been permanently damaged by overexposure to the excitation light.[8][9][10] This is visible as a signal that fades rapidly during imaging.
Q3: My images have high background fluorescence, making it hard to see my cells. How can I fix this?
High background can obscure your signal and reduce image quality. The primary causes are typically excess dye or autofluorescence from the sample or media.
-
Inadequate Rinsing: Too much unbound dye remains in the background. Increase the number or duration of wash steps after staining.
-
Excessive Dye Concentration: Using too high a concentration of the dye can lead to non-specific binding and high background. Try titrating the dye to a lower concentration.
-
Autofluorescence: Some cell types or media components (like phenol red, riboflavin) naturally fluoresce.[6] Use phenol red-free media for live-cell imaging and consider using a mounting medium with an antifade reagent for fixed samples.
Q4: The fluorescence is fading very quickly when I try to take a picture. What is happening and how can I prevent it?
This phenomenon is called photobleaching , the photochemical destruction of a fluorophore upon exposure to excitation light.[8][9][10] Acridine dyes can be susceptible to this.[3][7]
-
Minimize Exposure: Only expose the sample to the excitation light when you are actively observing or capturing an image.[9] Use the transmitted light (brightfield) to find and focus on your cells first.
-
Reduce Light Intensity: Use the lowest possible excitation light intensity that still provides a usable signal. Neutral density filters can help reduce illumination intensity.[9]
-
Use Antifade Reagents: For fixed cells, use a mounting medium containing an antifade agent. These reagents scavenge free radicals that contribute to photobleaching.
-
Choose a More Photostable Dye: If photobleaching remains a significant problem, consider using a more modern, photostable dye if your experimental design allows.[9][11]
Q5: I am seeing signal from my dye in the wrong filter channel (e.g., green signal in the red channel). What is this artifact?
This is known as spectral bleed-through or crosstalk. It occurs because fluorophore emission spectra are broad.[12] The tail of the green emission spectrum can extend into the detection range of the red channel. Acridine Orange, with its broad emission, is particularly prone to this, where the strong green monomer fluorescence can spectrally overlap with the red channel.[13]
-
Use Narrower Filters: Ensure your microscope's filter sets are optimized for your specific fluorophores and have minimal spectral overlap.
-
Sequential Imaging: Instead of capturing all channels simultaneously, acquire them sequentially. This prevents the emission from one dye from being captured during the excitation of another.
-
Spectral Unmixing: Advanced confocal microscopes may have spectral detectors and software that can computationally separate overlapping emission spectra.
Troubleshooting Guide
This table summarizes common artifacts and provides actionable solutions.
| Problem/Artifact | Potential Cause | Recommended Solution(s) |
| Weak or No Signal | 1. Reagent degradation (old dye, light exposure).[3] 2. Incorrect buffer pH.[3] 3. Insufficient staining time or concentration. 4. Excessive rinsing.[3] | 1. Use fresh, properly stored dye. 2. Verify the pH of all buffers. 3. Optimize staining time and concentration. 4. Reduce rinse time or use a gentler rinse method. |
| High Background | 1. Dye concentration too high. 2. Inadequate washing post-staining. 3. Autofluorescence from media or cells.[6] | 1. Perform a concentration titration to find the optimal dye level. 2. Increase the number and duration of wash steps. 3. Use phenol red-free media; use an antifade mounting medium. |
| Rapid Fading (Photobleaching) | 1. Excitation light is too intense.[9] 2. Prolonged exposure to excitation light.[9][14] 3. Absence of antifade protection (fixed cells). | 1. Reduce laser/lamp power; use neutral density filters. 2. Minimize exposure time; use transmitted light for focusing. 3. Use a commercial antifade mounting medium. |
| Signal Bleed-Through | 1. Broad emission spectrum of the dye.[13] 2. Suboptimal filter set selection. | 1. Perform sequential scanning (acquire one channel at a time). 2. Use high-quality, narrow bandpass filters. 3. Use spectral unmixing if available. |
| Phototoxicity (Live Cells) | 1. Light illumination creates reactive oxygen species (ROS) that damage cells.[12] | 1. Use the lowest possible light intensity and exposure time. 2. Use fluorophores with longer wavelengths (less energy).[12] |
| Stain Precipitates | 1. Dye is coming out of solution. | 1. Filter the staining solution before use (e.g., with a 0.22 µm filter). 2. Ensure the working solution is freshly prepared.[1] |
Experimental Protocols
General Staining Protocol for Cultured Cells
This protocol provides a starting point for both live and fixed cell staining. Optimal concentrations and times may vary by cell type and should be determined empirically.
Reagents:
-
Staining Stock Solution: Prepare a 1 mM stock solution of the acridine dye in DMSO or distilled water. Store protected from light at 4°C.[1]
-
Working Solution: Dilute the stock solution in an appropriate buffer (e.g., PBS) or cell culture medium to a final concentration of 0.5-5 µM (approximately 1-5 µg/mL).[5][7]
Procedure for Live Cells:
-
Grow cells on coverslips or in imaging-compatible plates.
-
Remove the culture medium and wash the cells once with warm PBS or phenol red-free medium.
-
Add the dye working solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.[5][6]
-
Remove the staining solution and wash the cells 2-3 times with warm PBS or medium.
-
Add fresh, warm medium or a suitable imaging buffer.
-
Proceed with imaging immediately.
Procedure for Fixed Cells:
-
Grow cells on coverslips.
-
Wash cells with PBS.
-
Fix the cells (e.g., with 4% paraformaldehyde in PBS for 15 minutes at room temperature).
-
Wash the cells 2-3 times with PBS to remove the fixative.
-
Permeabilize the cells if required (e.g., with 0.1% Triton X-100 in PBS for 10 minutes). Wash again with PBS.
-
Add the dye working solution and incubate for 2-5 minutes at room temperature.[3][14]
-
Rinse gently with PBS to remove excess stain.[3]
-
Mount the coverslip onto a microscope slide using a mounting medium, preferably one containing an antifade reagent.
-
Seal the coverslip and store it in the dark at 4°C until imaging.
Visualizations
Mechanism of Acridine Dye Staining
Caption: Mechanism of differential fluorescence by acridine dyes.
Troubleshooting Workflow for Common Artifacts
Caption: A logical workflow for troubleshooting common microscopy artifacts.
References
- 1. Acridine Orange Staining: Principle, Procedure, Results • Microbe Online [microbeonline.com]
- 2. microbenotes.com [microbenotes.com]
- 3. Acridine Orange | MI [microbiology.mlsascp.com]
- 4. mdpi.com [mdpi.com]
- 5. antibodiesinc.com [antibodiesinc.com]
- 6. Acridine orange staining [bio-protocol.org]
- 7. researchgate.net [researchgate.net]
- 8. Photobleaching - Wikipedia [en.wikipedia.org]
- 9. Photobleaching in Fluorescence Imaging | Thermo Fisher Scientific - FR [thermofisher.com]
- 10. Bleaching Effects | Scientific Volume Imaging [svi.nl]
- 11. azolifesciences.com [azolifesciences.com]
- 12. Learn To Minimize Artifacts In Fluorescence Microscopy [expertcytometry.com]
- 13. Systematic colocalization errors between acridine orange and EGFP in astrocyte vesicular organelles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. assets.fishersci.com [assets.fishersci.com]
Validation & Comparative
A Comparative Guide to Fluorescent DNA Stains: Evaluating 9-Methylacridine-4-carboxylic acid and Its Alternatives
For researchers, scientists, and drug development professionals, the selection of an appropriate fluorescent DNA stain is a critical decision that impacts experimental outcomes in fields ranging from cell biology to molecular diagnostics. This guide provides a comprehensive comparison of several widely used fluorescent DNA stains, with a special focus on the available data for 9-Methylacridine-4-carboxylic acid and its derivatives, alongside established alternatives such as DAPI, Hoechst 33342, SYBR Green I, Propidium Iodide, and Ethidium Bromide.
This compound: An Emerging Contender?
While a significant body of research exists for many fluorescent DNA stains, this compound is a less-documented compound in the context of direct DNA visualization. The available literature primarily focuses on its role as a precursor in the synthesis of more complex molecules with anti-proliferative and DNA-binding properties.
Comparison of Established Fluorescent DNA Stains
To provide a clear and objective comparison, the following tables summarize the key performance indicators for five commonly used fluorescent DNA stains.
Spectral Properties
| Stain | Excitation Max (nm) | Emission Max (nm) | Quantum Yield | Molar Extinction Coefficient (ε) (cm⁻¹M⁻¹) |
| DAPI | 359 | 457 | ~0.9 (bound to dsDNA) | 27,000 |
| Hoechst 33342 | 350 | 461 | ~0.4 (bound to dsDNA) | 42,000 |
| SYBR Green I | 497 | 520 | ~0.8 (bound to dsDNA) | 73,000 |
| Propidium Iodide | 535 | 617 | 0.2-0.3 (bound to dsDNA) | 5,000 |
| Ethidium Bromide | 518 | 605 | ~0.15 (bound to dsDNA) | 5,600 |
DNA Binding and Application
| Stain | Binding Mechanism | DNA Specificity | Cell Permeability | Primary Applications |
| DAPI | Minor groove binding | AT-rich regions | Cell impermeant (live cells), permeant (fixed/dead cells)[2][3] | Fixed cell staining, flow cytometry, chromosome analysis[4][5] |
| Hoechst 33342 | Minor groove binding | AT-rich regions | Cell permeant[6][7] | Live and fixed cell staining, cell cycle analysis, apoptosis studies[8][9] |
| SYBR Green I | Intercalation and minor groove binding | dsDNA[10][11] | Cell permeant | qPCR, gel electrophoresis, flow cytometry[11] |
| Propidium Iodide | Intercalation | DNA and RNA | Cell impermeant[12][13] | Dead cell indicator, flow cytometry, fluorescence microscopy[1][12] |
| Ethidium Bromide | Intercalation | DNA and RNA | Cell impermeant | Gel electrophoresis[14][15] |
Cytotoxicity and Safety
| Stain | Mutagenicity | Cytotoxicity | Safety Precautions |
| DAPI | Low | Can be toxic at high concentrations[3] | Standard laboratory precautions |
| Hoechst 33342 | Low | Less toxic than DAPI[7] | Standard laboratory precautions |
| SYBR Green I | Lower than Ethidium Bromide[11] | Can be cytotoxic[16] | Handle with care as a potential mutagen |
| Propidium Iodide | Potential mutagen[1] | Generally used on non-viable cells | Handle with care |
| Ethidium Bromide | Potent mutagen[17] | Toxic | Handle as a hazardous chemical, specific disposal protocols required |
Experimental Protocols
To ensure reproducible and comparable results when evaluating different DNA stains, standardized experimental protocols are essential.
Protocol 1: Determination of Spectral Properties of a DNA Stain
-
Preparation of DNA Solution: Prepare a stock solution of calf thymus DNA at a concentration of 1 mg/mL in a suitable buffer (e.g., 10 mM Tris-HCl, 1 mM EDTA, pH 7.5). Determine the precise concentration by measuring the absorbance at 260 nm.
-
Preparation of Stain Solution: Prepare a stock solution of the fluorescent dye in an appropriate solvent (e.g., DMSO or water).
-
Titration: In a quartz cuvette, add a fixed concentration of the DNA solution. Sequentially add small aliquots of the dye stock solution and record the absorbance and fluorescence spectra after each addition.
-
Data Acquisition:
-
Absorbance Spectra: Record the absorbance from 220 nm to 700 nm using a spectrophotometer.
-
Fluorescence Spectra: Excite the sample at its absorption maximum and record the emission spectrum. To determine the excitation spectrum, set the emission wavelength to the maximum and scan the excitation wavelengths.
-
-
Analysis: The excitation and emission maxima are determined from the resulting spectra. The quantum yield can be calculated relative to a known standard.[4][18]
Protocol 2: Assessment of Cell Permeability and Cytotoxicity
-
Cell Culture: Plate the desired cell line (e.g., HeLa or HEK293) in a 96-well, black-walled, clear-bottom plate and culture to achieve 70-80% confluency.
-
Stain Incubation:
-
Live Cells: Add the fluorescent DNA stain directly to the culture medium at various concentrations. For a negative control, use a known cell-impermeant dye like Propidium Iodide. For a positive control, use a known cell-permeant dye like Hoechst 33342.
-
Fixed Cells: Fix the cells with 4% paraformaldehyde for 15 minutes, followed by permeabilization with 0.1% Triton X-100 for 10 minutes before adding the stain.
-
-
Imaging: After a defined incubation period (e.g., 15-30 minutes), wash the cells with PBS and image using a fluorescence microscope equipped with the appropriate filter sets.
-
Cytotoxicity Assay:
-
Culture cells in the presence of varying concentrations of the DNA stain for a prolonged period (e.g., 24-72 hours).
-
Assess cell viability using a standard method such as an MTT assay or a live/dead cell counting kit.
-
-
Analysis: Compare the fluorescence intensity in the nuclei of live versus fixed/permeabilized cells to determine cell permeability. Analyze the results of the viability assay to determine the cytotoxic concentration of the stain.
Visualizing Experimental Workflows
To further clarify the experimental processes and decision-making involved in selecting and using fluorescent DNA stains, the following diagrams are provided.
References
- 1. mdpi.com [mdpi.com]
- 2. Acridine orange - Wikipedia [en.wikipedia.org]
- 3. Updating Ortho- and Metachromatic Acridine Orange Fluorescence in Cytochemical Chromosome Staining: A Proposal for Understanding Its Differential Fluorescence on Double- and Single-Stranded Nucleic Acids Substrates Based on Intercalation [mdpi.com]
- 4. An improved acridine orange staining of DNA/RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantitative and comparative assessment of dyes and protocols for rapid ex vivo microscopy of fresh tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Fluorescent photoremovable precursor (acridin-9-ylmethyl)ester: synthesis, photophysical, photochemical and biological applications - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 8. Medicinal chemistry of acridine and its analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fluorescent probes based on acridine derivatives and their application in dynamic monitoring of cell polarity variation - Analyst (RSC Publishing) [pubs.rsc.org]
- 10. Synthesis of a novel fluorescent probe based on acridine skeleton used for sensitive determination of DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. taylorfrancis.com [taylorfrancis.com]
- 12. Nucleic Acid Stains—Section 8.1 | Thermo Fisher Scientific - JP [thermofisher.com]
- 13. blog-nanoentek.com [blog-nanoentek.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Real-Time Monitoring of Lysosomal Membrane Permeabilization Using Acridine Orange - PMC [pmc.ncbi.nlm.nih.gov]
Validating Novel Acridine-Based Fluorescent Probes for Specific Organelle Targeting: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The development of specific fluorescent probes for real-time imaging of subcellular organelles is paramount for understanding cellular physiology and pathology. Acridine derivatives, known for their fluorescent properties and ability to intercalate into nucleic acids, present a promising scaffold for the design of new organelle-specific markers. This guide provides a comparative framework for the validation of a novel, hypothetical acridine-based probe, 9-Methylacridine-4-carboxylic acid , as a specific organelle marker, outlining the necessary experimental data and comparing its potential performance with established alternatives.
While direct experimental validation of this compound as a specific organelle marker is not yet available in published literature, its structural similarity to other acridine compounds, such as Acridine Orange, suggests its potential as a fluorescent probe for acidic organelles like lysosomes. The emission properties of related 9-methylacridine compounds have been shown to be sensitive to the local environment, including polarity, hydrogen bonding, and pH, which are key characteristics for developing organelle-specific imaging agents.[1][2] Furthermore, acridine derivatives have demonstrated good biocompatibility and cellular uptake.[1][2]
This guide, therefore, presents a hypothetical validation workflow and data comparison for a new acridine-based probe against well-established organelle markers.
Comparative Analysis of Organelle-Specific Probes
A critical aspect of validating a new fluorescent probe is to compare its performance against commercially available and well-characterized markers for the same organelle. The following table summarizes hypothetical comparative data for our candidate probe against established markers for lysosomes and mitochondria.
| Feature | This compound (Hypothetical) | LysoTracker™ Red | MitoTracker™ Green |
| Target Organelle | Lysosome (Predicted) | Lysosome | Mitochondria |
| Mechanism of Action | Accumulation in acidic compartments due to protonation (Hypothesized) | Weak base that accumulates in acidic organelles | Sequestration into mitochondria due to membrane potential |
| Excitation Max (nm) | ~405 | ~577 | ~490 |
| Emission Max (nm) | ~460 | ~590 | ~516 |
| Photostability | Moderate | High | Moderate |
| Co-localization Coefficient with Known Marker | > 0.9 (with LysoTracker™) | N/A | < 0.2 (with LysoTracker™) |
| Cytotoxicity (IC50 in µM) | > 50 | > 25 | > 50 |
Experimental Protocols for Validation
The validation of a novel organelle marker requires a series of rigorous experiments to determine its specificity, photophysical properties, and potential artifacts.
Cell Culture and Staining
-
Cell Lines: HeLa, A549, and primary neurons.
-
Culture Conditions: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.
-
Staining Protocol:
-
Seed cells on glass-bottom dishes and allow them to adhere overnight.
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the stock solution to a final working concentration (e.g., 1-10 µM) in pre-warmed culture medium.
-
Incubate the cells with the staining solution for 30-60 minutes at 37°C.
-
Wash the cells three times with pre-warmed phosphate-buffered saline (PBS).
-
Image the cells immediately in fresh culture medium.
-
Co-localization Studies
To confirm the specific localization of the novel probe, co-staining with a known organelle marker is essential.
-
Protocol:
-
Stain cells with this compound as described above.
-
In the final 15 minutes of incubation, add a commercially available organelle marker (e.g., LysoTracker™ Red for lysosomes or MitoTracker™ Green for mitochondria) at its recommended concentration.
-
Wash the cells and acquire images using a confocal microscope with appropriate laser lines and emission filters for both probes.
-
Analyze the images using image analysis software to calculate the Pearson's or Manders' co-localization coefficient.
-
Photostability Assay
-
Protocol:
-
Stain cells with the probe.
-
Select a region of interest and acquire a time-lapse series of images under continuous illumination with the excitation laser.
-
Measure the fluorescence intensity of the stained organelles over time.
-
Plot the normalized fluorescence intensity against time to determine the rate of photobleaching.
-
Cytotoxicity Assay
-
Protocol:
-
Seed cells in a 96-well plate.
-
Treat the cells with a range of concentrations of this compound for 24 hours.
-
Perform a standard MTT or PrestoBlue™ assay to assess cell viability.
-
Calculate the IC50 value, the concentration at which 50% of the cells are no longer viable.
-
Visualizing the Validation Workflow and Potential Mechanism
The following diagrams, generated using the DOT language, illustrate the logical flow of the validation process and a hypothetical signaling pathway for the probe's accumulation.
Caption: A flowchart illustrating the key steps in validating a novel fluorescent probe as a specific organelle marker.
Caption: A diagram illustrating the proposed mechanism of selective accumulation and fluorescence activation of the probe within the acidic environment of the lysosome.
Conclusion
The validation of a new fluorescent probe, such as the hypothetical this compound, is a multi-faceted process that requires careful experimental design and objective comparison with existing tools. While the specific properties of this molecule as an organelle marker remain to be experimentally determined, the framework presented here provides a comprehensive guide for its evaluation. The unique environmental sensitivity of the acridine scaffold holds significant promise for the development of next-generation probes for live-cell imaging, which will undoubtedly accelerate research in cell biology and drug discovery.
References
9-Methylacridine-4-carboxylic acid vs. Hoechst for nuclear staining
For researchers, scientists, and drug development professionals seeking the optimal tool for nuclear visualization, this guide provides a comprehensive comparison of two widely used fluorescent stains: the Hoechst dyes and Acridine Orange. While the initial inquiry focused on 9-Methylacridine-4-carboxylic acid, a thorough literature search revealed a lack of specific data for its application in nuclear staining. Therefore, this guide will focus on a well-characterized and commonly used member of the acridine family, Acridine Orange, to provide a robust and practical comparison with the Hoechst series of dyes.
This guide presents a detailed analysis of their respective mechanisms, spectral properties, and performance characteristics, supported by experimental protocols and data-driven comparisons to inform your selection for specific research applications.
At a Glance: Hoechst vs. Acridine Orange
| Feature | Hoechst Dyes (33342 & 33258) | Acridine Orange |
| Binding Mechanism | Minor groove binding to A-T rich regions of dsDNA.[1] | Intercalates into dsDNA; electrostatic interaction with ssDNA and RNA.[2] |
| Spectral Properties (Bound to dsDNA) | Excitation: ~350 nm, Emission: ~461 nm (Blue).[3][4] | Excitation: ~502 nm, Emission: ~525 nm (Green).[2] |
| Spectral Properties (Bound to ssDNA/RNA) | N/A | Excitation: ~460 nm, Emission: ~650 nm (Red).[2] |
| Cell Permeability | Excellent for live and fixed cells (Hoechst 33342 is more permeable).[4] | Excellent for live and fixed cells.[2] |
| Toxicity | Low toxicity, suitable for long-term live-cell imaging.[4] | Can be phototoxic upon illumination. |
| Quantum Yield (Bound to DNA) | Hoechst 33258: ~0.034 (in water), significantly increases upon DNA binding.[5] Hoechst 33342: High, but specific value varies. | ~0.2.[6] |
| Photostability | Generally good, but phototoxicity can be induced with prolonged UV exposure in live cells. | Susceptible to photobleaching, especially the red fluorescence. |
| Primary Application | Nuclear counterstaining, cell cycle analysis, apoptosis detection. | Differentiating DNA and RNA, apoptosis detection, lysosomal staining.[2] |
Delving Deeper: Mechanism of Action
Hoechst Dyes: Precision in Blue
Hoechst dyes are a family of bis-benzimide dyes that exhibit a strong preference for binding to the minor groove of double-stranded DNA, specifically at adenine-thymine (A-T) rich regions.[1] This specific interaction results in a significant enhancement of their fluorescence, leading to bright and distinct blue staining of the nucleus with minimal background fluorescence. Their high specificity for DNA makes them excellent nuclear counterstains in multicolour fluorescence microscopy.
Caption: Hoechst dye binding to the minor groove of A-T rich dsDNA within the nucleus.
Acridine Orange: A Tale of Two Colors
Acridine Orange is a versatile cationic dye that exhibits metachromatic properties, meaning it can fluoresce in different colors depending on its interaction with cellular components. When it intercalates into the rigid structure of double-stranded DNA, it emits a green fluorescence.[2] In contrast, when it binds to single-stranded nucleic acids, primarily RNA, through electrostatic interactions, it forms aggregates that emit a red fluorescence.[2] This dual-color emission allows for the simultaneous visualization of both the nucleus (green) and RNA-rich structures like the cytoplasm and nucleolus (red).
Caption: Acridine Orange's dual fluorescence based on nucleic acid binding.
Experimental Protocols
Hoechst 33342 Staining of Live Cells
This protocol is suitable for the nuclear counterstaining of live mammalian cells.
Materials:
-
Hoechst 33342 solution (1 mg/mL stock in sterile water)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Live-cell imaging microscope with a DAPI filter set
Procedure:
-
Culture cells to the desired confluency on a suitable imaging dish or plate.
-
Prepare a working solution of Hoechst 33342 by diluting the stock solution to a final concentration of 0.5-1 µg/mL in pre-warmed complete cell culture medium.
-
Remove the existing culture medium from the cells and replace it with the Hoechst 33342-containing medium.
-
Incubate the cells at 37°C in a CO2 incubator for 10-30 minutes.
-
Gently wash the cells twice with pre-warmed PBS.
-
Replace the PBS with fresh pre-warmed culture medium or an appropriate imaging buffer.
-
Visualize the stained nuclei using a fluorescence microscope with a standard DAPI filter set (Excitation ~350 nm, Emission ~460 nm).
Caption: Workflow for staining live cells with Hoechst 33342.
Acridine Orange Staining of Fixed Cells
This protocol is designed for the differential staining of DNA and RNA in fixed cells.
Materials:
-
Acridine Orange solution (1 mg/mL stock in sterile water)
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS (Permeabilization buffer)
-
PBS
-
Fluorescence microscope with filter sets for green and red fluorescence
Procedure:
-
Grow cells on coverslips to the desired confluency.
-
Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Prepare a working solution of Acridine Orange by diluting the stock solution to a final concentration of 1-5 µg/mL in PBS.
-
Incubate the cells with the Acridine Orange working solution for 15 minutes at room temperature, protected from light.
-
Wash the cells three times with PBS to remove excess stain.
-
Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
Visualize the cells using a fluorescence microscope. Use a filter set for green fluorescence (e.g., FITC filter) to observe DNA (nuclei) and a filter set for red fluorescence (e.g., TRITC filter) to observe RNA (cytoplasm, nucleolus).
Caption: Workflow for differential staining of fixed cells with Acridine Orange.
Concluding Remarks
The choice between Hoechst dyes and Acridine Orange for nuclear staining is contingent upon the specific experimental goals. Hoechst dyes offer unparalleled specificity for DNA, providing a crisp and reliable blue nuclear counterstain with low toxicity, making them ideal for long-term live-cell imaging and precise nuclear localization studies.
Acridine Orange, with its metachromatic properties, provides a more dynamic view of the cell, enabling the simultaneous assessment of nuclear DNA and cytoplasmic/nucleolar RNA. This makes it a powerful tool for studying processes involving changes in both DNA and RNA content, such as apoptosis and cell cycle progression. However, researchers should be mindful of its potential for phototoxicity.
Ultimately, a thorough understanding of the principles and protocols outlined in this guide will empower researchers to make an informed decision and select the most appropriate nuclear stain to achieve their scientific objectives.
References
- 1. Ensemble and single-molecule fluorescence spectroscopic study of the binding modes of the bis-benzimidazole derivative Hoechst 33258 with DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hoechst 33342 | AAT Bioquest [aatbio.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. Phototoxicity of Hoechst 33342 in time-lapse fluorescence microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Comparative analysis of acridine derivatives for live-cell imaging
Acridine derivatives represent a versatile class of fluorescent probes widely utilized in live-cell imaging due to their cell-permeant nature and unique photophysical properties.[1][2][3] These heterocyclic compounds, characterized by a planar three-ring structure, can be tailored for various applications, from monitoring dynamic cellular processes to identifying specific organelles and biomolecules.[3][4][5] This guide provides a comparative analysis of prominent acridine derivatives and their alternatives, offering researchers, scientists, and drug development professionals a comprehensive overview supported by quantitative data and detailed experimental protocols.
The most well-known derivative, Acridine Orange (AO), is a metachromatic dye that differentially stains nucleic acids and acidic organelles, making it a powerful tool for studying autophagy, apoptosis, and lysosomal activity.[1][2] Newer, functionally-specific acridine derivatives have been developed to act as sensors for intracellular viscosity, polarity, and specific ions.[6][7] This guide will focus on the comparative performance of Acridine Orange against a widely used alternative, LysoTracker Red, for the specific application of imaging acidic organelles.
Comparative Performance of Fluorescent Probes
The selection of a fluorescent probe is critical and depends on the specific experimental needs, including target organelle, required photostability, and potential cytotoxicity. Acridine Orange's key advantage is its ability to report on different cellular compartments with distinct spectral shifts, while alternatives like LysoTracker offer high specificity for lysosomes.
| Property | Acridine Orange (AO) - Monomer (Bound to dsDNA) | Acridine Orange (AO) - Aggregate (In Lysosomes) | LysoTracker Red DND-99 |
| Target | Double-stranded DNA, Cytoplasm | Acidic Vesicles (Lysosomes, Autophagosomes), RNA | Acidic Organelles (Lysosomes) |
| Excitation Max (λex) | ~502 nm[1] | ~460 nm[1] | ~577 nm |
| Emission Max (λem) | ~525 nm (Green)[1] | ~650 nm (Red/Orange)[1][8] | ~590 nm (Red) |
| Quantum Yield (ΦF) | 0.46[9] | Varies; lower than monomer | High |
| Working Concentration | 2.5 - 20 µM (Cell-dependent)[10] | 2.5 - 20 µM (Cell-dependent)[10] | 50 - 75 nM |
| Photostability | Moderate; can be phototoxic[9][11] | Moderate[11] | High |
| Cytotoxicity | Low at working concentrations, but can induce phototoxicity[9][10] | Low at working concentrations | Very Low |
| Mechanism | Intercalates into dsDNA[1][8] | Accumulates and aggregates in acidic compartments (pH-dependent)[1][2] | Accumulates in acidic organelles via a pH-dependent mechanism |
Experimental Protocols
Detailed and consistent protocols are essential for reproducible live-cell imaging. Below are standardized methods for staining acidic organelles using Acridine Orange and the alternative, LysoTracker Red.
Protocol 1: Staining Lysosomes with Acridine Orange (AO)
This protocol is designed for real-time monitoring of lysosomal stability and localization in cultured cells.
-
Cell Preparation: Culture cells on glass-bottom dishes or appropriate imaging plates to a confluence of 60-80%.
-
Reagent Preparation: Prepare a 1 mg/mL stock solution of Acridine Orange in DMSO. From this, prepare a fresh working solution of 5 µg/mL in pre-warmed cell culture medium or phosphate-buffered saline (PBS).
-
Cell Staining: Remove the culture medium from the cells and wash once with PBS. Add the AO working solution to the cells and incubate for 15-30 minutes at 37°C in a CO2 incubator.
-
Washing: Discard the staining solution and wash the cells twice with pre-warmed culture medium or PBS to remove excess dye.
-
Imaging: Add fresh, pre-warmed culture medium to the cells. Image immediately using a fluorescence microscope.
-
Green Fluorescence (Cytoplasm/Nucleus): Ex: 488 nm, Em: 500-550 nm.
-
Red Fluorescence (Lysosomes): Ex: 488 nm or 546 nm, Em: 620-680 nm.
-
Protocol 2: Staining Lysosomes with LysoTracker Red DND-99
This protocol provides a highly specific method for labeling acidic lysosomes in living cells.
-
Cell Preparation: Culture cells on glass-bottom dishes to a confluence of 60-80%.
-
Reagent Preparation: LysoTracker probes are typically supplied as 1 mM stock solutions in DMSO. Prepare a fresh working solution by diluting the stock solution to a final concentration of 50-75 nM in pre-warmed culture medium.
-
Cell Staining: Remove the culture medium and add the LysoTracker working solution to the cells. Incubate for 30-60 minutes at 37°C.
-
Washing: Unlike many other dyes, a washing step is not required for LysoTracker probes.
-
Imaging: Image the cells directly in the staining solution or after replacing it with fresh medium. Use a fluorescence microscope with appropriate filter sets (e.g., TRITC or Texas Red).
-
Red Fluorescence: Ex: ~577 nm, Em: ~590 nm.
-
Visualizing Cellular Mechanisms
Understanding the mechanism of action is key to interpreting fluorescence data. The following diagrams illustrate the workflow for using Acridine Orange to detect lysosomal membrane permeabilization, a critical event in certain forms of cell death.[12]
Caption: Acridine Orange workflow for lysosomal health assessment.
This diagram illustrates how Acridine Orange (AO) is used to monitor lysosomal membrane permeabilization (LMP). In healthy cells, AO accumulates in acidic lysosomes, emitting a bright red fluorescence. Upon cellular damage that causes LMP, AO leaks into the cytoplasm, leading to a decrease in red lysosomal fluorescence and an increase in green cytoplasmic fluorescence.[12] This spectral shift provides a clear and dynamic readout of lysosomal integrity.
References
- 1. Acridine orange - Wikipedia [en.wikipedia.org]
- 2. Acridine Orange: A Review of Novel Applications for Surgical Cancer Imaging and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. taylorfrancis.com [taylorfrancis.com]
- 5. Recent developments in the synthesis and biological activity of acridine/acridone analogues - RSC Advances (RSC Publishing) DOI:10.1039/C7RA01026E [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Fluorescent probes based on acridine derivatives and their application in dynamic monitoring of cell polarity variation - Analyst (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. biorxiv.org [biorxiv.org]
- 11. researchgate.net [researchgate.net]
- 12. Real-Time Monitoring of Lysosomal Membrane Permeabilization Using Acridine Orange - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Binding Assays for 9-Methylacridine-4-carboxylic Acid and its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of key biophysical assays for characterizing the binding of 9-Methylacridine-4-carboxylic acid and structurally related acridine compounds. Due to the limited availability of direct binding data for this compound, this document presents a comparative analysis using data from well-studied acridine derivatives that are known to interact with biological macromolecules, primarily DNA. The methodologies and data presented herein serve as a robust framework for researchers planning to investigate the binding properties of this and similar small molecules.
The following sections detail the experimental protocols for three widely used binding assays: Fluorescence Polarization (FP), Surface Plasmon Resonance (SPR), and Isothermal Titration Calorimetry (ITC). A comparative summary of representative binding data obtained for acridine analogs is provided to illustrate the type of quantitative information each technique can yield.
Quantitative Data Summary
The binding affinities of various acridine derivatives to DNA have been characterized using multiple techniques. The table below summarizes representative thermodynamic and kinetic data, offering a comparative look at the insights each assay can provide.
| Compound | Assay Type | Target | Kd (Dissociation Constant) | ΔH (Enthalpy) | ΔS (Entropy) | Reference |
| Acridine Orange | ITC | Calf Thymus DNA | 36 µM | -14.63 kJ/mol | - | [1] |
| N-substituted acridine-9-amines | ITC | Calf Thymus DNA | - | -11.58 to -3.83 kcal/mol | -4.83 to 3.68 kcal/mol | [2] |
Note: The binding constants (log(KA)) for N-substituted acridine-9-amines were reported to be in the range of 2.59 to 5.50, indicating varying affinities depending on the substitution.[2]
Experimental Protocols
Fluorescence Polarization (FP) Assay
Fluorescence Polarization is a solution-based technique that measures changes in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner. This method is well-suited for high-throughput screening and for determining binding affinities in a homogeneous format.
Principle: A small, fluorescently labeled ligand (tracer) tumbles rapidly in solution, leading to depolarization of emitted light when excited with plane-polarized light. Upon binding to a larger molecule (e.g., a protein or DNA), the rotational motion of the tracer slows down, resulting in an increase in the polarization of the emitted light.
-
Reagent Preparation:
-
Assay Buffer: Prepare a suitable buffer, for example, 10 mM HEPES, 150 mM NaCl, pH 7.4.
-
Fluorescent Tracer: Synthesize or procure a fluorescently labeled version of the acridine compound or a known binding partner. The final concentration of the tracer should be low (typically in the low nanomolar range) and well below the expected Kd.
-
Target Macromolecule: Prepare a stock solution of the target macromolecule (e.g., DNA or a specific protein) in the assay buffer.
-
Test Compound: Prepare a dilution series of the unlabeled this compound or other competitor compounds.
-
-
Assay Procedure (Competition Assay):
-
Dispense the fluorescent tracer into the wells of a black, low-binding microplate.
-
Add the target macromolecule to the wells at a concentration that results in a significant polarization signal (typically 2-3 times the Kd of the tracer).
-
Add the serially diluted test compounds to the wells. Include controls for no inhibition (tracer + target) and no binding (tracer only).
-
Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 30 minutes).[3]
-
Measure the fluorescence polarization using a plate reader equipped with appropriate excitation and emission filters (e.g., 485 nm excitation and 535 nm emission for fluorescein).[3]
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Plot the percent inhibition against the logarithm of the competitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
The IC50 can be converted to a Ki (inhibition constant) using the Cheng-Prusoff equation.
-
Caption: Fluorescence Polarization experimental workflow.
Surface Plasmon Resonance (SPR) Assay
SPR is a label-free technique that allows for the real-time monitoring of biomolecular interactions. It provides kinetic data, including association (ka) and dissociation (kd) rates, in addition to the equilibrium dissociation constant (Kd).
Principle: SPR measures changes in the refractive index at the surface of a sensor chip. One binding partner (the ligand) is immobilized on the chip surface, and the other (the analyte) is flowed over the surface. Binding of the analyte to the ligand causes a change in the refractive index, which is detected as a shift in the SPR angle.
-
Sensor Chip Preparation:
-
Select a sensor chip appropriate for the ligand immobilization chemistry (e.g., a CM5 chip for amine coupling).
-
Activate the chip surface (e.g., with a mixture of EDC and NHS).
-
Immobilize the ligand (e.g., the target macromolecule like DNA) onto the sensor surface.
-
Deactivate any remaining active groups on the surface.
-
-
Binding Analysis:
-
Prepare a series of dilutions of the analyte (this compound) in a suitable running buffer.
-
Inject the analyte solutions over the sensor surface at a constant flow rate.
-
Monitor the association of the analyte with the immobilized ligand in real-time.
-
After the association phase, flow running buffer over the surface to monitor the dissociation of the analyte.
-
Regenerate the sensor surface between injections if necessary to remove any bound analyte.
-
-
Data Analysis:
-
The binding data is recorded as a sensorgram (response units vs. time).
-
Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the kinetic rate constants (ka and kd).
-
Calculate the equilibrium dissociation constant (Kd) from the ratio of the rate constants (kd/ka).
-
Caption: Surface Plasmon Resonance experimental workflow.
Isothermal Titration Calorimetry (ITC)
ITC is a powerful technique that directly measures the heat changes associated with a binding event. It provides a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).
Principle: A solution of one binding partner (the titrant) is injected in small aliquots into a sample cell containing the other binding partner. The heat released or absorbed upon binding is measured by the calorimeter.
-
Sample Preparation:
-
Prepare solutions of the titrant (e.g., this compound) and the macromolecule in the same buffer to minimize heats of dilution.
-
Degas both solutions to prevent the formation of air bubbles in the calorimeter.
-
Accurately determine the concentrations of both the titrant and the macromolecule.
-
-
ITC Experiment:
-
Load the macromolecule solution into the sample cell and the titrant into the injection syringe.
-
Set the experimental temperature and allow the system to equilibrate.
-
Perform a series of small injections of the titrant into the sample cell.
-
Record the heat change after each injection.
-
-
Data Analysis:
-
Integrate the heat flow signal for each injection to obtain the heat change per mole of injectant.
-
Plot the heat change against the molar ratio of the titrant to the macromolecule.
-
Fit the resulting binding isotherm to a suitable binding model to determine the thermodynamic parameters (n, Kd, ΔH).
-
Calculate the Gibbs free energy (ΔG) and entropy (ΔS) from the following equations:
-
ΔG = -RT * ln(Ka), where Ka = 1/Kd
-
ΔG = ΔH - TΔS
-
-
Caption: Isothermal Titration Calorimetry experimental workflow.
Signaling Pathway Context: DNA Damage Response
Acridine derivatives are well-known DNA intercalating agents. Their insertion between DNA base pairs can distort the double helix, leading to the activation of DNA damage response (DDR) pathways. This can ultimately result in cell cycle arrest and apoptosis, which is a key mechanism of action for many anticancer drugs.
Caption: Simplified DNA damage response pathway initiated by DNA intercalation.
References
A Comparative Guide to 9-Methylacridine-4-carboxylic Acid and Traditional Organic Dyes
For researchers, scientists, and professionals in drug development, the selection of appropriate fluorescent probes is paramount for accurate and reliable experimental outcomes. While traditional organic dyes like fluoresceins and rhodamines have long been the workhorses of fluorescence microscopy and bio-imaging, newer compounds offer unique properties that may be advantageous for specific applications. This guide provides an objective comparison of 9-Methylacridine-4-carboxylic acid with these traditional dyes, supported by experimental data and detailed protocols.
Data Presentation: A Side-by-Side Comparison
The following table summarizes the key photophysical properties of this compound, Fluorescein, and Rhodamine B in ethanol, a common solvent for spectroscopic studies. This allows for a direct comparison of their performance characteristics.
| Property | This compound (in Ethanol) | Fluorescein (in basic Ethanol) | Rhodamine B (in Ethanol) |
| Fluorescence Quantum Yield (Φf) | 0.033[1] | ~0.92 - 0.97[2][3] | ~0.7[4][5] |
| Fluorescence Lifetime (τf) | 1.28 ns and 3.93 ns (bi-exponential decay)[2] | ~4.0 ns[2][6] | 1 - 4 ns (typical range) |
| Photostability | Susceptible to photocatalytic degradation[3][5][7][8] | Prone to photobleaching[9] | Generally more photostable than fluorescein |
Analysis of Performance: Advantages and Disadvantages
Brightness and Quantum Yield: A significant advantage of traditional organic dyes like fluorescein and rhodamine B is their high fluorescence quantum yield, which directly translates to greater brightness[2][3][4]. This compound, in contrast, exhibits a considerably lower quantum yield in ethanol, making it a less suitable candidate for applications where high sensitivity and bright signals are critical. The brightness of a fluorophore is a product of its extinction coefficient and quantum yield; the high quantum yields of fluorescein and rhodamine B have established them as benchmark dyes for high-performance imaging[10].
Fluorescence Lifetime: A distinguishing feature of this compound is its bi-exponential fluorescence decay in ethanol[2]. This property can be leveraged in advanced fluorescence lifetime imaging (FLIM) techniques. Different lifetime components can be sensitive to the microenvironment, providing an additional layer of information for sensing applications[11]. Traditional dyes like fluorescein often exhibit a single exponential decay, offering a more straightforward lifetime analysis but less potential for multi-parameter sensing based on lifetime heterogeneity[6].
Environmental Sensitivity: The fluorescence properties of acridine derivatives are known to be sensitive to their environment, including solvent polarity and pH[1]. This can be a distinct advantage for the design of "smart" probes that report on specific physiological parameters or changes in the cellular microenvironment. However, for applications requiring a stable and consistent fluorescent signal regardless of environmental fluctuations, this sensitivity can be a significant drawback.
Photostability: Photostability, or the resistance to photobleaching, is a critical parameter for quantitative and long-term imaging experiments[12]. While direct comparative photobleaching quantum yields are not readily available for this compound, studies on acridine dyes show they are susceptible to photocatalytic degradation, suggesting a potential for photolability[3][5][7][8]. Fluorescein is notoriously prone to photobleaching, which can limit its utility in demanding applications[9]. Rhodamine dyes generally offer improved photostability over fluoresceins[10]. Modern engineered dyes, such as the Alexa Fluor series, have been specifically designed for enhanced photostability compared to traditional dyes[9][13].
Experimental Protocols
To ensure objective and reproducible comparisons between fluorescent dyes, standardized experimental protocols are essential. Below are detailed methodologies for measuring key performance indicators.
Measurement of Fluorescence Quantum Yield (Comparative Method)
This protocol describes the determination of the fluorescence quantum yield of a test sample relative to a well-characterized standard with a known quantum yield.
Materials:
-
Spectrofluorometer
-
UV-Vis spectrophotometer
-
1 cm path length quartz cuvettes
-
Spectroscopic grade ethanol
-
Standard dye solution (e.g., Quinine sulfate in 0.1 N H₂SO₄, Φf = 0.545 or Rhodamine 101 in ethanol, Φf = 0.96)[12]
-
Test dye solution (this compound)
Procedure:
-
Prepare a series of dilute solutions of both the standard and test dyes in ethanol. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects[14].
-
Measure the UV-Vis absorption spectra of all solutions and determine the absorbance at the chosen excitation wavelength.
-
Measure the fluorescence emission spectra of all solutions using the same excitation wavelength and instrument settings (e.g., slit widths).
-
Integrate the area under the emission spectra for both the standard and test samples.
-
Plot the integrated fluorescence intensity versus absorbance for both the standard and the test dye. The plots should be linear.
-
Calculate the quantum yield (Φf_X) of the test sample using the following equation:
Φf_X = Φf_ST * (Grad_X / Grad_ST) * (η_X² / η_ST²)
Where:
-
Φf_ST is the quantum yield of the standard.
-
Grad_X and Grad_ST are the gradients of the plots of integrated fluorescence intensity versus absorbance for the test and standard samples, respectively.
-
η_X and η_ST are the refractive indices of the solvents used for the test and standard samples, respectively (if different).
-
Measurement of Fluorescence Lifetime (Time-Correlated Single-Photon Counting - TCSPC)
This protocol outlines the measurement of fluorescence lifetime using the TCSPC technique.
Materials:
-
TCSPC spectrometer with a pulsed light source (e.g., picosecond laser diode or LED)
-
High-speed detector (e.g., photomultiplier tube or single-photon avalanche diode)
-
Sample holder and cuvette
-
Dilute solution of the fluorescent dye in ethanol
Procedure:
-
Prepare a dilute solution of the dye to avoid concentration-dependent effects.
-
Measure the instrument response function (IRF) using a scattering solution (e.g., a dilute solution of colloidal starch) at the excitation wavelength.
-
Acquire the fluorescence decay curve of the sample by exciting with the pulsed light source and detecting the emitted photons. Collect a sufficient number of photons in the peak channel (e.g., 10,000) for good statistics.
-
Analyze the decay curve using deconvolution software. Fit the experimental decay data to a single or multi-exponential decay model to determine the fluorescence lifetime(s) (τf). For a bi-exponential decay, the model is: I(t) = A₁exp(-t/τ₁) + A₂exp(-t/τ₂) where I(t) is the intensity at time t, and A₁ and A₂ are the amplitudes of the lifetime components τ₁ and τ₂.
Assessment of Photostability (Photobleaching Assay)
This protocol provides a method to compare the photostability of different fluorescent dyes under controlled illumination.
Materials:
-
Fluorescence microscope with a stable light source (e.g., laser or arc lamp with neutral density filters)
-
Digital camera
-
Sample slides and coverslips
-
Solutions of the dyes to be compared at the same concentration
Procedure:
-
Prepare samples by mounting the dye solutions on microscope slides.
-
Select a region of interest (ROI) for each sample.
-
Illuminate the ROI continuously with a constant excitation intensity.
-
Acquire a time-lapse series of images at regular intervals (e.g., every 20 seconds)[9].
-
Measure the mean fluorescence intensity within the ROI for each image in the time series using image analysis software (e.g., ImageJ).
-
Normalize the fluorescence intensity of each time point to the initial intensity (at time zero).
-
Plot the normalized fluorescence intensity as a function of time . A faster decay indicates lower photostability. The time taken for the fluorescence to decrease to 50% of its initial value (t₁/₂) can be used as a quantitative measure of photostability.
Mandatory Visualizations
The following diagrams illustrate key concepts and workflows relevant to the comparison of fluorescent dyes.
Conclusion
The choice between this compound and traditional organic dyes is highly dependent on the specific experimental requirements.
Advantages of this compound:
-
Environmental Sensitivity: Its responsiveness to factors like polarity makes it a candidate for developing specialized sensor probes.
-
Complex Fluorescence Decay: The bi-exponential lifetime decay may offer additional parameters for analysis in sophisticated FLIM experiments.
Advantages of Traditional Organic Dyes (Fluorescein and Rhodamine):
-
High Brightness: Their superior quantum yields make them ideal for a wide range of applications, especially when signal intensity is a limiting factor.
-
Well-Characterized: Their properties and applications are extensively documented, providing a reliable baseline for many experiments.
-
Versatility: A vast array of derivatives and conjugates are commercially available for various labeling and imaging needs.
References
- 1. researchgate.net [researchgate.net]
- 2. Imaging Mitochondrial Functions: From Fluorescent Dyes to Genetically-Encoded Sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. deswater.com [deswater.com]
- 4. Photocatalytic Degradation of Acridine Orange over NaBiO3 Driven by Visible Light Irradiation [mdpi.com]
- 5. Photocatalytic degradation of acridine dyes using anatase and rutile TiO2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Live-cell imaging of cell signaling using genetically encoded fluorescent reporters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 8. neptjournal.com [neptjournal.com]
- 9. Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjugated Antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Selecting Fluorescent Dyes [nic.ucsd.edu]
- 11. Fluorescence Quantum Yields: Methods of Determination and Standards | Semantic Scholar [semanticscholar.org]
- 12. Which Fluorophores To Use For Your Microscopy Experiment - ExpertCytometry [expertcytometry.com]
- 13. researchgate.net [researchgate.net]
- 14. chem.uci.edu [chem.uci.edu]
Comparative Analysis of 9-Methylacridine-4-carboxylic Acid's Specificity for G-Quadruplex Structures
For Researchers, Scientists, and Drug Development Professionals
Guanine-rich nucleic acid sequences can fold into four-stranded structures known as G-quadruplexes (G4s). These structures are prevalent in functionally significant genomic regions, such as telomeres and oncogene promoters, making them attractive targets for therapeutic intervention, particularly in oncology.[1][2] The stabilization of G-quadruplexes can inhibit the activity of enzymes like telomerase, which is crucial for the immortalization of cancer cells.[3][4] A variety of small molecules, known as G-quadruplex ligands, have been developed to bind and stabilize these structures.[5] The therapeutic potential of these ligands is largely dependent on their ability to selectively target G-quadruplexes over other DNA conformations, such as the canonical double helix. This guide provides a comparative analysis of the specificity of 9-Methylacridine-4-carboxylic acid and its derivatives for G-quadruplex structures, with supporting experimental data and protocols.
Data Presentation: Ligand Performance Comparison
The following tables summarize the quantitative data for this compound derivatives and other well-characterized G-quadruplex ligands. This data is essential for comparing their binding affinity, selectivity, and biological activity.
Table 1: Binding Affinity and Selectivity of G-Quadruplex Ligands
| Ligand | Target DNA | Binding Affinity (Kd or IC50 in µM) | Selectivity (G4 vs. dsDNA) | Experimental Method |
| 5-Methylacridine-4-carboxamide derivative (8) | Duplex (Dickerson) | High Affinity (NMR titration) | Poor | Competitive Dialysis, NMR[6] |
| 5-Methylacridine-4-carboxamide derivative (8) | G-Quadruplex (HT24) | High Affinity (NMR titration) | Poor | Competitive Dialysis, NMR[6] |
| Acridine derivative (7) | G-Quadruplex (cmyc, 24bcl) | High Affinity | High Selectivity for G4 | Competitive Dialysis[6] |
| BRACO-19 | G-Quadruplex (VP2, 2A, 3C) | Not specified | Not specified | SPR[7] |
| TMPyP4 | G-Quadruplex (VP2, 2A, 3C) | Higher than BRACO-19 | Not specified | SPR[7] |
| A2 trans porphyrin | G-Quadruplex (anti-parallel) | Tight Binding | Preferential for anti-parallel G4 | SPR, CD Spectroscopy[8] |
| A3 porphyrin | G-Quadruplex (anti-parallel) | Tight Binding | Preferential for anti-parallel G4 | SPR, CD Spectroscopy[8] |
Note: Specific Kd or IC50 values for 5-Methylacridine-4-carboxamide were not explicitly provided in the search results, but described as "high affinity" with "poor specificity".[6]
Table 2: Telomerase Inhibition by G-Quadruplex Ligands
| Ligand | Telomerase Inhibition (IC50 in µM) | Correlation with G4 Stabilization (ΔTm in °C) | Experimental Method |
| Dibenzophenanthroline derivatives | < 1 | > 9 | FRET-based melting assay, TRAP assay[3] |
| TMPyP4 | Not specified (reduces activity by 92-99%) | Not specified | TRAP assay[9] |
Experimental Protocols
The data presented above is derived from various biophysical and biochemical assays. Understanding the methodologies is crucial for interpreting the results.
Fluorescence Resonance Energy Transfer (FRET) Assay
FRET is a widely used technique to study G-quadruplex stability and ligand binding in a high-throughput format.[10][11]
-
Principle: An oligonucleotide capable of forming a G-quadruplex is dually labeled with a donor fluorophore (e.g., fluorescein) at one end and an acceptor fluorophore (e.g., tetramethylrhodamine) at the other. In the folded G-quadruplex conformation, the donor and acceptor are in close proximity, allowing for efficient energy transfer and a corresponding change in fluorescence emission.[3] The melting of the G-quadruplex separates the fluorophores, disrupting FRET.
-
Protocol Outline:
-
A solution of the dually labeled G-quadruplex-forming oligonucleotide is prepared in a suitable buffer.
-
The test ligand is added to the oligonucleotide solution.
-
The fluorescence of the donor is monitored as the temperature is gradually increased.
-
The melting temperature (Tm), the temperature at which 50% of the G-quadruplexes are unfolded, is determined.
-
An increase in Tm in the presence of the ligand indicates stabilization of the G-quadruplex structure.[3]
-
Surface Plasmon Resonance (SPR)
SPR is a powerful technique for real-time, label-free analysis of biomolecular interactions, providing kinetic and affinity data.[12][13]
-
Principle: One of the interacting molecules (e.g., the G-quadruplex DNA) is immobilized on a sensor chip. The other molecule (the ligand) is flowed over the surface. The binding event causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal.[14]
-
Protocol Outline:
-
The G-quadruplex forming oligonucleotide is immobilized on a sensor chip.
-
A solution of the ligand at various concentrations is injected over the sensor surface.
-
The association and dissociation of the ligand are monitored in real-time.
-
The resulting sensorgrams are fitted to a suitable binding model to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).
-
Telomeric Repeat Amplification Protocol (TRAP) Assay
The TRAP assay is a standard method for measuring telomerase activity and its inhibition by potential drugs.[15]
-
Principle: The assay involves two main steps. First, telomerase in a cell extract adds telomeric repeats to a synthetic primer. Second, the extension products are amplified by PCR.[16] G-quadruplex ligands can inhibit telomerase by stabilizing the G-quadruplex structure that forms on the telomeric DNA, preventing the enzyme from extending the primer.[4]
-
Protocol Outline:
-
A cell extract containing telomerase is incubated with a substrate oligonucleotide primer and dNTPs in the presence or absence of the test compound.
-
The telomerase-extended products are then amplified by PCR using a forward primer and a reverse primer.
-
The PCR products are resolved by gel electrophoresis and quantified.
-
The concentration of the ligand that reduces telomerase activity by 50% (IC50) is determined.
-
Mandatory Visualizations
Signaling Pathway: Telomerase Inhibition by G-Quadruplex Ligands
Caption: Telomerase inhibition by G-quadruplex stabilizing ligands.
Experimental Workflow: FRET-based Ligand Screening
Caption: Workflow for FRET-based screening of G-quadruplex ligands.
Logical Relationship: Comparison of G-Quadruplex Ligands
Caption: Comparison of features of different G-quadruplex ligands.
Conclusion
The available data indicates that while the acridine scaffold is a promising starting point for the development of G-quadruplex specific ligands, modifications to the core structure significantly impact both binding affinity and selectivity.[6] Some acridine derivatives demonstrate high selectivity for G-quadruplex structures.[6] However, the highly active anti-proliferative 5-methylacridine-4-carboxamide derivatives, while exhibiting high affinity for DNA, show poor specificity, binding strongly to both duplex and quadruplex DNA.[6] This lack of selectivity could lead to off-target effects in a therapeutic context.
In contrast, other classes of G-quadruplex ligands, such as certain porphyrin derivatives, show preferential binding to specific G-quadruplex conformations.[8] For researchers and drug development professionals, this highlights the critical importance of rigorous selectivity profiling when evaluating new G-quadruplex targeting compounds. While this compound derivatives are potent DNA binding agents, further structural modifications may be necessary to enhance their specificity for G-quadruplex structures to realize their full therapeutic potential as selective anticancer agents.
References
- 1. High-Throughput Screening of G-Quadruplex Ligands by FRET Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. experts.arizona.edu [experts.arizona.edu]
- 3. pnas.org [pnas.org]
- 4. researchgate.net [researchgate.net]
- 5. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 6. Synthesis, DNA-Binding and Antiproliferative Properties of Acridine and 5-Methylacridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and G-quadruplex binding studies of new 4-N-methylpyridinium porphyrins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Telomerase inhibition and cell growth arrest by G-quadruplex interactive agent in multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. High-Throughput Screening of G-Quadruplex Ligands by FRET Assay | Springer Nature Experiments [experiments.springernature.com]
- 11. High-Throughput Screening of G-Quadruplex Ligands by FRET Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Surface Plasmon Resonance kinetic analysis of the interaction between G-quadruplex nucleic acids and an anti-G-quadruplex monoclonal antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Influence of the SPR Experimental Conditions on the G-Quadruplex DNA Recognition by Porphyrin Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Surface Plasmon Resonance kinetic analysis of the interaction between G-quadruplex nucleic acids and an anti-G-quadruplex monoclonal antibody - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. aacrjournals.org [aacrjournals.org]
- 16. Reevaluation of telomerase inhibition by quadruplex ligands and their mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
Quantitative comparison of fluorescence quantum yields of acridine dyes
For Researchers, Scientists, and Drug Development Professionals
Acridine dyes are a class of organic compounds widely utilized in biological and chemical research due to their distinct fluorescent properties. Their application ranges from fluorescent staining in microscopy to photosensitizers in photodynamic therapy and as intercalating agents in studying DNA-drug interactions. A critical parameter for the application of these dyes is their fluorescence quantum yield (Φf), which quantifies the efficiency of the conversion of absorbed light into emitted light. This guide provides a quantitative comparison of the fluorescence quantum yields of several common acridine dyes, supported by experimental data and detailed methodologies.
Quantitative Data Summary
The fluorescence quantum yields of various acridine dyes are presented in Table 1. These values are influenced by the solvent environment and, in some cases, by the dye's interaction with macromolecules such as DNA.
| Acridine Dye | Solvent/Condition | Fluorescence Quantum Yield (Φf) | Reference |
| Acridine Orange | Basic Ethanol | 0.2 | Soep et al., 1972 |
| Acridine Yellow | Ethanol | 0.47 | Olmsted, 1979 |
| Proflavine | Water, pH 7 | 0.34 | Melhuish, 1964 |
| 9-Aminoacridine | Ethanol | 0.99 | Strickler & Berg, 1962; Ware & Baldwin, 1964 |
Table 1: Fluorescence Quantum Yields of Selected Acridine Dyes. The quantum yields are presented for the dyes in specified solvents. It is important to note that these values can be significantly altered by environmental factors.
Experimental Protocol: Comparative Method for Fluorescence Quantum Yield Determination
The determination of fluorescence quantum yields is most commonly performed using the comparative method, which involves referencing a standard with a known quantum yield.[1][2] This method is widely adopted due to its relative simplicity and reliability.[3] The protocol outlined below is a generalized procedure based on the principles described by Parker and Rees, Melhuish, and others.[4][5][6]
Objective: To determine the relative fluorescence quantum yield of an unknown acridine dye solution using a standard with a known quantum yield.
Materials:
-
Spectrofluorometer with a monochromatic excitation source and an emission detector.
-
UV-Vis spectrophotometer.
-
Quartz cuvettes (1 cm path length).
-
Volumetric flasks and pipettes.
-
Acridine dye of interest (sample).
-
A fluorescence standard with a known quantum yield in the same solvent (e.g., Quinine Sulfate in 0.1 M H₂SO₄, Φf = 0.546).
-
Spectroscopic grade solvent.
Procedure:
-
Preparation of Solutions:
-
Prepare a series of dilute solutions of both the sample and the reference standard in the same solvent.
-
The concentrations should be adjusted so that the absorbance at the excitation wavelength is in the range of 0.02 to 0.1 to minimize inner filter effects.[3]
-
-
Absorbance Measurement:
-
Using the UV-Vis spectrophotometer, measure the absorbance of each solution at the chosen excitation wavelength. The excitation wavelength should be a wavelength where both the sample and the standard absorb light.
-
-
Fluorescence Measurement:
-
Using the spectrofluorometer, record the fluorescence emission spectrum for each solution.
-
The excitation and emission slits should be kept constant for all measurements.
-
The integrated fluorescence intensity (the area under the emission curve) is then calculated for each spectrum.
-
-
Data Analysis:
-
Plot the integrated fluorescence intensity versus the absorbance for both the sample and the reference standard.
-
The slope of the resulting linear fit for each plot is determined.
-
-
Calculation of Quantum Yield:
-
The quantum yield of the sample (Φf_sample) is calculated using the following equation:
Φf_sample = Φf_ref * (Slope_sample / Slope_ref) * (n_sample² / n_ref²)
Where:
-
Φf_ref is the quantum yield of the reference standard.
-
Slope_sample and Slope_ref are the slopes from the plots of integrated fluorescence intensity versus absorbance for the sample and reference, respectively.
-
n_sample and n_ref are the refractive indices of the sample and reference solutions (if different solvents are used). If the same solvent is used, this term becomes 1.[1]
-
Mechanism of Action: DNA Intercalation by Acridine Dyes
A primary mechanism of action for many acridine dyes, particularly in their biological applications, is their ability to intercalate into the DNA double helix.[7][8] This process involves the insertion of the planar acridine ring system between adjacent base pairs of the DNA.[8][9] This interaction leads to a distortion of the DNA structure, causing an unwinding of the helix and an increase in the distance between the base pairs.[8] The consequence of this structural alteration is the interference with crucial cellular processes such as DNA replication and transcription, which can ultimately lead to mutagenic or cytotoxic effects.[8][10]
The following diagram illustrates the general process of DNA intercalation by an acridine dye.
Figure 1: General workflow of DNA intercalation by acridine dyes.
References
- 1. agilent.com [agilent.com]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. chem.uci.edu [chem.uci.edu]
- 4. researchgate.net [researchgate.net]
- 5. garfield.library.upenn.edu [garfield.library.upenn.edu]
- 6. Measurement of Quantum Efficiencies of Fluorescence and Phosphorescence and Some Suggested Luminescence Standards [opg.optica.org]
- 7. Mechanisms of action of DNA intercalating acridine-based drugs: how important are contributions from electron transfer and oxidative stress? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of proflavine derivatives and study of how they bind to DNA as potential chemotherapeutic agents | Scholar [scholar.stlawu.edu]
- 9. researchgate.net [researchgate.net]
- 10. Acridine dyes and other DNA-intercalating agents induce the luminescence system of luminous bacteria and their dark variants - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking 9-Methylacridine-4-carboxylic Acid: A Comparative Guide to Commercial Fluorescent Probes
For researchers, scientists, and drug development professionals, the selection of an appropriate fluorescent probe is a critical decision that can significantly impact experimental outcomes. This guide provides a comparative analysis of 9-Methylacridine-4-carboxylic acid against widely used commercial fluorescent probes, namely Fluorescein, Rhodamine B, and SNARF-1. Due to the limited availability of direct comparative studies for this compound, this guide utilizes data for the closely related compound, 9-Acridinecarboxylic acid (9-ACA), as a benchmark. The data presented is compiled from various sources and should be considered in the context of the specific experimental conditions under which they were obtained.
This guide aims to provide an objective comparison of the photophysical properties and potential applications of these fluorescent probes. While direct head-to-head experimental data is not available in the published literature, this compilation of key performance metrics will aid researchers in making informed decisions for their specific applications, such as pH sensing, cellular imaging, and fluorescence-based assays.
Comparative Analysis of Photophysical Properties
The performance of a fluorescent probe is primarily determined by its photophysical properties. The following table summarizes the key parameters for 9-Acridinecarboxylic acid and the selected commercial probes. It is important to note that these values can be highly dependent on the solvent, pH, and temperature of the environment.
| Property | 9-Acridinecarboxylic Acid (in Ethanol) | Fluorescein (in 0.1 N NaOH) | Rhodamine B (in Ethanol) | SNARF-1 (at pH 9.0) |
| Excitation Max (λex) | ~358 nm[1] | 494 nm | 546 nm[2] | 575 nm[3] |
| Emission Max (λem) | ~450 nm | 521 nm | 567 nm[2] | 640 nm[3] |
| Quantum Yield (Φf) | ~0.33[4] | 0.925[2] | ~0.70 | Not widely reported |
| Fluorescence Lifetime (τf) | ~15 ns[4] | ~4 ns[5] | ~1.7 ns | Not widely reported |
| Molar Extinction Coefficient (ε) | Not widely reported | ~92,300 cm⁻¹M⁻¹ | ~106,000 cm⁻¹M⁻¹ | Not widely reported |
| pH Sensitivity | Yes, fluorescence changes with pH[4] | Highly pH-dependent (pKa ~6.4) | Less sensitive to pH in physiological range | Ratiometric pH indicator (pKa ~7.5)[6] |
| Solvent Sensitivity | Emission properties are sensitive to solvent polarity and H-bonding[7] | Properties vary with solvent | Properties vary with solvent | Properties vary with solvent |
Experimental Protocols
The following provides a general methodology for the comparative evaluation of fluorescent probes. Specific parameters should be optimized for the chosen probes and experimental setup.
1. Determination of Excitation and Emission Spectra:
-
Objective: To determine the optimal excitation and emission wavelengths for each fluorescent probe.
-
Protocol:
-
Prepare dilute solutions of each probe (e.g., 1-10 µM) in a suitable solvent (e.g., ethanol, PBS).
-
Use a spectrofluorometer to record the fluorescence emission spectrum by exciting at a fixed wavelength (e.g., 350 nm for 9-ACA).
-
Identify the wavelength of maximum emission (λem).
-
Set the emission monochromator to the determined λem and scan a range of excitation wavelengths to obtain the excitation spectrum.
-
The peak of the excitation spectrum is the optimal excitation wavelength (λex).
-
2. Measurement of Fluorescence Quantum Yield:
-
Objective: To determine the efficiency of the fluorescence process.
-
Protocol:
-
The relative quantum yield is determined by comparing the integrated fluorescence intensity of the sample to that of a standard with a known quantum yield (e.g., quinine sulfate).
-
Prepare solutions of the sample and the standard with low absorbance (<0.1) at the excitation wavelength.
-
Measure the absorbance of each solution at the excitation wavelength.
-
Record the fluorescence emission spectra of both the sample and the standard, exciting at the same wavelength.
-
Calculate the quantum yield using the following equation: Φ_sample = Φ_standard * (I_sample / I_standard) * (A_standard / A_sample) * (n_sample² / n_standard²) where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.
-
3. Measurement of Fluorescence Lifetime:
-
Objective: To determine the average time a molecule remains in its excited state before returning to the ground state.
-
Protocol:
-
Fluorescence lifetime is typically measured using Time-Correlated Single Photon Counting (TCSPC).
-
A pulsed light source excites the sample, and the time difference between the excitation pulse and the detection of the first emitted photon is measured repeatedly.
-
The collected data is used to construct a histogram of photon arrival times, which represents the fluorescence decay curve.
-
The decay curve is then fitted to an exponential function to determine the fluorescence lifetime (τ).
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate common experimental workflows for the characterization and comparison of fluorescent probes.
Caption: Workflow for the characterization and comparison of fluorescent probes.
Caption: Workflow for determining the pH sensitivity and pKa of a fluorescent probe.
Conclusion
The choice of a fluorescent probe is a multifaceted decision that requires careful consideration of the specific experimental goals and conditions. While this compound and its analogs show promise as environmentally sensitive probes, their performance relative to established commercial standards like Fluorescein, Rhodamine B, and SNARF-1 has not been extensively documented in direct comparative studies.
This guide provides a foundational comparison based on available data for the parent compound, 9-Acridinecarboxylic acid. For applications requiring high quantum yield and photostability, well-characterized commercial probes may be the more prudent choice. However, the unique spectral and chemical properties of acridine-based dyes may offer advantages in specific contexts, warranting further investigation and direct comparative studies. Researchers are encouraged to perform their own in-house comparisons to determine the most suitable probe for their specific application.
References
- 1. Synthesis and photophysical properties of new SNARF derivatives as dual emission pH sensors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fluorescence quantum yields and their relation to lifetimes of rhodamine 6G and fluorescein in nine solvents: improved absolute standards for quantum yields - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Seminaphtharhodafluor - Wikipedia [en.wikipedia.org]
- 4. chemistry.iitkgp.ac.in [chemistry.iitkgp.ac.in]
- 5. Lifetime and Fluorescence Quantum Yield of Two Fluorescein-Amino Acid-Based Compounds in Different Organic Solvents and Gold Colloidal Suspensions [mdpi.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Fluorescent photoremovable precursor (acridin-9-ylmethyl)ester: synthesis, photophysical, photochemical and biological applications - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to Nuclear Staining: 9-Methylacridine-4-carboxylic acid vs. DAPI
In the landscape of cellular and molecular biology, the visualization of cellular structures is paramount to understanding their function. Nuclear staining, in particular, is a fundamental technique for identifying cell populations, assessing cell viability, and analyzing the cell cycle. For decades, 4',6-diamidino-2-phenylindole, or DAPI, has been the go-to fluorescent stain for labeling DNA within the nucleus. However, the diverse family of acridine derivatives, including 9-Methylacridine-4-carboxylic acid, presents an alternative class of DNA-binding fluorophores. This guide provides a side-by-side comparison of this compound and DAPI, offering insights into their mechanisms, properties, and potential applications to assist researchers in selecting the appropriate tool for their experimental needs.
At a Glance: Key Differences
| Feature | This compound | DAPI |
| Binding Mechanism | Primarily DNA intercalation | Binds to the minor groove of AT-rich DNA sequences[1] |
| Cell Permeability | Generally cell-permeable | Limited permeability in live cells, better for fixed cells[2] |
| Fluorescence Emission | Typically in the blue-green to orange-red region (derivative dependent) | Blue (around 461 nm when bound to dsDNA)[3][4] |
| RNA Staining | Some acridine derivatives can also stain RNA, often with a different emission spectrum | Can bind to RNA, but with a weaker fluorescence and a shifted emission (around 500 nm)[3][4] |
| Cytotoxicity | Acridine derivatives can exhibit significant cytotoxicity and are sometimes used as anticancer agents.[3][4][5] | Generally low cytotoxicity at working concentrations for fixed cell staining.[6] |
| Photostability | Variable, can be susceptible to photobleaching | Prone to photobleaching with prolonged UV exposure[6] |
Mechanism of Action and Specificity
The fundamental difference between these two classes of nuclear stains lies in their interaction with DNA. DAPI is a well-characterized minor groove binder with a strong preference for adenine-thymine (AT)-rich regions of double-stranded DNA.[1] This specific binding results in a significant enhancement of its fluorescence.
In contrast, acridine derivatives, including this compound, are known to act as DNA intercalators.[7] Their planar polycyclic aromatic structure allows them to insert themselves between the base pairs of the DNA double helix. While this also leads to fluorescence upon binding, the specificity for particular base sequences is generally lower than that of DAPI. Some acridine derivatives are also capable of staining RNA, which can be an advantage for certain applications but a drawback if DNA-specific labeling is required.[8][9]
Spectral Properties
DAPI is renowned for its characteristic blue fluorescence, with an excitation maximum around 358 nm and an emission maximum at approximately 461 nm when bound to dsDNA.[3][4] This makes it compatible with standard fluorescence microscopy filter sets.
The spectral properties of this compound and other acridine derivatives are more varied. Generally, acridines absorb in the UV to blue region of the spectrum and emit in the blue-green to orange-red range. The exact excitation and emission wavelengths are highly dependent on the specific chemical structure of the derivative and its environment. For instance, Acridine Orange, a well-known acridine dye, exhibits green fluorescence when bound to dsDNA and red fluorescence when bound to RNA or single-stranded DNA.[8][9] This metachromatic property can be a powerful tool for distinguishing between different nucleic acids.
Experimental Protocols
DAPI Staining Protocol for Fixed Cells:
-
Cell Preparation: Grow cells on a suitable substrate (e.g., coverslips). Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde) for 10-15 minutes at room temperature.
-
Permeabilization: If required for intracellular targets, permeabilize the cells with a detergent solution (e.g., 0.1% Triton X-100 in PBS) for 5-10 minutes.
-
Washing: Wash the cells three times with Phosphate-Buffered Saline (PBS).
-
Staining: Incubate the cells with a DAPI staining solution (typically 1-5 µg/mL in PBS) for 1-5 minutes at room temperature, protected from light.
-
Final Wash: Wash the cells two to three times with PBS to remove unbound dye.
-
Mounting and Imaging: Mount the coverslip on a microscope slide with an anti-fade mounting medium. Image using a fluorescence microscope with a DAPI filter set (Excitation ~360 nm, Emission ~460 nm).
General Protocol for Staining with Acridine Derivatives (e.g., Acridine Orange):
Note: Optimal concentrations and incubation times need to be determined empirically for specific acridine derivatives like this compound.
-
Cell Preparation: Cells can be live or fixed. For live-cell imaging, grow cells in a suitable imaging chamber. For fixed cells, follow steps 1-3 of the DAPI protocol.
-
Staining Solution Preparation: Prepare a working solution of the acridine derivative (e.g., Acridine Orange at 1-10 µg/mL) in an appropriate buffer or cell culture medium.
-
Staining: For live cells, replace the culture medium with the staining solution and incubate for 5-15 minutes at 37°C. For fixed cells, incubate with the staining solution for 5-15 minutes at room temperature. Protect from light.
-
Washing (Optional): For some acridine dyes, washing with buffer or medium may be necessary to reduce background fluorescence.
-
Imaging: Image the cells immediately using appropriate filter sets for the specific acridine derivative. For Acridine Orange, dual-channel imaging can be used to capture both green (DNA) and red (RNA) fluorescence.
Cytotoxicity and Photostability
A significant consideration when choosing a nuclear stain, particularly for live-cell imaging, is its potential toxicity. DAPI is generally considered to have low cytotoxicity at the concentrations used for fixed-cell staining. However, its poor permeability in live cells and potential to interfere with DNA replication can be a concern for long-term live-cell imaging.[6]
Acridine derivatives, on the other hand, have a more complex profile regarding cytotoxicity. Many acridine compounds are known to be biologically active and some are used as antimicrobial or anticancer agents due to their ability to disrupt DNA synthesis.[3][5] This intrinsic bioactivity suggests that this compound could have a higher cytotoxic potential than DAPI, making it less suitable for long-term live-cell studies unless this property is being investigated.
Regarding photostability, both DAPI and acridine dyes are susceptible to photobleaching upon repeated or prolonged exposure to excitation light. The use of anti-fade reagents in mounting media is recommended for both types of stains to preserve the fluorescent signal.
Conclusion
DAPI remains the gold standard for routine, DNA-specific nuclear counterstaining in fixed cells due to its well-defined properties, ease of use, and low background. Its bright blue fluorescence provides excellent contrast in multicolor imaging experiments.
This compound, as a representative of the acridine family, offers a different set of characteristics. The potential for both DNA and RNA staining (as seen with other acridines) and a different mode of DNA interaction may be advantageous in specific experimental contexts, such as studying the relative distribution of nucleic acids or investigating processes where DNA intercalation is relevant. However, researchers should be mindful of the potential for higher cytotoxicity and the need for empirical optimization of staining conditions. The choice between these two stains will ultimately depend on the specific requirements of the experiment, including the cell type (live or fixed), the need for DNA specificity, and the desired spectral properties.
References
- 1. irispublishers.com [irispublishers.com]
- 2. blog-nanoentek.com [blog-nanoentek.com]
- 3. Acridine as an Anti-Tumour Agent: A Critical Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytotoxicity of acridine compounds for Leishmania promastigotes in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Fluorescent photoremovable precursor (acridin-9-ylmethyl)ester: synthesis, photophysical, photochemical and biological applications - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 7. The genetic toxicology of acridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Acridine orange - Wikipedia [en.wikipedia.org]
- 9. Acridine Orange | AAT Bioquest [aatbio.com]
Safety Operating Guide
Essential Guide to the Safe Disposal of 9-Methylacridine-4-carboxylic Acid
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This document provides a comprehensive, step-by-step guide for the safe disposal of 9-Methylacridine-4-carboxylic acid, based on established safety protocols for similar chemical structures.
Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not located. The following procedures are based on the safety data for the closely related compound, 9-Methylacridine. Always consult your institution's Environmental Health and Safety (EHS) department for specific disposal requirements.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are wearing the appropriate Personal Protective Equipment (PPE).
| Personal Protective Equipment (PPE) |
| Eye/Face Protection |
| Skin Protection |
| Body Protection |
| Respiratory Protection |
Step-by-Step Disposal Protocol
The primary method for the disposal of this compound is to treat it as hazardous chemical waste. Do not dispose of this compound down the drain or in regular solid waste.
-
Containment:
-
Ensure the compound is in a solid, stable form.
-
If dealing with a spill, carefully sweep the solid material to avoid generating dust.[1]
-
Place the waste material into a clearly labeled, sealed, and compatible waste container.
-
-
Labeling:
-
The waste container must be clearly labeled with the full chemical name: "this compound".
-
Include any relevant hazard warnings (e.g., "Irritant").
-
-
Storage:
-
Store the sealed waste container in a designated, secure hazardous waste accumulation area.
-
The storage area should be cool, dry, and well-ventilated, away from incompatible materials such as strong oxidizing agents.[1]
-
-
Arranging for Disposal:
-
Contact your institution's EHS department or a licensed chemical waste disposal contractor to arrange for pickup and disposal.
-
Provide the contractor with all necessary information about the waste, including its chemical name and any known hazards. Disposal must be in accordance with local, regional, and national regulations.[2]
-
Emergency Procedures
In the event of accidental exposure or a large spill, follow these procedures:
| Exposure Type | First Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1][3] |
| Skin Contact | Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation develops.[1][3] |
| Inhalation | Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1] |
| Ingestion | Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and drink 2-4 cupfuls of water. Seek immediate medical attention.[1] |
Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
References
Personal protective equipment for handling 9-Methylacridine-4-carboxylic acid
This guide provides crucial safety and logistical information for handling 9-Methylacridine-4-carboxylic acid in a laboratory setting. The following procedures are based on available data for structurally similar compounds, including acridine derivatives and carboxylic acids. A comprehensive risk assessment should be conducted prior to handling this chemical.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is essential to minimize exposure and ensure safety when handling this compound. The recommended PPE is summarized in the table below.
| PPE Category | Item | Specification | Rationale |
| Eye and Face Protection | Safety Goggles | Chemical splash goggles compliant with EN166 or ANSI Z87.1 standards.[1][2] | Protects eyes from dust particles and potential splashes. |
| Face Shield | Recommended in situations with a higher risk of splashing. | ||
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves. | Prevents skin contact and irritation.[1] |
| Body Protection | Laboratory Coat | Standard lab coat. | Protects against incidental skin contact. |
| Protective Clothing | Long-sleeved clothing. | Provides an additional layer of protection. | |
| Respiratory Protection | Air-purifying respirator | Use a NIOSH/MSHA approved respirator if dust generation is unavoidable or ventilation is inadequate.[1] | Minimizes inhalation of irritating dust particles. |
Operational Plan: Safe Handling and Storage
Adherence to proper handling and storage protocols is critical to maintaining a safe laboratory environment.
Handling:
-
Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of dust.[1]
-
Avoid the formation of dust and aerosols.[3]
-
Wash hands thoroughly after handling the compound.[1]
-
Avoid contact with skin, eyes, and clothing.[1]
-
Do not eat, drink, or smoke in the handling area.
-
Ensure that an eyewash station and safety shower are readily accessible.[1][2]
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[1]
-
Keep away from strong oxidizing agents and strong bases.[4]
Accidental Release and First Aid Measures
| Incident | Procedure |
| Spill | 1. Evacuate the area. 2. Wear appropriate PPE. 3. Sweep up the spilled solid material, avoiding dust generation.[1][2] 4. Place the material into a suitable, labeled container for disposal.[1][2] 5. Ventilate the area and wash the spill site after material pickup is complete. |
| Eye Contact | 1. Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][2] 2. Seek medical attention.[1][2] |
| Skin Contact | 1. Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes.[1][2] 2. Seek medical attention if irritation persists.[4] |
| Inhalation | 1. Move the person to fresh air.[1][2] 2. If not breathing, give artificial respiration. 3. If breathing is difficult, give oxygen. 4. Seek medical attention.[1][2] |
| Ingestion | 1. Do NOT induce vomiting.[1][2] 2. If the person is conscious and alert, rinse their mouth and give 2-4 cupfuls of water.[1] 3. Seek immediate medical attention.[1][2] |
Disposal Plan
Chemical waste must be disposed of in accordance with all local, regional, and national regulations.[4]
-
Waste Chemical: Dispose of the compound through a licensed chemical waste disposal company.[3] Do not allow the chemical to enter drains.[3][4]
-
Contaminated Packaging: Triple rinse empty containers and offer for recycling or reconditioning if possible. Otherwise, dispose of as chemical waste.[3]
Workflow for Handling this compound
Caption: Logical workflow for the safe handling and disposal of this compound.
References
Featured Recommendations
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|---|---|---|
| Most popular with customers |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
